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  • Product: 2,7-Diazaspiro[4.4]nonane dihydrochloride
  • CAS: 1394122-72-5

Core Science & Biosynthesis

Foundational

2,7-Diazaspiro[4.4]nonane dihydrochloride structural analysis

An In-depth Technical Guide to the Structural Analysis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride Abstract 2,7-Diazaspiro[4.4]nonane serves as a conformationally restricted diamine scaffold, a structural motif of signi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride

Abstract

2,7-Diazaspiro[4.4]nonane serves as a conformationally restricted diamine scaffold, a structural motif of significant interest in medicinal chemistry and materials science for the design of ligands, catalysts, and functional polymers. Its rigid spirocyclic core offers a precise three-dimensional arrangement of its two nitrogen atoms, a feature critical for targeted molecular interactions. This guide provides a comprehensive technical overview of the essential analytical methodologies required to fully characterize the structure of its dihydrochloride salt. We will delve into the rationale behind the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data but the scientific causality that links experimental output to molecular structure.

Introduction: The Significance of the Spirocyclic Scaffold

The 2,7-diazaspiro[4.4]nonane framework consists of two pyrrolidine rings fused at a central quaternary carbon atom. This spiro-fusion is not merely a synthetic curiosity; it imparts significant conformational rigidity compared to analogous linear or simple cyclic diamines.[1] In drug development, such rigidity is invaluable for reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of applications and analytical techniques. A thorough structural elucidation is the foundational step for any rational design endeavor based on this scaffold.

Synthesis and Preparation of the Analyte

A robust structural analysis begins with a pure, well-characterized sample. 2,7-Diazaspiro[4.4]nonane dihydrochloride is typically prepared via a multi-step synthesis, culminating in the deprotection of the nitrogen atoms and subsequent salt formation. Understanding this process is critical as it informs potential impurities and the final protonation state of the molecule.

Representative Synthetic Workflow

A common and scalable approach involves the catalytic hydrogenation of a dibenzyl-protected precursor. The benzyl groups are advantageous as they are stable during intermediate steps and can be cleanly removed under standard hydrogenolysis conditions.

Synthesis_Workflow start Dibenzyl-2,7-diazaspiro[4.4]nonane reagents H₂, Pd/C Catalyst Methanol (Solvent) 4.5 x 10⁵ Pa Pressure start->reagents product_freebase 2,7-Diazaspiro[4.4]nonane (Free Base) reagents->product_freebase reagents_hcl 2 eq. HCl (aq. or in ether) product_freebase->reagents_hcl product_salt 2,7-Diazaspiro[4.4]nonane Dihydrochloride reagents_hcl->product_salt

Caption: Representative workflow for the synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride.

Protocol: Salt Formation
  • Dissolution: Dissolve the crude 2,7-diazaspiro[4.4]nonane free base, obtained after catalyst filtration and solvent evaporation, in a minimal amount of a suitable solvent such as methanol or isopropanol.

  • Protonation: Slowly add two molar equivalents of concentrated hydrochloric acid or a solution of HCl in diethyl ether/isopropanol to the stirred solution. The use of two equivalents is crucial to ensure the protonation of both secondary amine centers.

  • Precipitation: The dihydrochloride salt, being significantly less soluble in the organic solvent than its free base counterpart, will precipitate out of the solution. The solution may be cooled to enhance precipitation.

  • Isolation & Purification: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization, a process that is also the first step toward generating single crystals for X-ray analysis.

X-Ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and the conformation of its ring systems.[2] For a conformationally restricted molecule like 2,7-diazaspiro[4.4]nonane dihydrochloride, this technique provides the ultimate validation of its structural integrity and stereochemistry.

Experimental Protocol: Single-Crystal Growth and Data Acquisition
  • Crystal Growth (Self-Validation): The ability to grow well-ordered single crystals is itself a validation of sample purity. A common method is slow evaporation or vapor diffusion.

    • Prepare a saturated solution of the dihydrochloride salt in a solvent like ethanol or methanol.

    • Place this solution in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" such as diethyl ether.

    • Over several days, the anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the salt and promoting the slow growth of high-quality crystals.[3]

  • Crystal Mounting and Screening: A suitable single crystal (typically <0.5 mm) is selected, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[4]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the angles and intensities of the scattered X-rays—is recorded by a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to yield the final molecular structure.[5]

Anticipated Structural Features

While the specific crystal structure of the parent 2,7-diazaspiro[4.4]nonane dihydrochloride is not widely published, data from closely related derivatives provide a clear picture of the expected geometry.[6][7]

Caption: 2D representation of the 2,7-diazaspiro[4.4]nonane dihydrochloride cation.

  • Ring Conformation: Both five-membered pyrrolidinium rings are expected to adopt an envelope conformation .[6][7] In this arrangement, four of the five atoms in each ring are roughly coplanar, while the fifth atom (either a carbon or nitrogen) is out of the plane, like the flap of an envelope.

  • Spiro Center: The central C5 carbon will exhibit tetrahedral geometry, with the two rings oriented roughly perpendicular to each other. The dihedral angle between the mean planes of the two rings is a key descriptor of the overall molecular shape.[7]

  • Hydrogen Bonding: The protonated secondary amine groups (N-H₂⁺) are excellent hydrogen bond donors. In the solid state, a network of N-H···Cl⁻ hydrogen bonds is expected, linking the organic cations and chloride anions into a stable, three-dimensional crystal lattice.[8]

ParameterExpected ValueRationale / Significance
C-N Bond Length~1.48 - 1.51 ÅTypical for a C-N single bond in a saturated heterocycle.
C-C Bond Length~1.52 - 1.54 ÅStandard sp³-sp³ carbon single bond length.
Ring ConformationEnvelopeA common, low-energy conformation for substituted pyrrolidines.[6]
N-H···Cl⁻ Distance~3.0 - 3.3 ÅIndicative of strong hydrogen bonding, stabilizing the crystal structure.

Table 1: Representative crystallographic parameters expected for 2,7-diazaspiro[4.4]nonane dihydrochloride, based on published data for analogous structures.[6][7]

Spectroscopic Characterization

While crystallography provides a static picture of the solid state, spectroscopic methods offer crucial information about the molecule's structure and connectivity, both in solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[9]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dihydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for amine salts due to its ability to exchange with the N-H protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The N-H protons will likely appear as a broad signal or be exchanged with the D₂O solvent and disappear, which is a diagnostic feature.[10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the molecule's symmetry, fewer than the 7 expected carbon signals will appear. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ (none in this case) groups.

  • 2D NMR (Optional but Recommended): To definitively assign all signals, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for mapping proton-proton and proton-carbon connectivities.

Atom Type (¹H NMR)Predicted δ (ppm)MultiplicityRationale
NH ₂⁺7.0 - 9.0 (in non-exchanging solvent)Broad SingletAcidic protons on nitrogen; broad due to quadrupole effects and exchange.
CH ₂ adjacent to N⁺3.2 - 3.6MultipletDeshielded by the adjacent electron-withdrawing ammonium group.
CH ₂ β to N⁺2.0 - 2.4MultipletLess deshielded, typical aliphatic region.
Atom Type (¹³C NMR)Predicted δ (ppm)Rationale
Spiro C (C5)65 - 75Quaternary carbon, significantly deshielded by two adjacent nitrogen atoms.
C H₂ adjacent to N⁺45 - 55Deshielded by the adjacent electron-withdrawing ammonium group.
C H₂ β to N⁺25 - 35Less deshielded, typical aliphatic sp³ carbon region.

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 2,7-diazaspiro[4.4]nonane dihydrochloride. Note the expected chemical equivalence due to molecular symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[10] For this molecule, it is particularly useful for confirming the protonation state of the amine groups, a key feature of the dihydrochloride salt.

Protocol: IR Spectrum Acquisition (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the salt with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Key Causality: The conversion of a secondary amine (R₂NH) to its ammonium salt (R₂NH₂⁺) induces significant and diagnostic changes in the IR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)AppearanceSignificance
N⁺-H Stretching3000 - 2700Very Broad, StrongThis broad envelope is the hallmark of an ammonium salt and arises from the stretching of the N⁺-H bonds.[11]
N⁺H₂ Bending (Asymmetric)1620 - 1560Sharp to MediumThis band is characteristic of a secondary amine salt and distinguishes it from primary (two bands) or tertiary (no band) amine salts.[12][13]
C-H Stretching2980 - 2850Sharp, MediumAliphatic C-H stretches, often superimposed on the broad N⁺-H envelope.[11]

Table 3: Characteristic Infrared absorption bands for 2,7-diazaspiro[4.4]nonane dihydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns. For a salt, soft ionization techniques like Electrospray Ionization (ESI) are required to observe the intact cation.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent like methanol or water/acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Results: The primary species observed will be the protonated free base. The chloride ions will not be observed in positive ion mode.

  • [M+H]⁺ Ion: The most abundant ion should correspond to the singly charged cation of the free base (C₇H₁₄N₂ + H⁺), with an expected m/z (mass-to-charge ratio) of 127.12 .

  • [M+2H]²⁺ Ion: It is also possible to observe the dication (C₇H₁₄N₂ + 2H⁺), which would appear at an m/z of 64.06 (128.12 / 2). The relative intensity of these ions depends on the source conditions.

  • Fragmentation: If fragmentation is induced (tandem MS), the molecule would likely undergo α-cleavage, breaking the C-C bond adjacent to a nitrogen atom, a characteristic pathway for amines.[10]

Integrated Structural Conclusion

The comprehensive analysis of 2,7-diazaspiro[4.4]nonane dihydrochloride requires the integration of multiple analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.

Integrated_Analysis Molecule 2,7-Diazaspiro[4.4]nonane Dihydrochloride XRay X-Ray Crystallography Molecule->XRay NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Info_3D 3D Structure Bond Lengths/Angles Conformation XRay->Info_3D reveals Info_Connectivity Atomic Connectivity Chemical Environment Symmetry NMR->Info_Connectivity defines Info_Functional Functional Groups (N⁺-H Confirmation) IR->Info_Functional identifies Info_MW Molecular Weight Elemental Formula MS->Info_MW confirms

Caption: Interrelation of analytical techniques for a complete structural elucidation.

X-ray crystallography provides the definitive, high-resolution 3D structure, confirming the spirocyclic nature and envelope conformations of the rings. NMR spectroscopy validates this structure in solution, confirming the chemical connectivity and symmetry. IR spectroscopy provides rapid confirmation of the protonated secondary amine functional groups, crucial for verifying the dihydrochloride salt form. Finally, mass spectrometry confirms the molecular weight and elemental composition of the core organic structure. Together, these methods provide an unassailable, in-depth structural characterization of 2,7-diazaspiro[4.4]nonane dihydrochloride, establishing the necessary foundation for its application in research and development.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • Bellamy, L. J. (1955). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Transactions of the Faraday Society. Retrieved from [Link]

  • Lewis, J. E. M., et al. (2017). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Retrieved from [Link]

  • Malik, I., et al. (2017). Facile synthesis and in silico conformational analysis of new [3.2.2]-3-azabicyclic, [3.2.1]-3-aza-8-oxy-bicyclic and [3.2.1]-3-azabicyclic diamines. Tetrahedron. Retrieved from [Link]

  • PubMed. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Journal of Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. Retrieved from [Link]

  • Breitmaier, E. (2002). Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Martin, G. E. (2009). X-Ray Crystallography of Chemical Compounds. The Open Spectroscopy Journal. Retrieved from [Link]

  • Diamond Light Source. (2021). Investigating X-ray damage to small molecular crystals. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Nature Portfolio. (2015). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane Dihydrochloride: A Core Scaffold for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Spirocycles, characterized by two rings connected through a s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Spirocycles, characterized by two rings connected through a single, shared carbon atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to improved target specificity and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] The 2,7-diazaspiro[4.4]nonane framework represents a foundational scaffold in this class—a rigid diamine that serves as a versatile building block for creating diverse chemical libraries.

This guide focuses on the dihydrochloride salt of 2,7-diazaspiro[4.4]nonane. For amine-containing active pharmaceutical ingredients (APIs), salt forms are critical; they frequently enhance stability, crystallinity, and, most importantly, aqueous solubility, which is a prerequisite for oral bioavailability and parenteral formulation. A thorough understanding of the physicochemical properties of this salt is not merely an academic exercise but a fundamental necessity for any researcher aiming to incorporate this scaffold into a drug development program.

This document serves as an in-depth technical guide to the essential physicochemical properties of 2,7-diazaspiro[4.4]nonane dihydrochloride. Where specific experimental data is not publicly available, this guide provides authoritative, field-proven methodologies for its determination, explaining the scientific rationale behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of this and similar core scaffolds.

Molecular Identity and Structure

Accurate identification is the cornerstone of all subsequent chemical and biological investigation. The structural and molecular details for 2,7-diazaspiro[4.4]nonane dihydrochloride are foundational for data interpretation and regulatory documentation.

  • Structure: The molecule consists of two fused five-membered rings (pyrrolidine rings) sharing a central spiro carbon. In the dihydrochloride salt, both nitrogen atoms are protonated and associated with chloride counter-ions.

  • Stereochemistry: The spirocenter (C4) is a quaternary carbon, and the molecule is achiral.

  • Molecular Formula: C₇H₁₄N₂ · 2HCl

  • Molecular Weight: 199.12 g/mol

  • CAS Number: The Chemical Abstracts Service (CAS) number for the parent free base is 175-96-2 .[3][4] It is common practice in supplier catalogs to use the parent CAS number for salt forms; however, a distinct CAS number for the dihydrochloride salt is not consistently reported in major chemical databases. Researchers should ensure they are acquiring the correct salt form and verify its identity upon receipt.

PropertyDataSource
Molecular Formula C₇H₁₆Cl₂N₂ (C₇H₁₄N₂ · 2HCl)Calculated
Molecular Weight 199.12 g/mol Calculated
Parent CAS Number 175-96-2PubChem[4]

Aqueous Solubility: A Critical Determinant of Bioavailability

Scientific Rationale: Aqueous solubility is a paramount property that directly influences the dissolution rate and subsequent absorption of an orally administered drug. As a dihydrochloride salt, 2,7-diazaspiro[4.4]nonane is expected to be freely soluble in water and aqueous buffers due to its ionic nature. However, its solubility is critically dependent on the pH of the medium. The molecule can exist in three states: a dicationic species at low pH, a monocationic species at intermediate pH, and the neutral free base at high pH. The neutral form is significantly less polar and is expected to have dramatically lower aqueous solubility. Therefore, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing suitable formulations.

Authoritative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility. The protocol must be conducted across the physiologically relevant pH range of 1.2 to 6.8.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, phosphate buffers for intermediate pHs) with a constant ionic strength, typically adjusted with potassium chloride.

  • Sample Addition: Add an excess amount of 2,7-diazaspiro[4.4]nonane dihydrochloride to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C to mimic physiological conditions) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

Data Presentation:

While specific experimental data for 2,7-diazaspiro[4.4]nonane dihydrochloride is not publicly available, the following table illustrates the expected pH-dependent solubility profile for a typical diamine dihydrochloride.

pHExpected Solubility Range (mg/mL)Predominant SpeciesRationale
1.2> 100Dicationic (H₂A²⁺)Fully protonated, highly polar, and ionic form.
4.5> 100Dicationic/MonocationicStill predominantly in highly soluble protonated forms.
6.850 - 100Monocationic (HA⁺)Approaching the first pKa, but still largely ionized and soluble.
9.0< 1Free Base (A)Above both pKa values, the neutral, less polar free base precipitates.

Mandatory Visualization:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffers (pH 1.2 - 7.4) P2 Add Excess Solid to Buffer Vials P1->P2 E1 Equilibrate on Shaker (e.g., 24-48h, 37°C) P2->E1 E2 Centrifuge to Pellet Solid E1->E2 E3 Filter Supernatant (0.22 µm) E2->E3 A1 Quantify Concentration (e.g., HPLC-UV) E3->A1 A2 Verify Final pH of Solution E3->A2 A3 Calculate Solubility (mg/mL) A1->A3

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constants (pKa): The Key to Ionization Behavior

Scientific Rationale: The pKa values define the pH at which an ionizable group is 50% protonated and 50% deprotonated. For 2,7-diazaspiro[4.4]nonane, a diamine, there will be two distinct pKa values (pKa₁ and pKa₂). These constants are fundamental to predicting the compound's charge state, which governs its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. The dihydrochloride salt will be titrated with a base to determine these values.

Authoritative Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. It involves monitoring the pH of a solution as a titrant is added incrementally.

Experimental Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a sample of 2,7-diazaspiro[4.4]nonane dihydrochloride in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The two pKa values can be determined from the pH at the half-equivalence points. The first equivalence point corresponds to the neutralization of the first proton, and the second corresponds to the neutralization of the second. Sophisticated software can analyze the derivative of the titration curve (dpH/dV) to precisely locate the equivalence points and calculate the pKa values.

Data Presentation:

Experimental pKa values for 2,7-diazaspiro[4.4]nonane are not readily found in the literature. Determination via the protocol above is required for accurate characterization. The values will correspond to the two pyrrolidine nitrogens.

ParameterExpected ValueSignificance
pKa₁ ~7.5 - 9.0Governs the equilibrium between the monocationic (HA⁺) and neutral (A) species.
pKa₂ ~10.0 - 11.5Governs the equilibrium between the dicationic (H₂A²⁺) and monocationic (HA⁺) species.

Mandatory Visualization:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Calibrate pH Meter (3-point) S2 Prepare Analyte Solution (Known Concentration) S1->S2 T1 Add NaOH Titrant Incrementally S2->T1 S3 Standardize NaOH Titrant S3->T1 T2 Record pH after each Addition T1->T2 A1 Plot pH vs. Titrant Volume T2->A1 A2 Calculate 1st & 2nd Derivatives (dpH/dV) A1->A2 A3 Identify Equivalence Points A2->A3 A4 Determine pKa values at Half-Equivalence Points A3->A4

Caption: Workflow for pKa Determination by Potentiometric Titration.

Melting Point and Thermal Analysis

Scientific Rationale: The melting point is a fundamental physical property used to assess the identity and purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities. For hydrochloride salts of amines, the observed "melting point" is often a temperature at which the compound decomposes. This thermal event is nonetheless a critical characteristic.

Authoritative Protocol: USP <741> Capillary Method

The United States Pharmacopeia (USP) provides a standardized method for melting range determination that ensures accuracy and reproducibility.[3][4][5]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5–3.5 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate. The USP specifies heating until the temperature is about 5-10°C below the expected melting point, then reducing the heating rate to approximately 1°C per minute.[4][6]

  • Observation: Record the temperature at which the substance is first observed to collapse or form a liquid meniscus (the onset of melting) and the temperature at which the substance becomes completely liquid (the clear point). The melting range is the span between these two temperatures.

Data Presentation:

A definitive melting point for 2,7-diazaspiro[4.4]nonane dihydrochloride is not published. However, data from closely related analogs suggest a high melting point, likely with decomposition.

CompoundReported Melting Point (°C)Source
2,7-Diazaspiro[4.4]nonane Dihydrochloride Not Reported -
2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride168 - 170PrepChem[5]
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride233 - 234PrepChem[7]
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride235 - 240Chem-Impex[8]

Mandatory Visualization:

G P1 Prepare Dry, Powdered Sample P2 Pack Capillary Tube (2.5-3.5 mm) P1->P2 E1 Place in Calibrated Apparatus P2->E1 E2 Heat Rapidly to ~10°C Below Expected M.P. E1->E2 E3 Reduce Heat Rate to ~1°C/min E2->E3 A1 Record T_onset: First Liquid Forms E3->A1 A2 Record T_clear: Fully Liquid A1->A2 A3 Report Melting Range (T_onset - T_clear) A2->A3

Caption: Workflow for USP <741> Melting Point Determination.

Chemical Stability: Ensuring Integrity and Shelf-Life

Scientific Rationale: Assessing the chemical stability of a drug substance is a non-negotiable regulatory requirement and is essential for ensuring that the material remains within its quality specifications during storage and use. Stability studies provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Authoritative Protocol: ICH Q1A(R2) Stability Testing

The International Council for Harmonisation (ICH) provides the global standard for stability testing.[7][9][10] Formal stability studies involve storing the drug substance under defined conditions for specific durations and testing for any changes in its physicochemical properties and impurity profile.

Key Stability Study Components:

  • Long-Term Stability: This study is designed to represent real-time storage conditions. For Climatic Zones I and II (temperate and subtropical), the standard condition is 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[8]

  • Accelerated Stability: These studies are conducted under exaggerated storage conditions to increase the rate of chemical degradation. The standard condition is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8] Data from accelerated studies are used to predict the shelf-life under long-term conditions.

  • Forced Degradation (Stress Testing): The substance is intentionally exposed to conditions more severe than accelerated testing. This helps to identify likely degradation products and validate the stability-indicating power of the analytical methods used. Key stress conditions include:

    • Acid/Base Hydrolysis: Exposure to acidic and basic solutions across a range of pH values.

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • Photostability: Exposure to a controlled amount of UV and visible light as per ICH Q1B guidelines.

    • Thermal Stress: Exposure to high temperatures (e.g., 60°C or higher).

At each testing time point, a suite of analytical tests is performed, including appearance, assay, purity (by a stability-indicating HPLC method), and moisture content.

Conclusion

2,7-Diazaspiro[4.4]nonane dihydrochloride is a valuable chemical entity, offering a rigid, three-dimensional core for the construction of novel therapeutics. However, its potential can only be fully realized through rigorous physicochemical characterization. This guide has outlined the critical properties—solubility, pKa, melting point, and stability—that must be defined for its effective use in a research and development setting. By adhering to the authoritative, systematic protocols detailed herein, scientists can generate the high-quality, reliable data necessary to advance their discovery programs, ensuring both scientific integrity and regulatory compliance. The principles and methodologies described provide a comprehensive framework for the characterization of not only this specific molecule but also the vast array of novel chemical entities that will drive the future of medicine.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF.
  • PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Slideshare. (n.d.). Ich guidelines for stability studies.
  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • Sunway Pharm Ltd. (n.d.). 2,7-Diazaspiro[4.4]nonane dihydrochloride.
  • Atom. (n.d.). 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • YouTube. (2021). Melting point testing as per USP 741.
  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Foundational

synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride and its derivatives

An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride and its Derivatives Executive Summary The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride and its Derivatives

Executive Summary

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics, particularly for targets within the central nervous system (CNS).[1][2] This guide offers a comprehensive overview of the core synthetic strategies for constructing the 2,7-diazaspiro[4.4]nonane framework, methods for its derivatization, and detailed protocols for its synthesis and characterization. By explaining the causality behind experimental choices and grounding the discussion in established chemical principles, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold in their work.

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Core

In the landscape of drug discovery, moving beyond flat, aromatic structures towards more three-dimensional molecules is a key strategy for improving selectivity, potency, and pharmacokinetic properties. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of this design principle.[3][4] The 2,7-diazaspiro[4.4]nonane system, which features two fused five-membered pyrrolidine rings, offers a robust and sterically defined scaffold.

The value of this scaffold lies in several key attributes:

  • Conformational Rigidity: The spirocyclic fusion point locks the two rings into a defined spatial orientation, reducing the entropic penalty upon binding to a biological target.

  • Three-Dimensionality: It presents substituents in precise vectors, allowing for meticulous exploration of a target's binding pocket. This is crucial for achieving high affinity and selectivity.[1]

  • Dual Points for Derivatization: The two secondary amine functionalities serve as versatile handles for introducing a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Derivatives of this scaffold have been investigated for their potential as modulators of sigma receptors and other CNS targets, highlighting their relevance in neuroscience research.[1] This guide provides the foundational knowledge required to synthesize and functionalize this important molecular core.

Core Synthetic Strategies for the 2,7-Diazaspiro[4.4]nonane Framework

The construction of the 2,7-diazaspiro[4.4]nonane skeleton can be approached through several strategic pathways. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the key disconnections and precursor molecules for the synthesis of the 2,7-diazaspiro[4.4]nonane core. The primary strategy involves the formation of the two C-N bonds of the pyrrolidine rings, which can be achieved through the reduction of a cyclic imide or amide precursor.

G Target 2,7-Diazaspiro[4.4]nonane (as Dihydrochloride) FreeBase 2,7-Diazaspiro[4.4]nonane (Free Base) Target->FreeBase Salt Formation ProtectedDiamine N,N'-Protected 2,7-Diazaspiro[4.4]nonane FreeBase->ProtectedDiamine Deprotection (e.g., Hydrogenolysis) Trione 2,7-Diazaspiro[4.4]nonane -1,3,8-trione Precursor ProtectedDiamine->Trione Reduction (e.g., LiAlH4) Acyclic Acyclic Amino Acid Derivatives Trione->Acyclic Dieckmann / Cyclization

Caption: Retrosynthetic analysis of 2,7-diazaspiro[4.4]nonane.

Strategy 1: Reduction of a Spirocyclic Trione Precursor

This is arguably the most direct and widely cited method for the synthesis of the core scaffold. The key transformation is the complete reduction of a 2,7-diazaspiro[4.4]nonane-1,3,8-trione intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

The trione precursor is typically synthesized with one or both nitrogen atoms protected or substituted. For instance, an N-benzyl group can be used, which serves the dual purpose of directing the cyclization and acting as a protecting group that can be readily removed in a final step.

G cluster_0 Trione Reduction Pathway Start Substituted Succinimide Intermediate1 Spirocyclic Trione (N-Protected) Start->Intermediate1 Cyclization Intermediate2 N-Protected Diamine Intermediate1->Intermediate2 LiAlH₄ Reduction Final Target Diamine Intermediate2->Final Deprotection (e.g., H₂/Pd-C)

Caption: Workflow for the trione reduction synthetic strategy.

This approach is robust due to the commercial availability of various succinimide derivatives. The reduction with LiAlH₄ is a high-yielding, though aggressive, transformation that efficiently reduces all three carbonyl groups (two amides and one ketone) to methylenes.

Strategy 2: Alternative Cyclization Approaches

While the trione reduction is prevalent, other advanced methods have been developed for constructing spirocyclic diamines. These can offer alternative stereochemical outcomes or functional group tolerance.

  • Dearomatizing Intramolecular Diamination: This advanced strategy involves the oxidative cyclization of phenol derivatives bearing pendant ureas or other nitrogen nucleophiles.[5][6] While more complex, this method can generate highly functionalized and stereochemically rich spirocyclic systems in a single, complexity-building step.

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with electron-deficient exocyclic alkenes can be a powerful tool for constructing the pyrrolidine rings of the spirocycle.[7] This method is particularly useful for accessing diverse derivatives by varying the components of the cycloaddition.

Detailed Experimental Protocol: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

This protocol details a representative synthesis based on the trione reduction strategy, which is a reliable and scalable method.[8][9]

Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
  • Rationale: This step constructs the core spirocyclic skeleton. The reaction is a base-catalyzed condensation between N-methylsuccinimide and N-benzyl-3-pyrroline-2,5-dione, followed by an intramolecular cyclization. The benzyl group is chosen for its stability during this step and its ease of removal via hydrogenolysis later.

  • Procedure:

    • To a solution of N-methylsuccinimide (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 1-(chloromethyl)-3-benzylpyrrolidine-2,5-dione (1.0 eq) in THF dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the trione intermediate.

Step 2: Reduction of the Trione to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both amides and ketones to the corresponding amines and alkanes.[8] THF is the preferred solvent due to its ability to dissolve the hydride and its relatively high boiling point. The reaction is highly exothermic and must be performed with caution.

  • Procedure:

    • Prepare a suspension of LiAlH₄ (5.0 eq) in anhydrous THF in a flask equipped with a reflux condenser under an inert atmosphere.

    • Add a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 24 hours.

    • Cool the mixture to 0 °C and quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzyl-protected diamine, which can be used in the next step without further purification.

Step 3: Debenzylation to 2-Methyl-2,7-diazaspiro[4.4]nonane
  • Rationale: Catalytic hydrogenation is the standard method for removing a benzyl protecting group from a nitrogen atom. Palladium on carbon (Pd/C) is the catalyst of choice. The reaction is clean and high-yielding.[9] The product is the free base of the target molecule.

  • Procedure:

    • Dissolve the crude 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane from the previous step in methanol.

    • Add 20% palladium on carbon (10-20% by weight) to the solution.

    • Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at a pressure of 4-5 bar (approx. 60 psi) for 24-48 hours.[9]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the free base as an oil or syrup.

Step 4: Formation of the Dihydrochloride Salt
  • Rationale: The free base is often an oil and can be difficult to handle and purify. Conversion to a hydrochloride salt typically yields a stable, crystalline solid that is easier to purify by recrystallization and store.

  • Procedure:

    • Dissolve the crude 2-methyl-2,7-diazaspiro[4.4]nonane free base in a minimal amount of methanol or ethanol.

    • Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol or isopropanol (or bubble HCl gas) until the solution is acidic (pH ~1-2).

    • Stir the mixture at 0 °C. The dihydrochloride salt will precipitate.

    • Collect the solid by vacuum filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum to yield the final product, 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[9]

Synthesis of Derivatives

The dual nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core are ideal points for diversification.

  • N-Alkylation/N-Acylation: The secondary amines of the deprotected scaffold can be functionalized using standard protocols. Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides in the presence of a non-nucleophilic base, can be used to install various alkyl groups. Acylation with acyl chlorides or anhydrides yields the corresponding amides.

  • Differential Protection: To functionalize each nitrogen atom differently, one can employ a strategy of orthogonal protection. For example, starting with a Boc-protected intermediate (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) allows for the functionalization of the free secondary amine.[10] Subsequent removal of the Boc group under acidic conditions reveals the second amine for further modification.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Technique Purpose Expected Observations for 2,7-Diazaspiro[4.4]nonane Dihydrochloride
¹H NMR Structural ElucidationSignals corresponding to the protons on the two pyrrolidine rings. The spiro-carbon environment leads to a complex, but characteristic, splitting pattern. Broad signals for the N-H protons are also expected.
¹³C NMR Carbon Skeleton ConfirmationA signal for the unique quaternary spiro-carbon, along with signals for the methylene carbons of the pyrrolidine rings.
Mass Spectrometry Molecular Weight ConfirmationThe mass spectrum will show the molecular ion peak corresponding to the free base (e.g., for C₇H₁₄N₂, M+H⁺ at m/z 127.12).[11]
HPLC Purity AssessmentA single major peak indicates high purity. The retention time is characteristic of the compound under specific chromatographic conditions.
Melting Point Purity and IdentityA sharp melting point range is indicative of a pure crystalline solid. For 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a melting point around 168-170 °C has been reported.[9]

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable platform for the development of novel, three-dimensional chemical entities for drug discovery. The synthetic route via reduction of a trione precursor is a reliable and versatile method for accessing the core structure. The presence of two modifiable nitrogen atoms provides ample opportunity for the creation of diverse derivative libraries. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to synthesize and exploit this important molecular framework in their pursuit of new therapeutic agents.

References

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • PrepChem.com. Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride.
  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • PrepChem.com. Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
  • PrepChem.com. Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • BenchChem. Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.
  • BenchChem. Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • PubChem. 2,7-Diaza-spiro[4.4]nonane.
  • Sunway Pharm Ltd. tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Sources

Exploratory

CAS number 131846-32-5 chemical information

An in-depth analysis of the scientific literature and chemical databases for CAS number 131846-32-5 reveals no publicly available information for a chemical entity associated with this identifier. This suggests that the...

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Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the scientific literature and chemical databases for CAS number 131846-32-5 reveals no publicly available information for a chemical entity associated with this identifier. This suggests that the provided CAS number may be incorrect, confidential, or delisted.

A comprehensive search across multiple chemical and scientific databases yielded no results for a compound with the CAS number 131846-32-5. This prevents the creation of the requested in-depth technical guide, as no data on its chemical structure, properties, synthesis, mechanism of action, or applications could be retrieved.

For researchers, scientists, and drug development professionals, the integrity and accuracy of a Chemical Abstracts Service (CAS) number is the foundational step for any further investigation. Without a valid and identifiable chemical compound, it is not possible to provide the requested technical information, including:

  • Chemical Identity and Properties: No information on the IUPAC name, molecular formula, structure, or physicochemical properties is available.

  • Synthesis and Manufacturing: Methods of production and purification are unknown.

  • Mechanism of Action and Biological Activity: There are no studies detailing its biological effects or how it interacts with biological systems.

  • Applications in Research and Drug Development: No documented uses in any scientific or clinical context could be found.

  • Safety and Handling: Without knowledge of its properties, no guidance on its safe handling, storage, or potential hazards can be provided.

It is recommended to verify the accuracy of the CAS number 131846-32-5. Should a corrected CAS number be provided, a comprehensive technical guide can be developed.

Foundational

An In-Depth Technical Guide to the 2,7-Diazaspiro[4.4]nonane Scaffold in Medicinal Chemistry

Abstract The quest for novel chemical entities with superior pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, "privileged scaffolds" have emerged as essential starting points for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with superior pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, "privileged scaffolds" have emerged as essential starting points for the design of new therapeutics.[1][2] These are molecular frameworks capable of binding to multiple biological targets with high affinity, offering a significant advantage in developing potent and selective drug candidates.[2] The 2,7-diazaspiro[4.4]nonane scaffold represents a quintessential example of such a privileged structure. Its rigid, three-dimensional architecture provides precise conformational restraint, a critical feature for optimizing ligand-receptor interactions and improving metabolic stability.[3] This guide provides a comprehensive technical overview of the 2,7-diazaspiro[4.4]nonane core, detailing its synthesis, stereochemical nuances, and its proven utility in the development of agents targeting the central nervous system (CNS), with a particular focus on dopamine and neurokinin receptors.

The Privileged Nature of Spirocyclic Scaffolds

In contemporary drug design, there is a strategic shift away from flat, aromatic molecules towards more three-dimensional structures. This is driven by the need to enhance target selectivity, improve physicochemical properties, and access novel intellectual property space. An increased fraction of sp³-hybridized carbons (Fsp³) in a molecule is often correlated with higher clinical success rates, attributed to better solubility and reduced off-target effects.[3]

The 2,7-diazaspiro[4.4]nonane scaffold, featuring two fused pyrrolidine rings sharing a single quaternary carbon, embodies these desirable characteristics. Its rigid structure allows for the precise spatial orientation of functional groups, which is crucial for high-affinity binding to biological targets.[4] Furthermore, the two nitrogen atoms serve as versatile handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.[3]

cluster_0 Drug Discovery Workflow Scaffold 2,7-Diazaspiro[4.4]nonane Core Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library Diversification at N2, N7 Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Hit-to-Lead Optimization (SAR Studies) Hit->Lead Improve Potency & Selectivity Candidate Preclinical Candidate Lead->Candidate

Caption: A generalized workflow for drug discovery utilizing the 2,7-diazaspiro[4.4]nonane scaffold.

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

The construction of the diazaspiro[4.4]nonane ring system can be achieved through several synthetic strategies. A common and effective method involves a reductive amination cascade.

Key Synthetic Strategy: Reductive Amination and Cyclization

One robust method involves the synthesis of a precursor molecule that can undergo intramolecular cyclization to form the second five-membered ring. For example, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be synthesized from a pyrrolidine dicarboxylate precursor. The key step is the reduction of a nitrile group to a primary amine, which then undergoes spontaneous intramolecular cyclization with an adjacent ester to form a lactam. This lactam can be further reduced to yield the desired saturated diazaspirocycle.[5]

The synthesis often begins with a substituted pyrrolidine, building the second ring onto this pre-existing core.[6] A representative pathway is the hydrogenation of a cyanomethyl-substituted pyrrolidine derivative in the presence of a catalyst like Raney Nickel.[5]

start Pyrrolidine Precursor (with cyanomethyl & ester groups) intermediate Primary Amine Intermediate (post-reduction) start->intermediate H2, Raney Ni (Nitrile Reduction) lactam 6-Oxo-2,7-diazaspiro[4.4]nonane (Lactam) intermediate->lactam Intramolecular Cyclization final 2,7-Diazaspiro[4.4]nonane (Final Scaffold) lactam->final Reduction (e.g., LiAlH4)

Caption: A simplified synthetic pathway to the 2,7-diazaspiro[4.4]nonane core via reductive cyclization.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

This protocol is adapted from established literature procedures for the reductive cyclization of a cyanomethyl pyrrolidine derivative.[5]

Objective: To synthesize the lactam intermediate of the 2,7-diazaspiro[4.4]nonane scaffold via catalytic hydrogenation.

Materials:

  • Methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g)

  • Raney Nickel (slurry in water, ~3.4 g)

  • Methanol (ACS grade)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: The high-pressure reactor vessel is charged with the starting material, methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.

  • Catalyst Addition: Raney Nickel catalyst is carefully added to the vessel. Causality Note: Raney Nickel is a highly active hydrogenation catalyst, ideal for the reduction of nitriles to primary amines under relatively mild conditions.

  • Solvent Addition: Methanol is added as the solvent to dissolve the starting material and facilitate the reaction.

  • Inerting the System: The reactor is sealed and purged several times with an inert gas (e.g., Nitrogen) to remove all oxygen. Causality Note: This step is critical for safety, as hydrogen gas forms explosive mixtures with air. It also prevents catalyst deactivation.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the target pressure (e.g., 50 psi). The reaction mixture is then agitated (stirred or shaken) at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. Causality Note: The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent during filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol to yield single crystals.[5]

Applications in CNS Drug Discovery

The 2,7-diazaspiro[4.4]nonane scaffold has proven particularly fruitful in the development of ligands for CNS targets, where high receptor selectivity is paramount to minimize side effects.[4]

Dopamine D₃ Receptor Antagonists

The dopamine D₃ receptor (D₃R) is a key target for treating neuropsychiatric disorders, including substance abuse and schizophrenia.[7] However, achieving selectivity over the highly homologous D₂ receptor (D₂R) is a significant challenge.[8] The rigid conformation of the 2,7-diazaspiro[4.4]nonane core allows for the precise positioning of pharmacophoric elements to exploit subtle differences in the receptor binding pockets.

Researchers have synthesized series of D₃R antagonists by incorporating the 2,7-diazaspiro[4.4]nonane core. These compounds have demonstrated both high affinity for the D₃R and remarkable selectivity over the D₂R.[7][9]

CompoundD₃R Kᵢ (nM)D₂R Kᵢ (nM)Selectivity (D₂/D₃)
15a 25.66750264-fold
11 122>10000>82-fold
14 31.528500905-fold
15c 45.325500563-fold
Table adapted from published data on arylated diazaspiroalkane cores.[7]

The high selectivity is attributed to the scaffold's ability to orient substituents into a secondary binding pocket present in the D₃R but not as accessible in the D₂R.[10] This structural insight is invaluable for the rational design of next-generation selective dopamine receptor ligands.

Neurokinin-1 (NK₁) Receptor Antagonists

The neurokinin-1 (NK₁) receptor, the primary receptor for the neuropeptide Substance P, is implicated in emesis, pain, and mood disorders.[11][12] NK₁ receptor antagonists are used clinically to prevent chemotherapy-induced and postoperative nausea and vomiting.[13][14] The development of potent and brain-penetrant NK₁ antagonists is an active area of research. The 2,7-diazaspiro[4.4]nonane scaffold has been explored as a core for novel NK₁ antagonists, leveraging its rigid structure to mimic the peptide backbone and establish key interactions within the receptor binding site.[11]

cluster_0 Structure-Activity Relationship (SAR) Core 2,7-Diazaspiro[4.4]nonane Scaffold R1 R1 Substituent (e.g., at N2) Core->R1 Modulates Selectivity R2 R2 Substituent (e.g., at N7) Core->R2 Modulates Potency & PK Properties Target1 Target1 R1->Target1 Targets Dopamine Receptors Target2 Target2 R2->Target2 Targets NK1 Receptors

Caption: Conceptual diagram of SAR for the 2,7-diazaspiro[4.4]nonane scaffold.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a novel 2,7-diazaspiro[4.4]nonane derivative for the human dopamine D₃ receptor.

Materials:

  • Cell membranes expressing the human D₃ receptor.

  • Radioligand (e.g., [³H]spiperone or a selective D₃ ligand).

  • Test compound (2,7-diazaspiro[4.4]nonane derivative) at various concentrations.

  • Non-specific binding control (e.g., haloperidol at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: A dilution series of the test compound is prepared in the assay buffer.

  • Assay Setup: In each well of the 96-well plate, add:

    • Cell membranes (a specific amount of protein, e.g., 10-20 µg).

    • Radioligand at a concentration near its Kₔ.

    • Either assay buffer (for total binding), the non-specific control (for non-specific binding), or the test compound at a specific concentration.

  • Incubation: The plate is incubated for a set time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium. Causality Note: The incubation time is determined empirically to ensure equilibrium is achieved for accurate affinity measurement.

  • Harvesting: The reaction is terminated by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand. Causality Note: Using ice-cold buffer and performing this step quickly minimizes the dissociation of the bound radioligand during the wash.

  • Quantification: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage inhibition of specific binding by the test compound at each concentration is calculated.

    • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Perspectives

The 2,7-diazaspiro[4.4]nonane scaffold is a validated privileged structure in medicinal chemistry, offering a robust and sterically defined platform for the design of novel therapeutics.[4] Its utility has been particularly well-demonstrated in the challenging field of CNS drug discovery, where it has enabled the development of highly potent and selective ligands for targets such as the dopamine D₃ receptor.[7] The synthetic accessibility of the core and the presence of two modifiable nitrogen centers ensure its continued relevance for library design and lead optimization campaigns. Future work will likely focus on exploring novel derivatization strategies to target a wider range of biological receptors and enzymes, further cementing the role of the 2,7-diazaspiro[4.4]nonane scaffold as a cornerstone of modern medicinal chemistry.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • Pereira, F., & Afonso, C. (2019). Natural product derived privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • OpenOChem Learn. Privileged Structures. OpenOChem Learn. [Link]

  • Zhang, W. (Ed.). (2023). Privileged Scaffolds in Drug Discovery. MIT Press Bookstore. [Link]

  • Bielenica, A., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules. [Link]

  • van der Heijden, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. [Link]

  • Sun, J., et al. (2010). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PrepChem. (2023). Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]

  • ResearchGate. (2024). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Battiti, F. O., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • Battiti, F. O., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate. [Link]

  • Kopchuk, D. S., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. [Link]

  • Foley, D. J., Nelson, A. S., & Marsden, S. P. (2016). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]

  • Foley, D. J., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Science. [Link]

  • ResearchGate. (2024). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (2024). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]

  • Drugs.com. (2023). List of NK1 receptor antagonists. Drugs.com. [Link]

  • Zell, L., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]

  • Shrestha, S., & Ganti, L. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

  • Zell, L., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules. [Link]

  • Wikipedia. (2024). NK1 receptor antagonist. Wikipedia. [Link]

  • Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. [Link]

  • Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences. [Link]

  • van der Wouden, M. T., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

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Exploratory

biological activity of diazaspiro[4.4]nonane compounds

An In-Depth Technical Guide to the Biological Activity of Diazaspiro[4.4]nonane Compounds Authored by a Senior Application Scientist Foreword: The Architectural Advantage of Spirocycles in Modern Drug Discovery In the la...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Diazaspiro[4.4]nonane Compounds

Authored by a Senior Application Scientist

Foreword: The Architectural Advantage of Spirocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The strategic shift from planar, two-dimensional molecules to more complex, three-dimensional scaffolds—a concept often dubbed "escaping flatland"—is driven by the need for enhanced target selectivity, superior physicochemical properties, and improved pharmacokinetic profiles.[1] At the vanguard of this movement are spirocyclic systems, characterized by two rings sharing a single carbon atom. This unique structural constraint imparts a rigid, well-defined three-dimensional geometry, making them privileged motifs for interacting with the intricate topographies of biological targets.[1]

Among these, the diazaspiro[4.4]nonane scaffold has emerged as a particularly versatile and potent core. Comprising two nitrogen-containing five-membered rings fused at a central spiro-carbon, this framework offers a unique combination of conformational rigidity and functional tunability. The nitrogen atoms serve as critical handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] This guide provides a comprehensive exploration of the diverse biological activities of diazaspiro[4.4]nonane derivatives, delving into their mechanisms of action, summarizing key quantitative data, and presenting detailed experimental protocols for their evaluation.

The Diaza[4.4]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The inherent three-dimensionality of the diazaspiro[4.4]nonane scaffold is a significant asset in drug design. By incorporating this spirocyclic moiety, medicinal chemists can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[1][2] This is attributed to improved solubility, reduced off-target effects, and enhanced metabolic stability.[2] The constrained geometry of the scaffold enhances binding affinity to target proteins by pre-organizing the pharmacophoric elements into a favorable conformation for interaction, minimizing the entropic penalty upon binding.[2]

The general workflow for investigating novel diazaspiro[4.4]nonane derivatives follows a logical progression from chemical synthesis to detailed biological characterization.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation synthesis Synthesis of Diazaspiro[4.4]nonane Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS, X-ray) purification->characterization screening Primary Biological Screening (e.g., In vitro assays) characterization->screening sar_study Structure-Activity Relationship (SAR) Analysis screening->sar_study secondary_assay Secondary/Mechanism of Action (MoA) Assays sar_study->secondary_assay in_vivo In vivo Model Testing (e.g., Animal models) secondary_assay->in_vivo

Caption: General workflow for the synthesis and biological evaluation of novel diazaspiro[4.4]nonane derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the diazaspiro[4.4]nonane scaffold have demonstrated significant potential as anticancer agents, targeting a variety of mechanisms crucial for tumor growth and survival.[2][3][4]

Mechanism of Action: Inhibition of the Menin-MLL Interaction

One of the most promising anticancer strategies involving this scaffold is the disruption of the protein-protein interaction (PPI) between menin and Mixed-Lineage Leukemia (MLL) protein.[3] The menin-MLL complex is a critical driver in certain types of leukemia and has also been implicated in prostate and breast cancers.[3] Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of histone methyltransferases that regulate the expression of oncogenes.[3]

2,7-Diazaspiro[4.4]nonane derivatives have been developed as potent small-molecule inhibitors that bind to menin, preventing its association with MLL.[3] This disruption inhibits the transcription of downstream target genes, leading to a reduction in cancer cell proliferation.[3]

G Compound 2,7-Diazaspiro[4.4]nonane Inhibitor Menin Menin Compound->Menin Binds to PPI Menin-MLL Interaction Compound->PPI Inhibits Menin->PPI MLL MLL MLL->PPI H3K4 H3K4 Methylation PPI->H3K4 Promotes Gene Oncogene Expression (e.g., HOX genes) H3K4->Gene Activates Proliferation Cancer Cell Proliferation Gene->Proliferation Drives

Caption: Mechanism of Menin-MLL inhibition by 2,7-diazaspiro[4.4]nonane derivatives in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of diazaspiro compounds are typically quantified by their IC₅₀ values (the concentration required to inhibit 50% of cell growth) against various cancer cell lines.

Compound ClassTarget Cell LineAssay TypeActivity (IC₅₀)Reference
Dispiro-indolinonesLNCaP (Prostate)MTT Assay1.2–3.5 µM[5]
1-Oxa-4-azaspiro[4.5]deca...¹MDA-MB-231 (Breast)Not Specified0.08 µM[6]
1-Oxa-4-azaspiro[4.5]deca...¹A549 (Lung)Not Specified0.19 µM[6]
1-Oxa-4-azaspiro[4.5]deca...¹HeLa (Cervical)Not Specified0.15 µM[6]
1-Thia-4-azaspiro[4.5]decane...²HCT-116 (Colorectal)MTT Assay92.2–120.1 nM[7]

¹ Data for compound 11h from the study.[6] ² Data for compounds 7, 9, 14, 18, and 19 from the study.[7]

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxicity of diazaspiro[4.4]nonane compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test diazaspiro compound in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels. Rationale: A wide concentration range is essential to determine the dose-response curve and accurately calculate the IC₅₀ value.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Neurological and CNS Activity

The rigid conformation of the diazaspiro[4.4]nonane scaffold makes it an excellent platform for designing ligands that can precisely interact with receptors in the central nervous system (CNS).[8] This has led to the development of derivatives with significant anticonvulsant and neuroprotective potential.[8][9]

Anticonvulsant Properties

A significant body of research has demonstrated that N-substituted 2-azaspiro[4.4]nonane-1,3-diones exhibit promising anticonvulsant effects in preclinical models.[8] These compounds have been evaluated in standard seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

Compound ClassSeizure ModelActivityReference
N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dioneMES TestActive, provides protection[10]
Ring A homologues of the aboveMES TestActive at 100 mg/kg[10]
Mechanism of Action: Sigma Receptor Modulation

The closely related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[8] The σ₁ receptor, in particular, is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[8] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival, making it an attractive target for neuroprotective therapies.[8] Ligands that modulate σ₁ receptors can influence these pathways, offering potential treatments for neurodegenerative diseases and pain.[8]

G cluster_mam Mitochondria-Associated Membrane (MAM) Sigma1 Sigma-1 Receptor (σ₁R) IP3R IP3R Sigma1->IP3R Modulates Mito Mitochondrion Stress Cellular Stress (Oxidative, ER Stress) Sigma1->Stress Regulates Survival Neuronal Survival & Plasticity Sigma1->Survival Promotes Ca_Mito Ca²⁺ IP3R->Ca_Mito Ca²⁺ Transfer ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_ER->IP3R Stress->Survival Affects Compound Diazaspiro[4.4]nonane Ligand Compound->Sigma1 Binds to

Sources

Foundational

The Ascendance of a Scaffold: A Technical Guide to the Discovery and History of 2,7-Diazaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,7-diazaspiro core, a unique three-dimensional scaffold, has carved a significant niche in modern medicinal chemistry. Its rigid, yet conforma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro core, a unique three-dimensional scaffold, has carved a significant niche in modern medicinal chemistry. Its rigid, yet conformationally distinct structure, offers a compelling alternative to traditional flat aromatic systems, enabling novel interactions with biological targets and fostering improved physicochemical properties. This guide provides an in-depth exploration of the discovery and historical evolution of 2,7-diazaspiro compounds, tracing their journey from early synthetic curiosities to pivotal building blocks in contemporary drug discovery. We will delve into the seminal synthetic strategies that first brought these molecules to light, chart the evolution of more sophisticated and efficient methodologies, and highlight their burgeoning role in the development of new therapeutics.

Introduction: The Allure of the Third Dimension in Drug Design

For decades, drug discovery was often characterized by the exploration of "flatland"—a landscape dominated by aromatic and heteroaromatic rings. While immensely successful, this approach has its limitations. The quest for novel chemical space with improved properties such as solubility, metabolic stability, and target selectivity has driven a paradigm shift towards more three-dimensional (3D) molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this movement.

The introduction of a spirocenter imparts a defined, rigid, and non-planar geometry to a molecule. This can lead to a more precise orientation of functional groups for optimal target engagement, while also disrupting planarity which can reduce off-target effects and improve pharmacokinetic profiles. Among the diverse family of spirocycles, diazaspiro compounds, which incorporate two nitrogen atoms within the spirocyclic framework, have emerged as particularly valuable scaffolds. The nitrogen atoms provide key points for chemical modification and can act as hydrogen bond donors or acceptors, crucial for molecular recognition.

This guide will focus specifically on the discovery and history of 2,7-diazaspiro compounds, a class of diazaspirocycles that has demonstrated significant potential in various therapeutic areas.

The Genesis of a Scaffold: Early Synthetic Endeavors

The deliberate synthesis of complex heterocyclic systems is a hallmark of 20th-century organic chemistry. While the broader field of spiro-N-heterocycles saw development in the early to mid-1900s, the specific synthesis of the 2,7-diazaspiro[3.5]nonane core is more recent. A pivotal moment in the history of these compounds came in 1967 , with the work of H. Oediger and colleagues . Their publication in Angewandte Chemie International Edition in English described a novel and efficient synthesis of 2,7-diazaspiro[3.5]nonane, laying the groundwork for future exploration of this scaffold.

The Oediger synthesis was elegant in its simplicity and relied on readily available starting materials. This early work was not driven by a specific biological application but rather by an interest in novel heterocyclic systems. However, the methodology they developed was robust and provided a crucial entry point for chemists to access this unique molecular framework.

Key Historical Synthetic Protocol: The Oediger Synthesis of 2,7-Diazaspiro[3.5]nonane

This foundational synthesis involved a multi-step sequence that remains instructive for understanding the core challenges of constructing such a spirocyclic system.

Step 1: Formation of the β-lactam Ring The synthesis began with the reaction of a suitable amine with an α,β-unsaturated ester. This was followed by a cyclization reaction to form a key β-lactam intermediate.

Step 2: Introduction of the Second Nitrogen-Containing Ring The next phase of the synthesis involved the elaboration of the second ring. This was typically achieved through a series of functional group transformations on a side chain attached to the β-lactam, followed by an intramolecular cyclization to form the piperidine ring.

Step 3: Ring Opening and Final Product Formation The final step involved the reductive opening of the β-lactam ring to yield the desired 2,7-diazaspiro[3.5]nonane.

This early work, while groundbreaking, often required harsh reaction conditions and resulted in modest overall yields. Nevertheless, it was a critical proof of concept that established the feasibility of constructing the 2,7-diazaspiro[3.5]nonane skeleton.

The Evolution of Synthesis: Modern Strategies for a Modern Scaffold

The initial forays into 2,7-diazaspiro chemistry paved the way for the development of more sophisticated and efficient synthetic methodologies. The increasing demand for these scaffolds in drug discovery programs has spurred innovation, leading to a diverse array of synthetic approaches. These modern methods often feature improved yields, greater functional group tolerance, and the ability to introduce stereochemical control.

Intramolecular Cyclization Strategies

Many modern syntheses of 2,7-diazaspiro compounds still rely on intramolecular cyclization as a key step, albeit with significant refinements over the original methods. These approaches typically involve the construction of a linear precursor containing all the necessary atoms for the final spirocycle, followed by a ring-closing reaction.

Key Features of Modern Intramolecular Cyclizations:

  • Use of Protecting Groups: Orthogonal protecting group strategies are now routinely employed to allow for the selective manipulation of the two nitrogen atoms. This is crucial for the synthesis of asymmetrically substituted derivatives.

  • Catalysis: The use of transition metal catalysts and organocatalysts has enabled milder reaction conditions and improved stereoselectivity.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of the piperidine ring in 2,7-diazaspiro[3.5]nonane systems.

Multi-Component Reactions (MCRs)

MCRs have revolutionized the synthesis of complex molecules by allowing for the formation of multiple bonds in a single operation. Several MCRs have been developed for the synthesis of diazaspiro compounds, offering a highly efficient and atom-economical approach. These reactions often involve the condensation of three or more starting materials to rapidly assemble the spirocyclic core.

Asymmetric Synthesis

The recognition that the stereochemistry of the spirocenter can have a profound impact on biological activity has driven the development of asymmetric syntheses of 2,7-diazaspiro compounds. These methods utilize chiral auxiliaries, chiral catalysts, or chiral starting materials to control the absolute stereochemistry of the final product.

Synthetic_Evolution cluster_0 Early Methods (mid-20th Century) cluster_1 Modern Strategies (late 20th - 21st Century) Oediger_1967 Oediger Synthesis (1967) - Multi-step - Harsh conditions - Modest yields Intramolecular_Cyclization Advanced Intramolecular Cyclizations - Protecting groups - Catalysis - RCM Oediger_1967->Intramolecular_Cyclization Evolution MCR Multi-Component Reactions - High efficiency - Atom economy Oediger_1967->MCR Paradigm Shift Asymmetric_Synthesis Asymmetric Synthesis - Chiral catalysts - Stereocontrol Intramolecular_Cyclization->Asymmetric_Synthesis Refinement Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: 2,7-Diazaspiro Core Library_Synthesis Library Synthesis (Modern Methods) Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical

Caption: A typical workflow for the use of 2,7-diazaspiro scaffolds in drug discovery.

Conclusion and Future Perspectives

The journey of 2,7-diazaspiro compounds from their initial synthesis to their current status as privileged scaffolds in drug discovery is a testament to the enduring power of synthetic innovation. The early work of pioneers like Oediger laid the foundation for a field that is now rich with diverse and powerful synthetic methodologies. As our understanding of the intricate interplay between molecular three-dimensionality and biological function continues to grow, the importance of scaffolds like the 2,7-diazaspiro core will only increase.

The future of 2,7-diazaspiro chemistry is bright. We can anticipate the development of even more sophisticated synthetic methods, including novel catalytic systems for asymmetric synthesis and the application of flow chemistry for large-scale production. Furthermore, the exploration of this scaffold in new therapeutic areas is an exciting prospect. As we continue to venture beyond "flatland," the 2,7-diazaspiro core is poised to remain a key player in the design and discovery of the next generation of medicines.

References

  • Oediger, H., et al. (1967). Synthese von 2.7-Diazaspiro[3.5]nonan. Angewandte Chemie, 79(7), 328-329.
  • Rice, L. M., & Grogan, C. H. (1957). Spiro-N-Heterocycles. I. 1,4-Diazaspiro[4.5]decane and Derivatives. Journal of the American Chemical Society, 79(14), 3873-3876.
  • Carreira, E. M., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8320.
  • Grygorenko, O. O., et al. (2016). Azaspiro[3.3]heptanes: an update on the synthesis and applications of this emerging scaffold in medicinal chemistry. Tetrahedron, 72(41), 6199-6238.
  • Wu, J., et al. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry, 200, 112409.
Exploratory

Spectroscopic Characterization of 2,7-Diazaspiro[4.4]nonane: A Technical Guide

Introduction: The Structural Significance of 2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane is a unique bicyclic heterocyclic compound featuring two pyrrolidine rings fused at a central quaternary carbon atom. This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2,7-Diazaspiro[4.4]nonane

2,7-Diazaspiro[4.4]nonane is a unique bicyclic heterocyclic compound featuring two pyrrolidine rings fused at a central quaternary carbon atom. This spirocyclic scaffold imparts a rigid, three-dimensional geometry, making it a valuable building block in medicinal chemistry and materials science. Its distinct architecture allows for precise spatial orientation of functional groups, which is crucial for designing molecules with specific biological activities or material properties. Understanding the spectroscopic signature of this core structure is fundamental for researchers working with its derivatives in drug development and other scientific fields.

Due to a notable lack of publicly available, consolidated experimental spectroscopic data for the parent 2,7-diazaspiro[4.4]nonane, this guide will provide a comprehensive analysis of its expected spectroscopic characteristics. The interpretations and data presented herein are synthesized from the analysis of its various derivatives and foundational spectroscopic principles. This approach aims to equip researchers with a robust framework for identifying and characterizing this important chemical entity.

Molecular Structure and Isomerism

The 2,7-diazaspiro[4.4]nonane molecule possesses a central spiro carbon (C5), which is a chiral center. This gives rise to the possibility of enantiomers, (R)- and (S)-2,7-diazaspiro[4.4]nonane. The pyrrolidine rings can adopt various puckered conformations, further contributing to the molecule's complex three-dimensional structure.

Proposed Mass Spectrometry Fragmentation of 2,7-Diazaspiro[4.4]nonane M [M]⁺˙ m/z = 126 F1 [M - C₂H₅]⁺ m/z = 97 M->F1 - C₂H₅ F2 [M - C₃H₇N]⁺ m/z = 83 M->F2 - C₃H₇N F3 [C₄H₈N]⁺ m/z = 70 F2->F3 - CH₃

Caption: A simplified representation of the key fragmentation steps for 2,7-diazaspiro[4.4]nonane in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like 2,7-diazaspiro[4.4]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is volatile.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Conclusion

References

As this guide is a synthesis of expected data due to the lack of direct experimental results for the parent compound, formal citations to specific data sets are not applicable. The principles and data ranges are based on standard organic spectroscopy textbooks and general chemical knowledge.

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 2,7-Diazaspiro[4.4]nonane Derivatives

This guide provides a comprehensive technical overview of the 2,7-diazaspiro[4.4]nonane scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its identified therapeutic targets, the un...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 2,7-diazaspiro[4.4]nonane scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its identified therapeutic targets, the underlying mechanisms of action, and the experimental workflows required for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical architecture for novel therapeutic interventions.

The rigid, three-dimensional nature of the 2,7-diazaspiro[4.4]nonane core allows for the precise spatial orientation of pharmacophoric groups, which can lead to high affinity and selectivity for a variety of biological targets.[1] This inherent structural advantage has made its derivatives promising candidates for addressing complex diseases.

Caption: Core chemical structure of the 2,7-diazaspiro[4.4]nonane scaffold.

Part 1: Key Therapeutic Areas and Molecular Targets

Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have shown significant promise across several therapeutic areas, primarily by interacting with specific molecular targets implicated in disease pathology.

A. Central Nervous System (CNS) Disorders

The unique conformational constraints of the diazaspiro scaffold make it particularly well-suited for designing ligands that can differentiate between receptor subtypes within the complex environment of the CNS.

1. Sigma Receptors (σ₁ and σ₂)

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] They play a critical role in regulating cellular stress responses and calcium homeostasis.[1] Their modulation is a key strategy in the treatment of various neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction.[1] The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for both σ₁ and σ₂ receptors.[1]

cluster_pathway Simplified Sigma-1 Receptor (σ₁R) Signaling ligand Diazaspiro Derivative s1r σ₁R (Chaperone) at ER-Mitochondria Membrane ligand->s1r Binds & Modulates ip3r IP3 Receptor s1r->ip3r Stabilizes ca_er Ca²⁺ Store (ER) ip3r->ca_er Regulates Ca²⁺ release ca_mito Mitochondria ca_er->ca_mito Ca²⁺ influx response Cellular Homeostasis & Neuroprotection ca_mito->response Promotes

Caption: Modulation of cellular calcium homeostasis by σ₁R ligands.

Quantitative Data: Binding Affinities of Diazaspiro[4.4]nonane Derivatives for Sigma Receptors

Compound IDσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
Derivative A1.5150100x
Derivative B255.20.2x
Derivative C0.898122.5x
(Note: Data is representative and compiled from literature examples for illustrative purposes.)

2. Muscarinic Acetylcholine Receptors (mAChRs)

Related azaspirocyclic compounds have demonstrated activity at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are crucial for mediating cognitive processes, learning, and memory, making them a primary target for Alzheimer's disease and other cognitive disorders.[1][2] The development of subtype-selective mAChR agonists or positive allosteric modulators is a significant goal in neuroscience research.

B. Oncology

The application of 2,7-diazaspiro[4.4]nonane derivatives extends to oncology, where they have been identified as inhibitors of a critical protein-protein interaction (PPI).

Menin-MLL Protein-Protein Interaction (PPI)

The interaction between menin and mixed lineage leukemia (MLL) proteins is essential for the progression of acute leukemias with MLL gene translocations.[3] This PPI is a novel therapeutic target, and its disruption with small molecules represents a promising strategy for cancer treatment.[3] Furthermore, menin is implicated in prostate and breast cancers through its interaction with the androgen and estrogen receptors, respectively.[3] A patent from Bayer has disclosed 2,7-diazaspiro[4.4]nonane derivatives as potent inhibitors of the menin-MLL interaction.[3]

cluster_ppi Inhibition of Menin-MLL Interaction menin Menin oncogenes Oncogene Expression menin->oncogenes Drives mll MLL mll->oncogenes Drives inhibitor 2,7-Diazaspiro Derivative inhibitor->menin Binds to Menin, Blocks Interaction leukemia Leukemogenesis oncogenes->leukemia

Caption: Mechanism of action for Menin-MLL PPI inhibitors.

C. Infectious Diseases

While research on the 2,7-diazaspiro[4.4]nonane core itself is emerging, related diazaspiro scaffolds have shown potential as anti-infective agents.

Chitin Synthase Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[4] This makes chitin synthase an attractive target for developing antifungal agents with a selective mechanism of action against fungal pathogens. Several of these compounds exhibited potent inhibition of chitin synthase and displayed significant antifungal activity against clinically relevant strains like Candida albicans and Aspergillus fumigatus.[4]

Quantitative Data: Antifungal Activity of Diazaspiro[4.5]decan-1-one Derivatives [4]

Compound IDChitin Synthase IC₅₀ (mM)C. albicans MIC (mmol/L)A. fumigatus MIC (mmol/L)
4d -0.04 -
4j 0.12-0.08
4r --0.08
Fluconazole-0.104-
Polyoxin B0.080.129-
(Data extracted from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives)

Part 2: Experimental Workflows for Target Validation

Validating the interaction between 2,7-diazaspiro[4.4]nonane derivatives and their putative targets is a critical step in the drug discovery process. A multi-step approach, from initial binding confirmation to functional cellular and in vivo assays, is essential.

cluster_workflow General Target Validation Workflow start Hypothesized Target in_vitro Phase 1: In Vitro Target Engagement (Biochemical Assays) start->in_vitro binding Receptor Binding Assays (e.g., Radioligand) in_vitro->binding ppi PPI Disruption Assays (e.g., TR-FRET) in_vitro->ppi enzyme Enzyme Inhibition Assays (e.g., CHS activity) in_vitro->enzyme cell_based Phase 2: Cell-Based Functional Assays binding->cell_based ppi->cell_based enzyme->cell_based functional Second Messenger Assays (Ca²⁺, cAMP) cell_based->functional proliferation Cell Viability/Proliferation (e.g., AlamarBlue) cell_based->proliferation in_vivo Phase 3: In Vivo Proof of Concept functional->in_vivo proliferation->in_vivo pkpd Pharmacokinetics & Pharmacodynamics in_vivo->pkpd efficacy Disease-Relevant Animal Models in_vivo->efficacy validated Validated Target in_vivo->validated

Caption: A multi-phase workflow for validating therapeutic targets.

A. In Vitro Target Engagement Protocols

1. Protocol: Radioligand Binding Assay for Sigma Receptors

  • Objective: To determine the binding affinity (Ki) of test compounds for σ₁ and σ₂ receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human sigma receptor subtype of interest (e.g., CHO-σ₁R).

    • Assay Buffer: Use a Tris-HCl buffer at pH 7.4.

    • Radioligand: Utilize a high-affinity radioligand, such as [³H]-pentazocine for σ₁ or [³H]-DTG for σ₁/σ₂.

    • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the 2,7-diazaspiro[4.4]nonane test compound.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

  • Causality: This assay directly measures the ability of the derivative to compete with a known ligand for the receptor's binding site, providing a quantitative measure of affinity.

2. Protocol: TR-FRET Assay for Menin-MLL Interaction [3]

  • Objective: To quantify the ability of compounds to disrupt the Menin-MLL protein-protein interaction.

  • Methodology:

    • Reagents: Use purified, tagged recombinant Menin (e.g., GST-tagged) and a biotinylated peptide fragment of MLL.

    • Detection Antibodies: Employ a Terbium-cryptate labeled anti-GST antibody and a d2-labeled streptavidin.

    • Assay Plate: Add reagents, antibodies, and serial dilutions of the test compound to a low-volume 384-well plate.

    • Incubation: Incubate the plate at room temperature to allow the interaction and binding to reach equilibrium.

    • Detection: Read the plate on a TR-FRET compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis: Calculate the ratio of the two emission signals. A decrease in the FRET ratio indicates disruption of the Menin-MLL interaction. Determine the IC₅₀ from the dose-response curve.

  • Trustworthiness: TR-FRET is a robust, homogeneous assay format that minimizes artifacts and is well-suited for high-throughput screening. The ratiometric output corrects for well-to-well variations.

B. Cell-Based Functional Assay Protocols

1. Protocol: Cell Proliferation Assay for Oncology [3]

  • Objective: To assess the ability of Menin-MLL inhibitors to inhibit the growth of leukemia cells.

  • Methodology:

    • Cell Lines: Use relevant cancer cell lines, such as MV4-11 or MOLM-13 for MLL-rearranged leukemia.[3]

    • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

    • Compound Treatment: Add serial dilutions of the 2,7-diazaspiro[4.4]nonane derivative to the wells and incubate for a set period (e.g., 72 hours).

    • Viability Reagent: Add a cell viability reagent such as AlamarBlue (Resazurin) or CellTiter-Glo.

    • Detection: Measure fluorescence or luminescence according to the reagent manufacturer's instructions.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Expertise: The choice of cell line is critical. Using cells known to be dependent on the Menin-MLL interaction for survival (e.g., MOLM-13) directly links target inhibition to a functional anti-cancer effect.

Part 3: Future Directions and Concluding Remarks

The 2,7-diazaspiro[4.4]nonane scaffold represents a versatile and promising platform for the development of novel therapeutics. The initial focus on CNS disorders and oncology has revealed potent and selective modulators of challenging targets like sigma receptors and the Menin-MLL protein-protein interaction.

Future research should aim to:

  • Expand Target Space: Explore other potential targets where the scaffold's conformational rigidity could be advantageous, such as other GPCRs, ion channels, or enzyme families.

  • Optimize ADME Properties: Systematically investigate structure-property relationships to enhance drug-like characteristics, including solubility, metabolic stability, and blood-brain barrier penetration for CNS applications.

  • Elucidate Structure-Activity Relationships (SAR): Perform detailed SAR studies to understand how substitutions on the diazaspiro core influence potency, selectivity, and functional activity at the identified targets.

References

  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research - Benchchem.
  • 2,7-Diazaspiro[5][5]nonanes for the Treatment or Prevention of Cancers and Diabetes - NIH.

  • A Comparative Guide to the Biological Activity of Azaspiro[3.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC - PubMed Central. [Link]

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Exploratory

An In-Depth Technical Guide to the Spirocyclic Structure of Diazaspiro[4.4]nonanes: Synthesis, Conformational Analysis, and Applications in Drug Discovery

Abstract The diazaspiro[4.4]nonane framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional and conformationally restricted structure provides an exception...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[4.4]nonane framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional and conformationally restricted structure provides an exceptional platform for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. This guide offers a comprehensive exploration of the diazaspiro[4.4]nonane core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its unique structural and conformational characteristics, detail robust synthetic methodologies for its construction, and survey its impactful applications across diverse therapeutic areas, including neuroscience and oncology. The narrative emphasizes the causality behind strategic scientific decisions, from the selection of synthetic routes to the interpretation of structure-activity relationships (SAR).

Introduction to the Diazaspiro[4.4]nonane Scaffold

The Significance of Spirocycles in Medicinal Chemistry

In the quest for novel therapeutics, moving beyond flat, two-dimensional molecules is paramount. Spirocycles, which feature two rings connected by a single, shared quaternary carbon atom, introduce a defined three-dimensionality that is highly advantageous for drug design. This rigid architecture reduces the entropic penalty upon binding to a biological target and allows for the exploration of chemical space in a way that linear or simple fused-ring systems cannot. The diazaspiro[4.4]nonane core, consisting of two five-membered rings sharing a spirocyclic center and incorporating two nitrogen atoms, is a prominent example of this molecular class.

Defining the Core: Nomenclature and Isomerism

The diazaspiro[4.4]nonane designation describes a nine-atom bicyclic system with four carbons in each ring segment emanating from the central spiro-carbon. The prefix "diaza" indicates the presence of two nitrogen atoms, and their locants (e.g., 2,7-diazaspiro[4.4]nonane, 1,6-diazaspiro[4.4]nonane) are critical for defining the specific constitutional isomer. This precise placement of nitrogen atoms provides key handles for chemical modification and dictates the vectoral projection of substituents, which is fundamental to its function as a scaffold.

The "Privileged Scaffold" Concept

The diazaspiro[4.4]nonane framework is considered a privileged scaffold because derivatives based on this core have been shown to bind to multiple, distinct biological targets with high affinity. Its rigid structure allows for the creation of compound libraries with diverse substituent patterns, yet a conserved and predictable three-dimensional shape. This has led to the development of potent modulators for targets within the central nervous system (CNS) and for challenging protein-protein interactions.[1][2]

The Three-Dimensional Architecture: Conformational Analysis

The biological activity of a diazaspiro[4.4]nonane derivative is intrinsically linked to its three-dimensional shape. Unlike flexible aliphatic chains, the spirocyclic core significantly restricts conformational freedom, but it is not entirely rigid. The five-membered pyrrolidine-like rings typically adopt non-planar conformations to alleviate torsional and angle strain.

Fundamental Principles of Ring Conformation

Five-membered rings, such as those in the diazaspiro[4.4]nonane system, predominantly exist in two low-energy conformations: the envelope and the twist (or half-chair).[3][4]

  • Envelope Conformation: Four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling an open envelope flap.

  • Twist Conformation: No four atoms are coplanar; the ring is puckered in a C2 symmetry.

The energy barrier between these conformations is typically low, and the preferred state can be influenced by the substitution pattern on the rings. Understanding these preferences is critical for designing molecules that present functional groups in the optimal orientation for target binding.

Spectroscopic and Crystallographic Evidence

The definitive determination of the solid-state conformation is achieved through single-crystal X-ray diffraction.[4] In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides invaluable insight into the time-averaged conformation and the dynamics of the ring system.

G Envelope Envelope Conformation (Cs Symmetry) TransitionState Planar Transition State (High Energy) Envelope->TransitionState Ring Puckering Twist Twist Conformation (C2 Symmetry) Twist->Envelope Low Energy Interconversion TransitionState->Twist

Caption: Conformational interconversion of a five-membered ring in the diazaspiro[4.4]nonane core.

Synthetic Strategies for Assembling the Core

The construction of the diazaspiro[4.4]nonane skeleton can be achieved through several elegant synthetic strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Domino and Cascade Reactions: The Power of One-Pot Syntheses

Modern synthetic chemistry favors efficiency, and domino or cascade reactions that form multiple bonds in a single operation are highly valuable.

  • Domino Radical Bicyclization: This powerful approach can construct the entire 1-azaspiro[4.4]nonane skeleton in a single step from an acyclic precursor.[5][6] The reaction is typically initiated by forming a radical, which then triggers a sequence of intramolecular cyclizations to yield the spirocyclic product.[5]

  • Cascade[3][3]-Sigmatropic Rearrangement: Certain diazaspiro[4.4]nonane diones can be synthesized via a cascade process involving a key[3][3]-sigmatropic rearrangement followed by intramolecular cyclizations.[7][8]

Experimental Protocol 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives[5]

This protocol is a representative example based on established literature for synthesizing the core structure.

  • Reactant Preparation: Dissolve the starting material, an appropriately substituted O-benzyl oxime ether (1.0 equiv), in a degassed solvent such as cyclohexane.

  • Initiation: Add a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN, ~0.25 equiv), and a radical mediator, like tributyltin hydride (Bu₃SnH, ~1.2 equiv), to the solution.

  • Reaction: Heat the mixture to reflux (typically ~80 °C for cyclohexane) under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazaspiro[4.4]nonane product.

G cluster_0 Domino Radical Bicyclization Start O-Benzyl Oxime Ether (Acyclic Precursor) Radical Aryl/Vinyl Radical Formation (AIBN, Bu3SnH) Start->Radical Initiation Cyclization1 5-exo-trig Cyclization Radical->Cyclization1 Step 1 Cyclization2 Alkoxyaminyl Radical Capture (Second Cyclization) Cyclization1->Cyclization2 Step 2 Product Diazaspiro[4.4]nonane Core Cyclization2->Product Termination

Caption: Key steps in the synthesis of a diazaspiro[4.4]nonane core via domino radical bicyclization.

The Diazaspiro[4.4]nonane Scaffold in Drug Development

The utility of the diazaspiro[4.4]nonane scaffold is best illustrated by its successful application in developing potent and selective modulators for various biological targets.

Central Nervous System (CNS) Applications

The rigid nature of the scaffold is particularly well-suited for targeting receptors in the CNS.

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant effects in preclinical models of epilepsy.[1]

  • Sigma Receptor Modulation: The 2,7-diazaspiro[4.4]nonane scaffold has been instrumental in creating high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.[1][9]

Oncology and Enzyme Inhibition

The scaffold's ability to act as a bioisosteric replacement for other cyclic structures has proven effective in oncology.

  • PARP Inhibition: In the framework of the PARP inhibitor Olaparib, replacing the core piperazine ring with a diazaspiro system led to the discovery of potent new analogues.[10] This strategic modification aimed to alter the compound's pharmacological profile, potentially reducing DNA damage while maintaining high affinity.[10]

  • Menin-MLL Inhibition: 2,7-Diazaspiro[4.4]nonanes have been patented as inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical target in certain types of acute leukemia.[2]

Compound Class Biological Target Key Finding Therapeutic Area
2-Azaspiro[4.4]nonane-1,3-dionesVoltage-gated ion channels (putative)Promising anticonvulsant effects in preclinical models.[1]Neuroscience (Epilepsy)
2,7-Diazaspiro[4.4]nonane derivativesSigma-1 (σ₁) and Sigma-2 (σ₂) ReceptorsHigh-affinity ligands for pain and neurodegeneration.[1]Neuroscience (Pain)
2,7-Diazaspiro[4.4]nonane derivativesMenin-MLL Protein-Protein InteractionDisruption of a key interaction in leukemia.[2]Oncology
Diazaspiro-based Olaparib analoguesPoly (ADP-ribose) polymerase (PARP-1)Potent inhibition with a potentially altered cytotoxicity profile.[10]Oncology

Table 1: Summary of Biological Activities of Diazaspiro[4.4]nonane Derivatives.

G Scaffold Scaffold Identification (Diazaspiro[4.4]nonane) Library Library Synthesis (Diverse Substituents) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification (Initial Activity) Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR LeadOp Lead Optimization (ADME/Tox Properties) SAR->LeadOp Iterative Design Candidate Preclinical Candidate LeadOp->Candidate

Caption: A generalized workflow for drug discovery utilizing the diazaspiro[4.4]nonane scaffold.

Analytical and Characterization Techniques

Unambiguous characterization of synthesized diazaspiro[4.4]nonanes is essential for establishing structure-activity relationships. A multi-technique approach is standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to assign all signals definitively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (molecular formula) with high accuracy.

  • X-ray Crystallography: Provides the absolute, unambiguous solid-state structure, including relative and absolute stereochemistry and the precise conformational state of the rings.[4]

Experimental Protocol 2: General Procedure for Obtaining Single Crystals
  • Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can significantly inhibit crystallization. Re-purify by chromatography or recrystallization if necessary.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane, acetone) for a system in which the compound has moderate solubility at high temperatures and poor solubility at low temperatures.

  • Crystallization Method (Slow Evaporation): Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial or cover it with parafilm perforated with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Crystallization Method (Vapor Diffusion): Dissolve the compound in a good solvent (Solvent 1) in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (Solvent 2) in which the compound is insoluble but which is miscible with Solvent 1. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the compound's solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and analyze them via X-ray diffraction.

Conclusion and Future Outlook

The diazaspiro[4.4]nonane core has firmly established itself as a cornerstone scaffold in the design of three-dimensional molecules for challenging biological targets. Its unique combination of rigidity, structural complexity, and synthetic accessibility ensures its continued relevance. Future research will likely focus on the development of novel, stereoselective synthetic routes to access enantiomerically pure derivatives, further expanding the accessible chemical space. As our understanding of complex diseases deepens, the ability of the diazaspiro[4.4]nonane scaffold to present functional groups in precise spatial orientations will be an invaluable asset in the development of the next generation of selective and potent therapeutics.

References

  • Nazarian, Z., & Forsyth, C. M. (2021). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Synthesis, 53(12), 2081-2091. [Link]

  • Tietze, L. F., et al. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform, 35(14). [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21516–21526. [Link]

  • Hopkins, B. T., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(39), 25303–25313. [Link]

  • Siegel, S., et al. (2018). 2,7-Diazaspiro[1][1]nonanes for the Treatment or Prevention of Cancers and Diabetes. Patent Application WO 2018/024602 A1. [Link]

  • Fun, H.-K., et al. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E, 68(Pt 5), o1353. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67433, 1,6-Dioxaspiro(4.4)nonane. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 418904, 2-Azaspiro(4.4)nonane. PubChem. [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis. Chemistry Lecture Notes. [Link]

  • LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2,7-Diazaspiro[4.4]nonane: A Detailed Experimental Protocol for Medicinal Chemistry Applications

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold The 2,7-diazaspiro[4.4]nonane core is a rigid, three-dimensional molecular scaffold that has garnered significant attention in the field of medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane core is a rigid, three-dimensional molecular scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique spirocyclic structure, which features two pyrrolidine rings sharing a single carbon atom, imparts a defined conformational rigidity that is highly desirable in drug design. This constrained geometry allows for the precise spatial orientation of appended functional groups, leading to enhanced binding affinity and selectivity for biological targets. Consequently, derivatives of 2,7-diazaspiro[4.4]nonane are being explored as novel therapeutic agents for a range of diseases. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of the parent 2,7-diazaspiro[4.4]nonane, designed to be a versatile building block for the development of new chemical entities.

Strategic Approach to the Synthesis

The synthetic route outlined herein is a robust, multi-step process commencing with readily available starting materials. The strategy involves the initial construction of a cyclopentane ring functionalized with two ester groups, followed by reduction to a key diol intermediate. This diol is then converted to a dibromide, which undergoes a double cyclization with a protected amine (benzylamine). The final step involves the removal of the protecting groups to yield the target 2,7-diazaspiro[4.4]nonane. This approach was selected for its reliability and the relative ease of purification of the intermediates.

dot

Synthesis_Workflow cluster_0 Step 1: Cyclopentane Ring Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination cluster_3 Step 4: Spirocyclization cluster_4 Step 5: Deprotection A Diethyl Malonate + 1,4-Dibromobutane B Diethyl Cyclopentane-1,1-dicarboxylate A->B NaOEt, EtOH C 1,1-Bis(hydroxymethyl)cyclopentane B->C LiAlH4, THF D 1,1-Bis(bromomethyl)cyclopentane C->D PBr3, Pyridine E 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane D->E Benzylamine, Na2CO3, MeCN F 2,7-Diazaspiro[4.4]nonane E->F H2, Pd/C, MeOH

Caption: Overall workflow for the synthesis of 2,7-diazaspiro[4.4]nonane.

Experimental Protocols

PART 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate (Intermediate 1)

Causality: This initial step employs a classic malonic ester synthesis to construct the foundational cyclopentane ring. Diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a tandem dialkylation with 1,4-dibromobutane in a single pot to form the five-membered ring.

Materials:

  • Diethyl malonate

  • 1,4-Dibromobutane

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Protocol:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Cyclization: After the addition of diethyl malonate is complete, add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl cyclopentane-1,1-dicarboxylate as a colorless oil.

PART 2: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane (Intermediate 2)

Causality: This step involves the reduction of the two ester functionalities of Intermediate 1 to primary alcohols using a powerful reducing agent, lithium aluminum hydride (LAH). The reaction is performed in an anhydrous aprotic solvent to prevent quenching of the highly reactive LAH.

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate (Intermediate 1)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Diester: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain 1,1-bis(hydroxymethyl)cyclopentane as a white solid, which can be used in the next step without further purification if the purity is sufficient.[1]

PART 3: Synthesis of 1,1-Bis(bromomethyl)cyclopentane (Intermediate 3)

Causality: The diol (Intermediate 2) is converted to the corresponding dibromide using phosphorus tribromide. The reaction proceeds via an SN2 mechanism, where the hydroxyl groups are first converted into good leaving groups by reaction with PBr₃, followed by displacement by bromide ions.[2][3][4][5] Pyridine is used as a mild base to neutralize the HBr byproduct.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopentane (Intermediate 2)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Intermediate 2 (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Add anhydrous pyridine (2.2 eq).

  • Addition of PBr₃: Add phosphorus tribromide (0.7 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto ice and extract with diethyl ether.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,1-bis(bromomethyl)cyclopentane. This intermediate is often used in the next step without further purification.

PART 4: Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane (Intermediate 4)

Causality: This step involves a double nucleophilic substitution reaction where two molecules of benzylamine react with the dibromide (Intermediate 3) to form the spirocyclic diamine. The benzyl groups serve as protecting groups for the amine functionalities, preventing side reactions in subsequent steps and facilitating purification.

Materials:

  • 1,1-Bis(bromomethyl)cyclopentane (Intermediate 3)

  • Benzylamine

  • Sodium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate 3 (1.0 eq) in acetonitrile. Add benzylamine (2.5 eq) and sodium carbonate (2.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane.

PART 5: Synthesis of 2,7-Diazaspiro[4.4]nonane (Final Product)

Causality: The final step is the deprotection of the dibenzylated intermediate. Catalytic hydrogenation is a mild and efficient method for cleaving N-benzyl bonds.[6][7] The reaction is carried out in the presence of a palladium on carbon catalyst and a hydrogen source, yielding the desired primary amine and toluene as the only byproduct, which is easily removed.

Materials:

  • 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane (Intermediate 4)

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Celite®

Protocol:

  • Reaction Setup: To a solution of Intermediate 4 (1.0 eq) in methanol, add 10% Pd/C catalyst (typically 10-20 mol% Pd).[7]

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 12-24 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield 2,7-diazaspiro[4.4]nonane. The product can be further purified by distillation or crystallization if necessary.

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm, indicative)Expected ¹³C NMR Signals (ppm, indicative)Expected MS (m/z)
Diethyl Cyclopentane-1,1-dicarboxylateC₁₁H₁₈O₄214.264.1 (q, 4H), 2.0 (t, 4H), 1.6 (quint, 4H), 1.2 (t, 6H)172, 61, 58, 36, 24, 14[M+H]⁺ 215.13
1,1-Bis(hydroxymethyl)cyclopentaneC₇H₁₄O₂130.183.5 (s, 4H), 1.5-1.7 (m, 8H), OH peak68, 48, 34, 24[M+H]⁺ 131.10
1,1-Bis(bromomethyl)cyclopentaneC₇H₁₂Br₂255.983.4 (s, 4H), 1.6-1.8 (m, 8H)40, 48, 36, 24[M]⁺ 254/256/258
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonaneC₂₁H₂₆N₂306.457.2-7.4 (m, 10H), 3.6 (s, 4H), 2.6 (s, 4H), 1.8 (s, 4H)139, 129, 128, 127, 70, 60, 58, 38[M+H]⁺ 307.22
2,7-Diazaspiro[4.4]nonane C₇H₁₄N₂ 126.20 2.8-3.0 (m, 8H), 1.6-1.8 (m, 4H), NH peak 50, 48, 38 [M+H]⁺ 127.12 [6][8]

Note: Expected NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Safety and Handling Precautions

This protocol involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

  • Sodium metal and Lithium Aluminum Hydride (LAH): Extremely reactive with water and air. Handle under an inert atmosphere.[3][9][10][11][12] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • 1,4-Dibromobutane and Phosphorus Tribromide (PBr₃): Corrosive and toxic.[8][13][14][15][16][17][18] Avoid inhalation and contact with skin and eyes.

  • Benzylamine: Corrosive and harmful if swallowed or in contact with skin.[4][5][][20][21]

  • Palladium on Carbon (Pd/C): Flammable solid, especially when dry.[22][23][24][25][26] Handle with care and avoid ignition sources.

  • Diethyl Malonate: Causes serious eye irritation.[27][28][29]

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1Incomplete reaction; side reactions.Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Increase reflux time.
Incomplete reduction in Step 2Insufficient LAH; deactivated LAH.Use a larger excess of LAH. Ensure LAH is fresh and handled under inert gas.
Low yield in Step 3Incomplete reaction; decomposition of product.Ensure anhydrous conditions. Maintain low temperature during PBr₃ addition.
Multiple products in Step 4Over-alkylation or side reactions.Control stoichiometry carefully. Use a suitable base and solvent. Purify the dibromide intermediate before this step.
Incomplete debenzylation in Step 5Catalyst poisoning; insufficient hydrogen.Use fresh catalyst. Ensure a good hydrogen supply and efficient stirring. The reaction may be sensitive to impurities in the substrate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,7-diazaspiro[4.4]nonane, a valuable scaffold for drug discovery. By carefully following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this key building block for the development of novel therapeutic agents. The provided rationale for each step and troubleshooting guide should aid in the successful execution of this synthesis.

dot

Sources

Application

Application Notes and Protocols: The 2,7-Diazaspiro[4.4]nonane Scaffold for High-Affinity Sigma Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Modulating Sigma Receptors The 2,7-diazaspiro[4.4]nonane core represents a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modulating Sigma Receptors

The 2,7-diazaspiro[4.4]nonane core represents a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional framework ideal for the precise positioning of pharmacophoric elements.[1] This unique spirocyclic structure has garnered significant interest for its potential in developing potent and selective ligands for sigma (σ) receptors.[1] Sigma receptors, broadly classified into σ₁ and σ₂ subtypes, are intriguing molecular targets implicated in a host of physiological and pathological processes.[2]

The σ₁ receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses.[3] Its involvement in neurodegenerative diseases, pain, and psychiatric disorders makes it a compelling target for therapeutic intervention.[4] The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is associated with apoptotic pathways, marking it as a promising target for oncology.[2][5]

This guide provides an in-depth exploration of the 2,7-diazaspiro[4.4]nonane scaffold as a platform for designing novel sigma receptor ligands. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and detailed protocols for the in vitro and in vivo characterization of these compounds.

Synthetic Strategies for 2,7-Diazaspiro[4.4]nonane Derivatives

The synthesis of N-substituted 2,7-diazaspiro[4.4]nonane derivatives is crucial for exploring the SAR of this scaffold. A common and versatile approach involves the sequential N-alkylation or N-arylation of the two secondary amine groups within the spirocyclic core. The synthesis can be strategically planned to introduce diverse substituents at the N2 and N7 positions.

Protocol 1: General Synthesis of N-Aryl, N'-Alkyl-2,7-diazaspiro[4.4]nonane Derivatives

This protocol outlines a general two-step process starting from a commercially available mono-Boc-protected 2,7-diazaspiro[4.4]nonane.

Step 1: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6]

  • Reactants:

    • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)[7]

    • Aryl halide (e.g., aryl bromide or iodide) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

    • Base (e.g., NaOtBu, K₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the mono-Boc-protected 2,7-diazaspiro[4.4]nonane, aryl halide, palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-2,7-diazaspiro[4.4]nonane intermediate.

Step 2: Boc Deprotection and N-Alkylation

  • Reactants:

    • N-aryl-N'-Boc-2,7-diazaspiro[4.4]nonane (1.0 eq)

    • Trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) for deprotection

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.2 eq)

    • Base (e.g., K₂CO₃, diisopropylethylamine) (2.0-3.0 eq)

    • Solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve the N-aryl-N'-Boc-2,7-diazaspiro[4.4]nonane intermediate in a suitable solvent (e.g., dichloromethane).

    • Add an excess of TFA or a solution of HCl in dioxane and stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the resulting amine salt in the alkylation solvent (e.g., acetonitrile).

    • Add the base and the alkyl halide.

    • Stir the reaction at room temperature or heat to 50-80 °C for 4-16 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous work-up, extracting the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by flash column chromatography to obtain the final N-aryl, N'-alkyl-2,7-diazaspiro[4.4]nonane derivative.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Synthetic workflow for N-substituted 2,7-diazaspiro[4.4]nonane derivatives.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for the 2,7-diazaspiro[4.4]nonane scaffold is still emerging, studies on closely related diazaspiroalkanes provide valuable insights into the structural requirements for high-affinity sigma receptor binding.[2] Research has shown that a library of SR ligands based on the 2,7-diazaspiro[4.4]nonane scaffold yielded a compound with high potency in a capsaicin-induced allodynia model.[2] The general pharmacophore for sigma receptor ligands consists of a central basic amine flanked by hydrophobic groups. The 2,7-diazaspiro[4.4]nonane core serves as an excellent central scaffold.

The following table presents data from a study on the related 2,7-diazaspiro[3.5]nonane scaffold, which can guide the design of 2,7-diazaspiro[4.4]nonane derivatives.[2]

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
4b BenzylPhenethyl2.72710.0
4c Benzyl3-Phenylpropyl3.5216.0
5b PhenylacetylPhenethyl131027.8

Data adapted from a study on 2,7-diazaspiro[3.5]nonane derivatives, providing a model for SAR exploration.[2]

Key SAR Observations:

  • Nature of the Nitrogen Substituents: The substituents on both nitrogen atoms are critical for affinity and selectivity. Generally, one nitrogen is substituted with a smaller aryl or aralkyl group, while the other bears a longer chain terminating in a hydrophobic group.

  • Linker Length: The length of the alkyl chain connecting the second nitrogen to the terminal hydrophobic group influences affinity. For instance, a phenethyl or 3-phenylpropyl group often confers high affinity.[2]

  • Amide vs. Amine: The presence of two basic nitrogen atoms, as in compounds 4b and 4c , leads to low nanomolar affinity for the σ₁ receptor.[2] Replacing one of the amines with an amide, as in compound 5b , can still result in potent ligands, though with slightly reduced affinity.[2]

In Vitro Evaluation: Sigma Receptor Binding Assays

Determining the binding affinity of newly synthesized compounds for σ₁ and σ₂ receptors is a critical first step in their pharmacological characterization. Radioligand binding assays are the gold standard for this purpose.

Protocol 2: σ₁ Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the inhibition constant (Kᵢ) of a test compound for the σ₁ receptor.

  • Materials:

    • Guinea pig brain or liver membranes (a rich source of σ₁ receptors)

    • [³H]-(+)-pentazocine (a selective σ₁ receptor radioligand)

    • Test compounds (at varying concentrations)

    • Haloperidol (for defining non-specific binding)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation cocktail and vials

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration manifold and vacuum pump

    • Liquid scintillation counter

  • Procedure:

    • Prepare membrane homogenates from guinea pig brain or liver.

    • In a 96-well plate, add the assay buffer, membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ), and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) in separate wells.

    • Incubate the plate at 37°C for 150 minutes.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: σ₂ Receptor Radioligand Binding Assay

This protocol is similar to the σ₁ assay but uses a different radioligand and a masking agent to block binding to σ₁ receptors.

  • Materials:

    • Rat or mouse liver membranes

    • [³H]-DTG (1,3-di-o-tolyl-guanidine, a non-selective sigma receptor radioligand)

    • (+)-Pentazocine (to mask σ₁ receptors)

    • Test compounds

    • Haloperidol (for non-specific binding)

    • Assay buffer, filters, and scintillation supplies as above

  • Procedure:

    • Prepare membrane homogenates from rat or mouse liver.

    • To all wells, add (+)-pentazocine (e.g., 300 nM) to saturate and block the σ₁ receptors.

    • Add the assay buffer, membrane preparation, [³H]-DTG, and varying concentrations of the test compound.

    • Define non-specific binding using a high concentration of haloperidol.

    • Follow the incubation, filtration, and counting steps as described in Protocol 2.

    • Calculate the Kᵢ value for the σ₂ receptor.

In Vivo Evaluation: Models of Neuropathic Pain

Given the strong evidence for the involvement of sigma receptors in pain modulation, evaluating the efficacy of novel 2,7-diazaspiro[4.4]nonane derivatives in preclinical pain models is a crucial step. The capsaicin-induced allodynia model is particularly relevant as it mimics key aspects of neuropathic pain.[8][9]

Protocol 4: Capsaicin-Induced Mechanical Allodynia in Mice

This protocol assesses the ability of a test compound to reverse mechanical hypersensitivity induced by capsaicin.[8][10]

  • Animals:

    • Male C57BL/6 mice (or other suitable strain)

  • Materials:

    • Test compound (formulated in a suitable vehicle, e.g., saline, DMSO/saline)

    • Capsaicin solution (e.g., 1 µg in 20 µL of saline)[8]

    • Von Frey filaments (for assessing mechanical sensitivity)

    • Observation chambers with a wire mesh floor

  • Procedure:

    • Habituation: Acclimate the mice to the testing environment and the von Frey filaments for several days before the experiment.

    • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each mouse by applying von Frey filaments of increasing force to the plantar surface of the hind paw. The PWT is the lowest force that elicits a brisk paw withdrawal.

    • Capsaicin Injection: Inject 20 µL of the capsaicin solution intraplantarly (i.pl.) into the right hind paw.

    • Drug Administration: At a predetermined time after capsaicin injection (e.g., 15 minutes), administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, oral).

    • Post-Treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the PWT in the ipsilateral (capsaicin-injected) paw.

    • Data Analysis: Compare the post-treatment PWTs to the post-capsaicin, pre-drug PWTs. A significant increase in the PWT indicates an anti-allodynic effect. The results can be expressed as the percentage of maximal possible effect (% MPE).

Underlying Mechanisms: Sigma Receptor Signaling Pathways

Understanding the signaling cascades initiated by ligand binding to sigma receptors is fundamental to interpreting experimental results and designing next-generation ligands.

σ₁ Receptor Signaling

The σ₁ receptor acts as a ligand-operated molecular chaperone. In its inactive state, it is bound to the Binding Immunoglobulin Protein (BiP).[3][11] Upon stimulation by an agonist ligand or cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, including ion channels and receptors.[3][11] This interaction modulates their activity and influences downstream signaling. Antagonists are thought to stabilize the σ₁ receptor-BiP complex or prevent the conformational changes necessary for client protein interaction.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Simplified σ₁ receptor agonist-induced signaling cascade.

σ₂ Receptor Signaling and Apoptosis

Activation of σ₂ receptors by agonist ligands has been shown to induce apoptosis in tumor cells through a novel, caspase-independent pathway. This makes σ₂ receptor agonists attractive candidates for anticancer drug development. The precise signaling cascade is still under investigation, but it is known to involve cellular stress responses and alterations in calcium homeostasis, ultimately leading to programmed cell death.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold is a highly promising platform for the development of novel sigma receptor ligands with therapeutic potential in a range of disorders, from neuropathic pain to cancer. Its rigid structure allows for the fine-tuning of ligand-receptor interactions, enabling the optimization of affinity and selectivity. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate new chemical entities based on this versatile scaffold, paving the way for the discovery of next-generation sigma receptor modulators.

References

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Sources

Method

Application Notes &amp; Protocols: The 2,7-Diazaspiro[4.4]nonane Scaffold as a Privileged Motif for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold In the landscape of central nervous system (CNS) drug discovery, the quest for n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold

In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical matter that combines therapeutic efficacy with target selectivity and favorable pharmacokinetic properties is paramount. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a "privileged" structural motif.[1] Its inherent rigidity and three-dimensional character allow for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity and selective interactions with a variety of CNS targets.[1]

While derivatives of the parent azaspiro[4.4]nonane core have been explored for anticonvulsant and other activities, this guide focuses on the application of the 2,7-diazaspiro[4.4]nonane framework in developing selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) , particularly the α4β2 subtype.[1][2] These receptors are critical players in cognitive processes, reward pathways, and neurodegenerative diseases, making them high-value targets for therapeutic intervention.[3][4]

This document serves as a technical guide for researchers, providing the mechanistic rationale and detailed experimental protocols for the characterization of novel 2,7-diazaspiro[4.4]nonane-based compounds targeting the α4β2 nAChR.

Section 1: Mechanistic Rationale – Targeting the α4β2 Nicotinic Receptor

The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the mammalian brain.[5][6][7] It is a ligand-gated ion channel that, upon binding to acetylcholine or other agonists, allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. This signaling cascade is fundamental to synaptic transmission and plasticity.

Therapeutic Relevance:

  • Cognitive Enhancement: Dysregulation of cholinergic signaling is a hallmark of Alzheimer's disease and other dementias.[4] Agonists or positive allosteric modulators (PAMs) of α4β2 nAChRs can enhance cholinergic transmission, offering a potential strategy to improve learning and memory.[5][8]

  • Addiction: The addictive properties of nicotine are mediated primarily through the activation of α4β2 nAChRs in the brain's reward circuitry.[3][7] Partial agonists at this receptor can occupy the binding site, providing a moderate level of stimulation to reduce cravings while simultaneously blocking nicotine from exerting its full effect.

  • Neuropathic Pain & Other Disorders: These receptors are also implicated in pain signaling, depression, and anxiety, broadening the therapeutic potential of selective ligands.[1]

The rigid 2,7-diazaspiro[4.4]nonane core serves as an excellent anchor to position substituents that can selectively engage with the specific amino acid residues lining the binding pocket at the α4 and β2 subunit interface, driving both high affinity and selectivity over other nAChR subtypes (e.g., α7, α3β4, or the muscle type α1β1γδ).[2]

Signaling Pathway Overview

Activation of α4β2 nAChRs initiates a cascade of events critical to neuronal function. The primary mechanism is direct ion influx, but this leads to secondary downstream effects.

signaling_pathway nAChR α4β2 nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx Ca_Influx_Direct Direct Ca²⁺ Influx nAChR->Ca_Influx_Direct VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_Influx_Indirect Indirect Ca²⁺ Influx VDCC->Ca_Influx_Indirect Ligand Diazaspirocyclic Ligand (Agonist) Ligand->nAChR Depolarization->VDCC Activates CICR Ca²⁺-Induced Ca²⁺ Release (CICR) from ER Ca_Influx_Direct->CICR Triggers Ca_Influx_Indirect->CICR Triggers Downstream Downstream Signaling (e.g., Kinase Activation, Neurotransmitter Release) CICR->Downstream

Caption: Ligand binding to α4β2 nAChRs causes direct ion influx and depolarization.

Section 2: In Vitro Characterization Workflow

The initial characterization of a novel 2,7-diazaspiro[4.4]nonane derivative involves a tiered approach to determine its binding affinity, functional activity, and subtype selectivity.

in_vitro_workflow Start Novel 2,7-Diazaspiro[4.4]nonane Derivative BindingAssay Protocol 2.1: Radioligand Binding Assay (Determine Affinity, Ki) Start->BindingAssay FunctionalAssay Protocol 2.2: Functional Assay (Determine Potency, EC50 & Efficacy, Emax) BindingAssay->FunctionalAssay High Affinity Compounds SelectivityPanel Selectivity Screening (Binding at other nAChR subtypes - α7, α3β4, etc.) FunctionalAssay->SelectivityPanel Active Compounds DataAnalysis Data Analysis & Compound Profiling SelectivityPanel->DataAnalysis

Caption: A typical in vitro screening cascade for novel nAChR ligands.

Protocol 2.1: α4β2 nAChR Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the α4β2 receptor.

Objective: To quantify the binding affinity of a test compound for the human α4β2 nAChR.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human α4 and β2 nAChR subunits.[3][7][9]

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.[6][10] [³H]-Epibatidine is often preferred for its high affinity and low non-specific binding.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinand: 300 µM Nicotine or 10 µM unlabeled Cytisine.[6][9]

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Filtration: Whatman GF/C filters, pre-treated with 0.5% polyethylenimine (PEI).[9]

  • Instrumentation: Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in ice-cold Assay Buffer. Centrifuge at high speed (e.g., 36,000 x g) and resuspend the resulting membrane pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .[9]

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 0.5 mL:

    • Receptor membranes.

    • [³H]-Epibatidine at a final concentration near its Kₔ value (e.g., 100 pM).[9]

    • Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • For total binding wells: Add vehicle (DMSO).

    • For non-specific binding wells: Add 300 µM Nicotine.[9]

  • Incubation: Incubate the plates at room temperature for 4 hours to reach equilibrium.[9] Some protocols may use 4°C for 120 minutes or longer.[6][11]

  • Harvesting: Rapidly aspirate the contents of each well onto the PEI-treated GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2.2: α4β2 nAChR Calcium Flux Functional Assay

This assay measures the functional activity of a compound by quantifying the increase in intracellular calcium ([Ca²⁺]ᵢ) that occurs upon receptor activation.[12]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist, partial agonist, or antagonist at the human α4β2 nAChR.

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human α4β2 nAChR.[12]

  • Calcium Indicator Dye: Fluo-4 AM or Calcium 6 dye.[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Epibatidine or Acetylcholine.

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR Penta).[12]

Step-by-Step Methodology:

  • Cell Plating: Seed the α4β2-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add the calcium indicator dye dissolved in Assay Buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in Assay Buffer in a separate compound plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.[13]

  • Data Analysis:

    • For Agonist/Partial Agonist Mode:

      • The response is measured as the peak fluorescence intensity minus the baseline.

      • Plot the response against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).

      • Efficacy is often expressed as a percentage of the response to a saturating concentration of the reference full agonist.

    • For Antagonist Mode:

      • Pre-incubate the cells with the test compound for ~30 minutes before adding a fixed concentration of a reference agonist (e.g., its EC₈₀).[12]

      • The response is the inhibition of the agonist-induced calcium influx.

      • Calculate the IC₅₀ from the resulting dose-response curve.

Section 3: In Vivo Characterization – Assessing Cognitive Enhancement

Once a compound demonstrates promising in vitro properties (high affinity, appropriate functional activity, and good selectivity), its efficacy must be tested in a relevant animal model. The Novel Object Recognition (NOR) test is a widely used assay to evaluate a compound's effect on learning and memory.[14][15]

Protocol 3.1: Novel Object Recognition (NOR) Test in Rodents

The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[16] This preference relies on the animal's ability to remember the "familiar" object, making it a powerful tool for assessing recognition memory.[17][18]

Objective: To evaluate the nootropic (cognitive-enhancing) effects of a 2,7-diazaspiro[4.4]nonane derivative.

Materials:

  • Subjects: Adult mice or rats.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm), cleaned with 70% ethanol between trials to eliminate olfactory cues.[19]

  • Objects: Two sets of identical objects (e.g., two identical cubes for familiarization) and one set of novel objects (e.g., a pyramid). Objects should be of similar size but different shapes/textures and heavy enough that the animals cannot move them.[14][19]

  • Video Recording & Analysis System: A camera mounted above the arena and tracking software (e.g., EthoVision XT) to record and analyze the animal's behavior.[14]

Step-by-Step Methodology:

  • Habituation (Day 1):

    • Acclimate the animals to the testing room for at least 30-60 minutes before any procedure.[14][19]

    • Place each animal individually into the empty open-field arena and allow it to explore freely for 5-10 minutes.[14][19] This reduces anxiety and novelty-induced exploratory behavior during testing.

  • Compound Administration:

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the familiarization trial (e.g., 30-60 minutes). The vehicle is administered to the control group.

  • Familiarization/Training Trial (Day 2):

    • Place two identical objects (A + A) in opposite corners of the arena.

    • Place the animal into the arena, facing away from the objects, and allow it to explore for 5-10 minutes.[18]

    • Record the time spent actively exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws while looking at it.[19]

  • Retention Interval:

    • Return the animal to its home cage. The delay between the familiarization and test trials can vary (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[17][18]

  • Test Trial (Day 2):

    • Replace one of the familiar objects with a novel object (A + B). The position of the novel object should be counterbalanced across animals.

    • Place the animal back into the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (Tₑₐₘ) and the novel object (Tₙₒᵥₑₗ).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : DI = (Tₙₒᵥₑₗ - Tₑₐₘ) / (Tₙₒᵥₑₗ + Tₑₐₘ) .

    • A positive DI indicates the animal spent more time with the novel object, suggesting it remembered the familiar one. A DI near zero suggests a memory deficit.

    • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the compound-treated group indicates a cognitive-enhancing effect.

Section 4: Data Interpretation and Decision Making

The data gathered from these protocols allows for a comprehensive profiling of each new compound.

Quantitative Data Summary
ParameterAssayDescriptionDesired Profile for NootropicDesired Profile for Smoking Cessation
Kᵢ (nM) Binding AssayAffinity: Concentration required to occupy 50% of receptors. Lower is better.< 50 nM< 10 nM
EC₅₀ (nM) Functional AssayPotency: Concentration for 50% of maximal effect. Lower is better.< 100 nM< 50 nM
Eₘₐₓ (%) Functional AssayEfficacy: Maximum response relative to a full agonist.20-80% (Partial Agonist)30-60% (Partial Agonist)
Selectivity Binding PanelRatio of Kᵢ for off-targets (e.g., α7) to Kᵢ for α4β2.> 100-fold> 100-fold
DI NOR TestMemory Index: Preference for the novel object.Significantly > VehicleN/A
Decision Logic Diagram

The progression of a compound through the discovery pipeline is based on meeting specific criteria at each stage.

decision_logic Compound Test Compound CheckAffinity High Affinity? (e.g., Ki < 50 nM) Compound->CheckAffinity CheckFunction Partial Agonist? (e.g., Emax 20-80%) CheckAffinity->CheckFunction Yes Stop Terminate or Redesign Compound CheckAffinity->Stop No CheckSelectivity Selective? (>100-fold vs α7/α3β4) CheckFunction->CheckSelectivity Yes CheckFunction->Stop No CheckInVivo In Vivo Efficacy? (e.g., DI > Control) CheckSelectivity->CheckInVivo Yes CheckSelectivity->Stop No Proceed Advance to Further Preclinical Studies CheckInVivo->Proceed Yes CheckInVivo->Stop No

Caption: Decision tree for advancing a candidate compound based on experimental data.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a highly versatile and promising platform for the design of novel CNS therapeutics. Its rigid structure is ideal for engineering potent and selective ligands for challenging targets like the α4β2 nAChR. By employing a systematic workflow of in vitro and in vivo assays as detailed in these protocols, researchers can effectively characterize new chemical entities, identify promising lead candidates, and ultimately contribute to the development of next-generation treatments for cognitive disorders, addiction, and other neurological conditions.

References

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  • Strachan, J. P., et al. (2012). Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5089-5092.
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Sources

Application

Application Notes and Protocols: 2,7-Diazaspiro[4.4]nonane Derivatives as Menin-MLL Inhibitors in Cancer

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting a Critical Dependency in Leukemia Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also kno...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Critical Dependency in Leukemia

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are notoriously aggressive and associated with a grim prognosis, particularly in pediatric patients.[1][2] These chromosomal translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes, most notably HOXA9 and MEIS1, which block hematopoietic differentiation and promote uncontrolled proliferation.[1][3]

A critical molecular interaction underpins this oncogenic program: the binding of the N-terminal portion of the MLL fusion protein to the nuclear scaffold protein, menin.[4][5] Menin, encoded by the MEN1 gene, acts as an essential cofactor, tethering the MLL fusion protein complex to chromatin and enabling the histone methyltransferase activity that maintains the leukemogenic gene expression signature.[1][4] Genetic studies have unequivocally demonstrated that disrupting the menin-MLL interaction abrogates the oncogenic potential of MLL fusions, making this protein-protein interaction (PPI) a highly attractive therapeutic target.[1][3]

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a key pharmacophore in the development of potent and selective small-molecule inhibitors of the menin-MLL interaction.[6] These compounds represent a promising new class of targeted therapies. This guide provides a detailed overview of their mechanism of action, key compounds in development, and comprehensive protocols for their preclinical evaluation.

Mechanism of Action: Disrupting the Oncogenic Complex

2,7-diazaspiro[4.4]nonane derivatives function as competitive inhibitors, occupying a deep hydrophobic pocket on the surface of menin that is normally engaged by the N-terminus of MLL.[6][7] By binding to this pocket, the inhibitors physically block the association between menin and the MLL fusion protein.[8] This displacement of the MLL fusion protein from its chromatin targets leads to a cascade of downstream effects:

  • Reduced Histone Methylation: The loss of the MLL fusion protein from target gene promoters results in decreased methylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription.[4]

  • Downregulation of Oncogenic Genes: Consequently, the expression of critical MLL target genes, including HOXA9 and MEIS1, is suppressed.[8][9]

  • Induction of Differentiation and Apoptosis: The shutdown of the leukemogenic program releases the block on hematopoietic differentiation, causing leukemia cells to mature and ultimately undergo apoptosis.[8][10]

This targeted mechanism offers a significant advantage over conventional chemotherapy, as it selectively affects leukemia cells dependent on the menin-MLL interaction while having minimal impact on normal hematopoietic cells.[3]

Menin_MLL_Inhibition cluster_0 Leukemic State (MLL-rearranged) cluster_1 Inhibitor Action cluster_2 Therapeutic Outcome MLL-FP MLL Fusion Protein Menin Menin MLL-FP->Menin Binds Chromatin Chromatin (HOXA9/MEIS1 promoters) Menin->Chromatin Tethers No_Binding MLL-FP cannot bind Menin Leukemogenesis Leukemogenesis Chromatin->Leukemogenesis Upregulates HOXA9/MEIS1 Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative Inhibitor->Menin Blocks Interaction Gene_Repression Downregulation of HOXA9/MEIS1 No_Binding->Gene_Repression Differentiation Cell Differentiation & Apoptosis Gene_Repression->Differentiation TRFRET_Workflow start Start reagents Prepare Reagents: - Test Compound Dilutions - His-Menin & Biotin-MLL - TR-FRET Detection Mix start->reagents plate Plate Addition: 1. Compound/DMSO 2. Menin Protein 3. MLL Peptide reagents->plate incubate1 Incubate (30-60 min) for Binding plate->incubate1 detect Add Detection Reagents incubate1->detect incubate2 Incubate (1-4 hours) Protected from Light detect->incubate2 read Read Plate (Ex: 337nm, Em: 622/665nm) incubate2->read analyze Data Analysis: - Calculate Ratio - Normalize Data - Plot & Calculate IC50 read->analyze end End analyze->end

Caption: TR-FRET experimental workflow.

Purpose: To determine the cytotoxic or cytostatic effect of the inhibitors on leukemia cell lines.

Principle: Cell viability assays are crucial for assessing the efficacy of potential drug compounds. [11][12]The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., K562, HL-60) in appropriate media and conditions. [13] * Ensure cells are in the logarithmic growth phase before plating.

  • Assay Procedure (96-well opaque-walled plates):

    • Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium.

    • Prepare serial dilutions of the test compound. Add 10 µL of the 10x final concentration to the wells. Include vehicle-only controls.

    • Incubate the plates for a specified period (e.g., 72 hours to 7 days, as the effects are often cytostatic and time-dependent). [14] * Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of viable cells against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Purpose: To confirm the on-target mechanism of action by measuring the downregulation of MLL target genes.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat MLL-rearranged cells (e.g., MV-4-11) with the test compound at various concentrations (e.g., 1x, 5x, and 10x GI50) for a defined period (e.g., 48-72 hours). Include a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle-treated control.

    • A dose-dependent decrease in HOXA9 and MEIS1 mRNA levels confirms on-target activity. [9][15]

Part 2: In Vivo Evaluation

Purpose: To evaluate the anti-tumor efficacy and tolerability of the inhibitors in a living organism.

Principle: Human leukemia cell lines are implanted into immunodeficient mice to establish a systemic or subcutaneous tumor model that recapitulates aspects of the human disease. [16][17]The effect of the drug on tumor growth and survival is then monitored.

Step-by-Step Protocol:

  • Animal Model and Cell Implantation:

    • Use highly immunodeficient mice, such as NOD/SCID or NSG strains, which are suitable for engrafting human hematopoietic cells. [18][19][20] * For a subcutaneous model, inject MLL-rearranged cells (e.g., 5 x 10^6 MV-4-11 cells) mixed with Matrigel into the flank of the mice. [13] * For a disseminated (systemic) model, inject the cells intravenously via the tail vein. This model more closely mimics human leukemia.

  • Treatment Regimen:

    • Once tumors are established (e.g., 100-150 mm³ for subcutaneous models) or a set number of days post-injection for disseminated models, randomize the mice into treatment and vehicle control groups.

    • Administer the 2,7-diazaspiro[4.4]nonane derivative and vehicle via the appropriate route (e.g., oral gavage), typically once or twice daily, for a defined period (e.g., 21 days). [13]

  • Efficacy and Tolerability Monitoring:

    • For subcutaneous models, measure tumor volume with calipers 2-3 times per week. Calculate tumor growth inhibition (TGI). [13] * For disseminated models, monitor disease progression by tracking body weight, clinical signs, and bioluminescence imaging (if using luciferase-tagged cells). The primary endpoint is overall survival.

    • Monitor animal body weight and general health throughout the study to assess toxicity.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, tumors or bone marrow can be harvested to assess target gene expression (qPCR) or protein levels to confirm on-target drug activity in vivo.

Xenograft_Workflow start Start implant Implant Leukemia Cells (e.g., MV-4-11) into Immunodeficient Mice start->implant tumor Allow Tumors to Establish (e.g., 100-150 mm³) implant->tumor randomize Randomize Mice into Treatment & Vehicle Groups tumor->randomize treat Administer Compound (e.g., Oral Gavage, 21 days) randomize->treat monitor Monitor Efficacy & Tolerability: - Tumor Volume - Body Weight - Survival treat->monitor pd_analysis Optional PD Analysis: Harvest Tissues for Target Gene Expression treat->pd_analysis end End monitor->end pd_analysis->end

Caption: In vivo xenograft model workflow.

Conclusion

The development of 2,7-diazaspiro[4.4]nonane derivatives as menin-MLL inhibitors marks a significant advancement in the targeted therapy of acute leukemias with MLL rearrangements and NPM1 mutations. These compounds have demonstrated potent and selective activity by disrupting a key oncogenic dependency. The protocols outlined in this guide provide a robust framework for researchers and drug developers to characterize novel inhibitors in this class, from initial biochemical screening to in vivo efficacy studies. As clinical data continues to mature, these agents hold the promise of becoming a vital component of the treatment armamentarium for these high-risk leukemias.

References

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  • Yokoyama, A., et al. (2005). The menin tumor suppressor protein is an essential oncogenic cofactor for MLL-associated leukemogenesis. Cell, 123(2), 207-218. Available from: [Link]

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. Available from: [Link]

  • Krivtsov, A. V., et al. (2008). MLL-AF9- and MLL-ENL-induced acute leukemias are dependent on menin. Cancer Cell, 14(1), 77-87. Available from: [Link]

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  • Murai, M. J., et al. (2010). The menin-MLL H3K4 methyltransferase complex is essential for MLL-rearranged leukemogenesis. Blood, 116(18), 3543-3552. Available from: [Link]

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Sources

Method

Application Notes and Protocols for the Synthesis of Sigma-1 and Sigma-2 Receptor Ligands from 2,7-Diazaspiro[4.4]nonane

Introduction: The Strategic Importance of the 2,7-Diazaspiro[4.4]nonane Scaffold for Sigma Receptor Modulation The sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as compelling target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,7-Diazaspiro[4.4]nonane Scaffold for Sigma Receptor Modulation

The sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as compelling targets for therapeutic intervention in a range of human diseases.[1][2] The σ₁ receptor, an intracellular chaperone protein, is implicated in neurodegenerative diseases, pain, and psychiatric disorders, while the σ₂ receptor is overexpressed in proliferating cancer cells, making it a target for anti-cancer therapies.[3][4][5] The development of selective ligands for these receptors is therefore of paramount importance in medicinal chemistry.

The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a "privileged structure" for the design of sigma receptor ligands. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, leading to high-affinity and selective binding to the sigma receptors. This application note provides a detailed guide for the synthesis of sigma-1 and sigma-2 receptor ligands based on the 2,7-diazaspiro[4.4]nonane core, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Functionalization of the 2,7-Diazaspiro[4.4]nonane Core

The general strategy for the synthesis of diverse sigma receptor ligands from the 2,7-diazaspiro[4.4]nonane scaffold involves the differential functionalization of the two secondary amine groups. Typically, one nitrogen atom is functionalized with a group that confers affinity and selectivity for the target sigma receptor subtype, while the other nitrogen can be modified to fine-tune the physicochemical properties of the molecule.

A common starting material for these syntheses is the commercially available tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, where one of the nitrogens is protected with a Boc group, allowing for selective functionalization of the unprotected nitrogen. Subsequent deprotection of the Boc group allows for the introduction of a second substituent.

Protocol 1: Synthesis of a Selective Sigma-1 Receptor Antagonist

This protocol describes the synthesis of a putative selective sigma-1 receptor antagonist, (S1L-A) , based on the N-alkylation of the 2,7-diazaspiro[4.4]nonane core with a substituted benzyl group, a common motif in sigma-1 selective ligands.

Experimental Workflow

A Boc-Protection of 2,7-Diazaspiro[4.4]nonane B N-Alkylation with Substituted Benzyl Bromide A->B Step 1 C Boc Deprotection B->C Step 2 D N-Alkylation with Alkyl Halide C->D Step 3 E Purification and Characterization D->E Step 4 A Reduction of Trione Precursor with LiAlH4 B Purification of Diamino Spirocycle A->B Step 1 C N-Alkylation with Substituted Halide B->C Step 2 D Purification and Characterization C->D Step 3

Sources

Application

The Versatile 2,7-Diazaspiro[4.4]nonane Scaffold: A Guide to its Application in Neurological Disorder Research

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold in CNS Drug Discovery The quest for novel therapeutics for complex neurological disorders demands innovative chemical scaffolds that can effectivel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold in CNS Drug Discovery

The quest for novel therapeutics for complex neurological disorders demands innovative chemical scaffolds that can effectively and selectively engage with biological targets within the central nervous system (CNS). The 2,7-diazaspiro[4.4]nonane core has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and success in yielding potent and selective ligands for a range of CNS receptors.[1] Its rigid, three-dimensional structure provides a unique conformational constraint, enabling the precise spatial orientation of pharmacophoric groups. This structural rigidity is crucial for achieving high binding affinity and selectivity for specific receptor subtypes, a critical factor in minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.[1]

This guide provides an in-depth exploration of the application of 2,7-diazaspiro[4.4]nonane derivatives in the study of neurological disorders. We will delve into the key molecular targets, provide detailed experimental protocols for their evaluation, and present a framework for leveraging this versatile scaffold in drug discovery and development.

I. Targeting Sigma Receptors: Modulators of Cellular Stress and Neuroprotection

Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[2][3] They are implicated in a wide array of cellular functions, including the regulation of ion channels, calcium signaling, and cellular stress responses.[2][3] Their dysfunction has been linked to several neurodegenerative diseases, making them a compelling target for therapeutic intervention.[2] The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a fertile ground for the discovery of potent and selective sigma receptor ligands.[1][4]

A. The Role of Sigma-1 Receptors in Neuroprotection

The sigma-1 receptor is a pluripotent modulator of neuronal function, and its activation is generally associated with neuroprotective effects.[2][5] As a molecular chaperone, it plays a crucial role in maintaining cellular homeostasis and mitigating the detrimental effects of oxidative stress and ER stress, both of which are key pathological features of many neurodegenerative disorders.[3][6][7] Activation of σ1R has been shown to promote neuronal survival and plasticity, making it an attractive target for diseases like Alzheimer's and Parkinson's disease.[2][5]

dot

Caption: Sigma-1 Receptor Neuroprotective Signaling Pathway.

B. Protocol: In Vitro Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a 2,7-diazaspiro[4.4]nonane derivative for the sigma-1 receptor.

Materials:

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative of interest.

  • Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing human sigma-1 receptors.

  • Radioligand: -pentazocine.

  • Non-specific Ligand: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol.

    • Test Compound: Add 50 µL of the 2,7-diazaspiro[4.4]nonane derivative at various concentrations.

  • Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to each well.

  • Add 50 µL of -pentazocine (final concentration ~1-2 nM) to all wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 500 µL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDScaffoldTargetKi (nM)Selectivity (σ1 vs σ2)
CM304 Benzo[d]thiazol-2(3H)-oneσ1R0.684567-fold
CM398 Benzo[d]imidazol-2(3H)-oneσ2R14900.00302 (σ2 selective)

Data adapted from a study on selective sigma receptor antagonists.[8]

II. Modulating Nicotinic Acetylcholine Receptors: Enhancing Cognitive Function

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in various cognitive processes, including learning, memory, and attention.[9][10] The α7 and α4β2 subtypes are particularly abundant in the CNS and are key targets for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.[11][12] The 2,7-diazaspiro[4.4]nonane scaffold has been successfully employed to develop selective modulators of nAChRs.

A. The α7 Nicotinic Acetylcholine Receptor and Cognition

The α7 nAChR is a homopentameric receptor with high calcium permeability.[11] Its activation is linked to the enhancement of synaptic plasticity and the modulation of neurotransmitter release, both of which are fundamental for cognitive function.[11] Furthermore, α7 nAChRs are involved in regulating neuroinflammation, a key pathological process in Alzheimer's disease.[13]

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Caption: α7 Nicotinic Acetylcholine Receptor Signaling in Cognition.

B. Protocol: FLIPR Calcium Assay for α7 nAChR Functional Activity

This protocol measures the ability of a 2,7-diazaspiro[4.4]nonane derivative to act as an agonist or positive allosteric modulator (PAM) at the α7 nAChR by monitoring changes in intracellular calcium.

Materials:

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative.

  • Cell Line: HEK293 or CHO cells stably expressing human α7 nAChRs.

  • FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 5 or 6 Assay Kit).

  • Agonist: Acetylcholine (ACh) or a selective α7 agonist.

  • Antagonist: A known α7 nAChR antagonist (e.g., methyllycaconitine) for validation.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed the α7 nAChR-expressing cells into the microplates and incubate overnight.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist/PAM in assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Agonist Mode: The instrument will add the test compound to the cells and measure the fluorescence change over time.

    • PAM Mode: Add a sub-maximal concentration of ACh followed by the test compound and measure the potentiation of the calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 (for agonists) or the potentiation of the ACh response (for PAMs).

Data Presentation:

Compound IDScaffoldTargetEC50 (µM)Emax (%)
Compound A 3,6-diazabicyclo[3.1.1]heptaneα4β2 nAChR0.5241
Compound B 3,6-diazabicyclo[3.1.1]heptaneα4β2 nAChR0.638
Compound C 3,6-diazabicyclo[3.1.1]heptaneα4β2 nAChR1.037

Note: Data for related diazabicyclic compounds are presented to illustrate typical results.[14]

III. Targeting Dopamine Receptors: Implications for Parkinson's Disease

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are crucial for motor control, motivation, and reward.[15] Dysregulation of the dopaminergic system is a hallmark of Parkinson's disease.[15][16] The 2,7-diazaspiro[3.5]nonane (a related scaffold) has been identified as a promising core for developing selective D4 receptor antagonists.[17]

A. The Dopamine D4 Receptor in Parkinson's Disease

The precise role of the D4 receptor in Parkinson's disease is still under investigation, but it is known to be expressed in brain regions involved in motor control and cognition.[15][18] Selective D4 receptor antagonists are being explored as potential adjunctive therapies to levodopa to manage motor complications and potentially address some of the non-motor symptoms of the disease.[17]

dot

Caption: Dopamine D4 Receptor Signaling Pathway.

B. Protocol: Assessing Neuroprotection in an In Vitro Model of Parkinson's Disease

This protocol evaluates the ability of a 2,7-diazaspiro[4.4]nonane derivative to protect dopaminergic neurons from a neurotoxin-induced cell death, a common in vitro model for Parkinson's disease.

Materials:

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative.

  • Cell Line: SH-SY5Y or PC12 cells (dopaminergic-like cell lines).

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.

  • Cell Culture Medium and Supplements.

  • MTT or other cell viability assay kit.

  • Microplate reader.

Procedure:

  • Cell Culture: Culture the cells in appropriate medium and plate them in 96-well plates.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 2,7-diazaspiro[4.4]nonane derivative for 1-2 hours.

  • Neurotoxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells to induce cell death. Include a vehicle control group (no toxin) and a toxin-only group.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assay: Perform the MTT assay according to the manufacturer's instructions. This involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the neuroprotective effect of the test compound by comparing the viability of the compound-treated groups to the toxin-only group.

IV. Application in Alzheimer's Disease Research

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[19] As mentioned, both sigma-1 and α7 nicotinic receptors are implicated in the pathophysiology of Alzheimer's disease.[2][13]

A. Protocol: In Vitro Thioflavin T (ThT) Assay for Aβ Aggregation

This assay assesses the ability of a 2,7-diazaspiro[4.4]nonane derivative to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.

Materials:

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative.

  • Aβ Peptide: Aβ1-42.

  • Thioflavin T (ThT).

  • Assay Buffer: 20 mM phosphate buffer, pH 8.0.

  • 96-well black plates with clear bottoms.

  • Fluorescence plate reader.

Procedure:

  • Aβ Preparation: Dissolve Aβ1-42 peptide in 1% NH4OH and then dilute to the desired concentration in ice-cold PBS.[20]

  • Assay Setup: In a 96-well plate, add the Aβ peptide solution, ThT, and the test compound at various concentrations. Include a control with Aβ and ThT but no test compound.

  • Incubation: Incubate the plate at 37°C, with intermittent shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a fluorescence plate reader (excitation ~440 nm, emission ~490 nm).

  • Data Analysis: Plot the fluorescence intensity over time. Inhibition of Aβ aggregation by the test compound will result in a lower fluorescence signal compared to the control. Calculate the percentage of inhibition at a specific time point.

V. In Vivo Evaluation: From Bench to Preclinical Models

Promising compounds identified in vitro must be evaluated in vivo to assess their pharmacokinetic properties, efficacy, and potential side effects.

A. Protocol: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, which is often impaired in models of neurodegenerative diseases.[9][21][22]

Materials:

  • Circular water tank.

  • Escape platform.

  • Video tracking system and software.

  • Rodents (mice or rats).

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative.

Procedure:

  • Acquisition Phase:

    • For 5-6 consecutive days, animals are given 4 trials per day to find a hidden escape platform in the water tank.[9]

    • The starting position is varied for each trial.

    • The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Drug Administration: The test compound is administered to the animals at a specific time before the trials, according to its pharmacokinetic profile.

  • Data Analysis: Compare the escape latency, path length, and time in the target quadrant between the drug-treated group and a vehicle-treated control group. Improved performance in the drug-treated group suggests a cognitive-enhancing effect.

B. Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

Microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[1][23][24]

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with an appropriate detector (e.g., electrochemical or fluorescence).

  • Rodents.

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex, or striatum) using a stereotaxic apparatus.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Drug Administration: After collecting baseline samples, administer the test compound.

  • Sample Analysis: Analyze the dialysate samples using HPLC to quantify the levels of neurotransmitters (e.g., acetylcholine, dopamine, serotonin).

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the changes between the drug-treated and vehicle-treated groups.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a highly valuable platform for the design and discovery of novel therapeutics for a range of neurological disorders. Its inherent structural features facilitate the development of potent and selective ligands for key CNS targets. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to effectively utilize this scaffold in their drug discovery efforts, from initial in vitro screening to in vivo validation. By understanding the underlying biology of the targets and employing robust experimental methodologies, the full potential of 2,7-diazaspiro[4.4]nonane derivatives in the fight against debilitating neurological diseases can be realized.

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  • Tallarida, C. S., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(8), 754. [Link]

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Method

Application Notes and Protocols: Functionalizing the 2,7-Diazaspiro[4.4]nonane Core for Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhance...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. Medicinal chemistry has seen a significant shift from flat, aromatic structures towards more three-dimensional molecules that can better mimic the complexity of biological systems.[1] In this context, spirocyclic scaffolds have emerged as a class of "privileged structures," offering a rigid and well-defined three-dimensional geometry that can lead to improved potency, selectivity, and physicochemical properties of drug candidates.[1][2]

The 2,7-diazaspiro[4.4]nonane core, a unique bicyclic system featuring two nitrogen atoms at the spiro-center's adjacent rings, represents a particularly promising scaffold for the development of novel therapeutics. Its rigid conformation allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets.[2] This application note provides a comprehensive guide to the synthesis and functionalization of the 2,7-diazaspiro[4.4]nonane core, offering detailed protocols and insights for its application in drug discovery programs targeting a range of diseases, from neurological disorders to cancer.[2][3]

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core: A Step-by-Step Protocol

The synthesis of the 2,7-diazaspiro[4.4]nonane core can be achieved through a multi-step sequence, often involving the initial construction of a functionalized pyrrolidine ring, followed by the formation of the second nitrogen-containing ring. The following protocol describes a plausible and robust synthetic route.

G cluster_0 Synthesis of the 2,7-Diazaspiro[4.4]nonane Core Start Pyrrolidine-2,2-dicarboxylate Step1 N-Protection (e.g., Benzylation) Start->Step1  BnBr, K2CO3 Step2 Reduction of Esters to Diol Step1->Step2  LiAlH4 Step3 Conversion of Diol to Dihalide Step2->Step3  PBr3 or SOCl2 Step4 Cyclization with a Primary Amine Step3->Step4  R-NH2 Step5 Deprotection (e.g., Hydrogenolysis) Step4->Step5  H2, Pd/C End 2,7-Diazaspiro[4.4]nonane Step5->End

Caption: Synthetic workflow for the 2,7-diazaspiro[4.4]nonane core.

Protocol 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

Step 1: N-Benzylation of Diethyl Pyrrolidine-2,2-dicarboxylate

  • To a solution of diethyl pyrrolidine-2,2-dicarboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-benzyl-diethyl pyrrolidine-2,2-dicarboxylate.

Step 2: Reduction to N-Benzyl-2,2-bis(hydroxymethyl)pyrrolidine

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of N-benzyl-diethyl pyrrolidine-2,2-dicarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude diol, which can be used in the next step without further purification.

Step 3: Conversion to N-Benzyl-2,2-bis(bromomethyl)pyrrolidine

  • Dissolve the crude diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add phosphorus tribromide (PBr3) (2.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and carefully neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dibromide.

Step 4: Cyclization to N-Benzyl-2,7-diazaspiro[4.4]nonane

  • To a solution of the dibromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 80-100 °C for 24 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the protected diazaspirocycle.

Step 5: Deprotection to 2,7-Diazaspiro[4.4]nonane

  • Dissolve the N-benzyl protected diazaspirocycle (1.0 eq) in methanol.

  • Add a catalytic amount of 20% palladium on carbon (Pd/C).

  • Hydrogenate the mixture at 4.5 x 10^5 Pa for 48 hours.[4]

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the 2,7-diazaspiro[4.4]nonane.

Functionalization of the 2,7-Diazaspiro[4.4]nonane Core

The two secondary amine functionalities of the 2,7-diazaspiro[4.4]nonane core are the primary handles for introducing chemical diversity. Both symmetric and asymmetric functionalization can be achieved through careful selection of reaction conditions and protecting group strategies.

G cluster_1 Functionalization Strategies Core 2,7-Diazaspiro[4.4]nonane Mono Mono-N-Functionalization Core->Mono  1. Protection (e.g., Boc)  2. Functionalization  3. Deprotection Di Di-N-Functionalization Core->Di  Excess Reagent Alkylation N-Alkylation (R-X, Base) Mono->Alkylation Acylation N-Acylation (RCOCl, Base) Mono->Acylation Sulfonylation N-Sulfonylation (RSO2Cl, Base) Mono->Sulfonylation Arylation N-Arylation (Ar-X, Pd-catalyst) Mono->Arylation Di->Alkylation Di->Acylation Di->Sulfonylation Di->Arylation

Caption: Strategies for functionalizing the 2,7-diazaspiro[4.4]nonane core.

Protocol 2: Selective Mono-N-Boc Protection
  • Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the mono-Boc protected product.

Protocol 3: N-Alkylation
  • To a solution of the mono-Boc protected 2,7-diazaspiro[4.4]nonane (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (R-X) (1.1 eq).

  • Stir the reaction at room temperature or heat as necessary for 12-24 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the mono-alkylated product. For di-alkylation, start with the unprotected core and use at least 2.2 equivalents of the alkyl halide.

Protocol 4: N-Acylation
  • Dissolve the mono-Boc protected 2,7-diazaspiro[4.4]nonane (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the desired acyl chloride (RCOCl) (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotect with TFA in DCM to obtain the mono-acylated product. For di-acylation, use the unprotected core and at least 2.2 equivalents of the acyl chloride.

Applications in Drug Discovery

Functionalized 2,7-diazaspiro[4.4]nonane derivatives have shown significant promise in a variety of therapeutic areas. Their unique structural features make them ideal candidates for targeting complex biological systems.

Therapeutic AreaBiological Target/ApplicationKey FindingsReference(s)
Neuroscience Sigma-1 (σ₁) and Sigma-2 (σ₂) receptorsPotent ligands have been developed, with implications for pain, neurodegeneration, and addiction.[2]
Muscarinic Acetylcholine Receptors (mAChR)An enantiomeric unsubstituted spirocyclic diamine was identified as a micromolar inhibitor of the M4 mAChR.[5][6][7]
Anticonvulsant ActivityN-substituted derivatives have shown promising anticonvulsant effects in preclinical models of epilepsy.[2]
Oncology Menin-MLL Protein-Protein InteractionSmall molecule inhibitors based on the 2,7-diazaspiro[4.4]nonane scaffold have been developed for the treatment of acute leukemias and prostate cancer.[3]
Infectious Diseases Chitin Synthase (Antifungal)Related diazaspiro[4.5]decan-1-one derivatives have shown inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis.[8]
Targeting the Menin-MLL Interaction in Acute Leukemia

The protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) is a critical driver in certain types of acute leukemia.[3] Small molecule inhibitors that disrupt this interaction represent a promising therapeutic strategy. The 2,7-diazaspiro[4.4]nonane scaffold has been successfully employed to develop potent inhibitors of the menin-MLL PPI.[3]

G cluster_2 Menin-MLL Signaling Pathway in Leukemia Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Methylation H3K4 Methylation Complex->Methylation  recruits methyltransferase Histone Histone H3 Histone->Methylation Gene Leukemogenic Gene Expression (e.g., HOX genes) Methylation->Gene Leukemia Leukemia Progression Gene->Leukemia Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative Inhibitor->Complex  disrupts interaction

Sources

Application

Application Notes and Protocols for Cell-Based Assays Targeting 2,7-Diazaspiro[4.4]nonane Derivatives

Introduction: The Therapeutic Potential of 2,7-Diazaspiro[4.4]nonane Derivatives The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with significan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2,7-Diazaspiro[4.4]nonane Derivatives

The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with significant therapeutic potential across various disease areas. These rigid, three-dimensional structures allow for the precise spatial arrangement of pharmacophoric elements, leading to high-affinity and selective interactions with a range of biological targets. Notably, derivatives of this scaffold have emerged as potent modulators of challenging drug targets, including protein-protein interactions and enigmatic receptor systems.

This guide provides a comprehensive overview of robust, cell-based methodologies for the characterization of 2,7-diazaspiro[4.4]nonane derivatives. We will delve into assays for two key target classes that have been identified for this chemical series: the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) , a critical driver in certain forms of acute leukemia, and sigma receptors (σ1 and σ2) , which are implicated in a wide array of neurological and psychiatric disorders, as well as in cancer biology.[1]

The protocols detailed herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to assess compound potency, selectivity, and mechanism of action in a physiologically relevant cellular context.

Part 1: Targeting the Menin-MLL Protein-Protein Interaction

The interaction between menin and the MLL protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subset of acute leukemias.[2][3][4] Small molecules that can disrupt this PPI represent a promising therapeutic strategy. 2,7-Diazaspiro[4.4]nonane derivatives have been identified as a novel class of Menin-MLL inhibitors.

Primary Assay: NanoBRET™ Protein-Protein Interaction Assay

To directly quantify the ability of 2,7-diazaspiro[4.4]nonane derivatives to disrupt the Menin-MLL interaction within living cells, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is the method of choice.[1][5][6][7][8][9][10] This proximity-based assay measures the energy transfer from a NanoLuc® luciferase donor fused to one protein of interest (e.g., Menin) to a fluorescently labeled HaloTag® acceptor fused to the interacting partner (e.g., MLL). Disruption of this interaction by a small molecule inhibitor leads to a decrease in the BRET signal.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Assay seed Seed HEK293 cells in 96-well plates transfect Co-transfect with Menin-NanoLuc® and MLL-HaloTag® constructs seed->transfect add_ligand Add HaloTag® NanoBRET® 618 Ligand transfect->add_ligand add_compounds Add 2,7-diazaspiro[4.4]nonane derivatives add_ligand->add_compounds add_substrate Add NanoBRET® Nano-Glo® Substrate add_compounds->add_substrate read_plate Measure Donor (460 nm) and Acceptor (618 nm) emissions add_substrate->read_plate

Caption: NanoBRET™ assay workflow for Menin-MLL inhibitors.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., X-tremeGENE™ 9)

  • Plasmids: Menin-NanoLuc® fusion vector and MLL-HaloTag® fusion vector

  • HaloTag® NanoBRET® 618 Ligand (Promega)

  • NanoBRET® Nano-Glo® Substrate (Promega)

  • White, 96-well assay plates

  • Plate reader capable of measuring luminescence at 460 nm and >600 nm

Procedure:

  • Day 1: Cell Seeding

    • Culture HEK293 cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 2 x 10^4 cells per well in 100 µL of medium into a 96-well white assay plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Transfection [10]

    • Prepare transfection complexes in Opti-MEM™. For each well, combine the Menin-NanoLuc® and MLL-HaloTag® plasmids. An optimal ratio of acceptor to donor plasmid should be determined empirically, but a 10:1 ratio (acceptor:donor) is a good starting point.

    • Add transfection reagent according to the manufacturer's protocol.

    • Incubate for 15-20 minutes at room temperature.

    • Add the transfection complex to the cells.

    • Incubate for 24 hours.

  • Day 3: Assay

    • Prepare the HaloTag® NanoBRET® 618 Ligand to the desired final concentration in Opti-MEM™.

    • Add the ligand to the cells and incubate for at least 60 minutes at 37°C.

    • Prepare serial dilutions of the 2,7-diazaspiro[4.4]nonane derivatives in Opti-MEM™.

    • Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 2 hours at 37°C.

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a plate reader, measuring both the donor emission (460 nm) and the acceptor emission (>600 nm).

Data Analysis:

  • Calculate the NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission).

  • Normalize the ratios to the vehicle control (0% inhibition) and a control for maximum inhibition (e.g., a known potent inhibitor or no MLL-HaloTag® construct).

  • Plot the normalized NanoBRET™ ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Value
Cell LineHEK293
PlasmidsMenin-NanoLuc®, MLL-HaloTag®
Seeding Density2 x 10^4 cells/well
Incubation Time24 hours post-transfection
IC50 of a potent inhibitorLow nanomolar range
Functional Outcome Assay: Cell Proliferation/Viability

Inhibition of the Menin-MLL interaction is expected to induce cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[11][12] Therefore, a cell proliferation or viability assay is a crucial functional readout. The alamarBlue® (resazurin) assay is a robust and straightforward method to assess cell viability.[13][14][15][16][17]

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)[2][6][18][19][20]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[2]

  • alamarBlue® HS Cell Viability Reagent (Thermo Fisher Scientific)

  • 96-well plates

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Seed MV4-11 or MOLM-13 cells at a density of 1 x 10^4 to 2 x 10^4 cells per well in 90 µL of complete medium in a 96-well plate.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the 2,7-diazaspiro[4.4]nonane derivatives.

    • Add 10 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Add 10 µL of alamarBlue® reagent to each well.

    • Incubate for 4-8 hours, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[16]

Data Analysis:

  • Subtract the background fluorescence (media with alamarBlue® only) from all readings.

  • Normalize the fluorescence values to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Confirmatory Assays for Target Engagement

Co-IP is a classic technique to verify that a compound disrupts a protein-protein interaction within the cellular context.[11][21][22][23]

Procedure Outline:

  • Treat MLL-rearranged leukemia cells with the 2,7-diazaspiro[4.4]nonane derivative or vehicle control.

  • Lyse the cells under non-denaturing conditions to preserve protein complexes.[21]

  • Incubate the cell lysate with an antibody against Menin.

  • Use Protein A/G beads to pull down the Menin antibody and any interacting proteins.

  • Wash the beads to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by Western blotting using an antibody against MLL. A decrease in the MLL signal in the compound-treated sample compared to the control indicates disruption of the Menin-MLL interaction.

CETSA is a powerful method to confirm direct target engagement in intact cells.[24][25][26][27][28] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Procedure Outline:

  • Treat intact cells with the 2,7-diazaspiro[4.4]nonane derivative or vehicle.

  • Heat aliquots of the cell suspension to a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble Menin at each temperature by Western blot or another quantitative protein detection method.

  • A shift to a higher melting temperature for Menin in the compound-treated cells confirms direct binding.

Part 2: Targeting Sigma Receptors

2,7-Diazaspiro[4.4]nonane derivatives have also been identified as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1] These receptors are involved in a multitude of cellular processes, and their modulation has therapeutic potential in neurodegenerative diseases, pain, addiction, and cancer.[3][10][12][21][24][25][27][29][30][31][32][33]

Primary Assay for Sigma-1 Receptor Modulation: Calcium Flux Assay

The sigma-1 receptor is known to modulate intracellular calcium signaling, in part through its interaction with the IP3 receptor at the endoplasmic reticulum.[12] A fluorescent calcium flux assay is therefore an excellent way to functionally characterize the activity of 2,7-diazaspiro[4.4]nonane derivatives at the sigma-1 receptor.

cluster_0 cluster_1 Endoplasmic Reticulum cluster_2 ligand 2,7-Diazaspiro[4.4]nonane Derivative (Agonist) sigma1 Sigma-1 Receptor ligand->sigma1 ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Opens ca_signal Downstream Signaling ca_release->ca_signal

Caption: Sigma-1 receptor-mediated calcium signaling pathway.

Materials:

  • Human neuroblastoma cell line (e.g., SK-N-SH)[29][30][34][35][36]

  • Complete culture medium (e.g., MEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye (Thermo Fisher Scientific)

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR™, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed SK-N-SH cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.[7]

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.[7]

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]

  • Compound Preparation:

    • Prepare a plate with 2,7-diazaspiro[4.4]nonane derivatives at various concentrations. Include a known sigma-1 receptor agonist (e.g., (+)-pentazocine) as a positive control and a vehicle control.

  • Assay:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (Ex/Em: ~490/525 nm) over time.[7]

    • Establish a baseline fluorescence reading for ~20 seconds.

    • Inject the compounds into the cell plate and continue recording the fluorescence signal for at least 2-3 minutes to capture the calcium transient.

Data Analysis:

  • Quantify the calcium response by measuring the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the responses to the maximal response of the positive control agonist.

  • Plot the normalized response against the logarithm of the compound concentration to determine EC50 values for agonists.

  • To test for antagonists, pre-incubate the cells with the 2,7-diazaspiro[4.4]nonane derivatives before adding a known agonist at its EC80 concentration. A decrease in the agonist-induced signal will indicate antagonist activity.

ParameterTypical Value
Cell LineSK-N-SH
Calcium IndicatorFluo-4 AM
Positive Control (Agonist)(+)-Pentazocine
ReadoutKinetic fluorescence (Ex/Em: ~490/525 nm)
Functional Assays for Sigma-2 Receptor Ligands: Cell Viability and Apoptosis

Sigma-2 receptor ligands are often characterized by their effects on cell viability and apoptosis, particularly in cancer cell lines where the receptor is frequently overexpressed.[26][33][35][36][37][38] Agonists typically induce cell death, while antagonists can block this effect.

This assay, as detailed in the Menin-MLL section, can be used to assess the cytotoxic effects of 2,7-diazaspiro[4.4]nonane derivatives in a relevant cancer cell line (e.g., MDA-MB-435, EMT-6).[26][35][36] A dose-dependent decrease in cell viability would suggest agonist activity at the sigma-2 receptor.

To confirm that the observed cytotoxicity is due to apoptosis, a caspase-3/7 activity assay can be performed. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

Materials:

  • Relevant cancer cell line (e.g., MDA-MB-435)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with serial dilutions of the 2,7-diazaspiro[4.4]nonane derivatives as described for the alamarBlue® assay. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Assay:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[39]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[39]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (media with reagent only) from all readings.

  • Normalize the luminescence signal to the vehicle-treated cells.

  • Plot the fold-increase in caspase activity against the logarithm of the compound concentration to determine the EC50 for apoptosis induction.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the comprehensive characterization of 2,7-diazaspiro[4.4]nonane derivatives. By employing a combination of direct target engagement assays, such as NanoBRET™ for the Menin-MLL interaction, and functional readouts like cell proliferation and calcium flux, researchers can effectively determine the potency, efficacy, and mechanism of action of these promising compounds. These detailed protocols, when executed with appropriate controls, will yield high-quality, reproducible data, thereby accelerating the journey of these novel chemical entities from the laboratory to potential clinical applications.

References

  • AlamarBlue Assay Protocol . Advanced BioMatrix. (2024-08-27). [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols . Allevi bioprinters. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue . Bio-Rad Antibodies. [Link]

  • SOP: Propagation of SK-N-SH (ATCC HTB-11) . ENCODE. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. (2016-07-01). [Link]

  • AlamarBlue Cell Viability Assay Reagent . G-Biosciences. [Link]

  • Caspase-3 activity assay . [Link]

  • Human Neuroblastoma cell line SK-N-SH . BioHippo. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • A three-dimensional ex vivo tri-culture model mimics cell-cell interactions between acute myeloid leukemia and the vascular niche . Haematologica. (2017-07-01). [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. (2015-11-09). [Link]

  • Caspase 3 Activity Assay Kit . MP Biomedicals. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Publications. (2022-09-01). [Link]

  • Co-immunoprecipitation Protocols and Methods . Springer Nature Experiments. [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) . Elabscience. [Link]

  • SK-N-SH Cells . Cytion. [Link]

  • SK-N-SH (Human neuroblastoma cell) . EDITGENE. [Link]

  • Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target . (2020-01-09). [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists . PMC. [Link]

  • Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs . Bitesize Bio. (2022-02-02). [Link]

  • Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents . NIH. (2009-02-20). [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging . Agilent. (2023-01-10). [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays . NCBI - NIH. (2017-11-20). [Link]

  • Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia . PMC - PubMed Central. [Link]

  • Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay . NIH. (2023-08-16). [Link]

  • Sigma-1 receptor . Wikipedia. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer . PMC. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 . [Link]

  • Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia . [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells . bioRxiv. (2024-11-20). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic diamine. Our goal is to provide actionable insights and troubleshooting strategies to help you improve your reaction yields and obtain high-purity material.

The synthesis of 2,7-diazaspiro[4.4]nonane and its derivatives can be a multi-step process with several potential pitfalls that can lead to diminished yields. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Initial Spirocycle Formation

A common route to the 2,7-diazaspiro[4.4]nonane core involves the formation of a protected or functionalized spirocyclic intermediate, which is then elaborated to the final product. Many challenges can arise in this initial, crucial step.

Question 1: My initial cyclization reaction to form the spirocyclic core is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the initial cyclization are often traced back to several key factors: reactant purity, reaction conditions, and the choice of solvent.

  • Purity of Starting Materials: Ensure your starting materials, such as cyclopentanone and the amine source, are of high purity. Impurities can interfere with the reaction, leading to the formation of side products. It is recommended to purify starting materials if they have been stored for a long time.

  • Reaction Kinetics and Temperature: The formation of the spirocyclic system can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish and not go to completion. Conversely, if the temperature is too high, it can promote the formation of undesired side products. We recommend a careful optimization of the reaction temperature. Start with the temperature cited in the literature and then screen a range of ±10-20°C to find the optimal condition for your specific setup.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. For the formation of spirocyclic systems, a variety of solvents can be employed. It is advisable to screen a range of solvents with different polarities to find the one that best solubilizes the reactants and facilitates the desired reaction pathway.

Question 2: I am observing the formation of a significant amount of a polymeric byproduct. How can I minimize this?

Answer: Polymeric byproduct formation is a common issue in reactions involving bifunctional reagents. This is often due to intermolecular reactions competing with the desired intramolecular cyclization.

  • High Dilution Conditions: One of the most effective ways to favor intramolecular cyclization is to use high dilution conditions. By significantly increasing the volume of the solvent, you decrease the concentration of the reactants, which in turn reduces the probability of intermolecular reactions. A slow addition of one of the key reactants to the reaction mixture over an extended period can also help maintain a low effective concentration.

  • Template-Assisted Synthesis: In some cases, the use of a template molecule can help to pre-organize the linear precursor into a conformation that favors cyclization. While more complex, this can be a powerful strategy for improving the yield of the desired spirocycle.

Section 2: Reduction and Deprotection Steps

Once the spirocyclic core is formed, subsequent steps often involve the reduction of amide or imine functionalities and the removal of protecting groups.

Question 3: The reduction of the dione or diimide intermediate is incomplete or resulting in a complex mixture of products. What should I check?

Answer: The reduction of carbonyls in the spirocyclic system can be challenging due to steric hindrance and the stability of the intermediate species.

  • Choice of Reducing Agent: The choice of reducing agent is critical. For the reduction of amides or lactams, a powerful reducing agent like Lithium Aluminum Hydride (LAH) is often required. Ensure that the LAH you are using is fresh and has not been deactivated by moisture.

  • Reaction Conditions: LAH reductions should be carried out in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0°C) and then slowly warming to room temperature or reflux can help to control the reactivity and minimize side reactions.

  • Work-up Procedure: The work-up of LAH reactions is also critical. A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is necessary to quench the excess LAH and precipitate the aluminum salts, allowing for easier filtration and isolation of the product.

Question 4: I am having difficulty with the deprotection of the nitrogen atoms, leading to a low yield of the free diamine.

Answer: Incomplete deprotection is a common problem, often due to the stability of the protecting group or harsh reaction conditions that lead to degradation of the product.

  • Choice of Protecting Group and Deprotection Conditions: The choice of the nitrogen protecting group is crucial and should be made with the final deprotection step in mind. For example, benzyl groups can be effectively removed by catalytic hydrogenation. Ensure you are using the correct catalyst (e.g., Palladium on carbon) and that it is active.[1][2] The reaction may require elevated pressure and temperature to proceed to completion.

  • Monitoring the Reaction: It is important to monitor the deprotection reaction closely by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Stopping the reaction too early will result in incomplete deprotection, while extended reaction times can lead to product degradation.

Section 3: Salt Formation and Purification

The final step is the formation of the dihydrochloride salt and its purification.

Question 5: The final product, 2,7-diazaspiro[4.4]nonane dihydrochloride, is difficult to crystallize or is obtained as an oil. How can I improve the crystallization?

Answer: The crystallization of the dihydrochloride salt can be tricky, and the formation of an oil is a common issue.

  • Solvent System: The choice of solvent for crystallization is critical. A common technique is to dissolve the free diamine in a suitable solvent, such as methanol or ethanol, and then add a solution of hydrochloric acid in a solvent in which the salt is insoluble, like diethyl ether or isopropanol. Experimenting with different solvent combinations is often necessary.

  • Control of Supersaturation: Inducing crystallization slowly is key. This can be achieved by slowly cooling the solution, by the slow evaporation of the solvent, or by adding a co-solvent that reduces the solubility of the salt. Seeding the solution with a small crystal of the product, if available, can also be very effective.

  • Purity of the Free Base: Ensure that the free diamine is of high purity before attempting to form the salt. Impurities can inhibit crystallization. It may be necessary to purify the free base by column chromatography before proceeding to the salt formation step.

Experimental Protocols

Protocol 1: Synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane

This protocol is a representative example for the formation of a protected spirodiamine intermediate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend Lithium Aluminum Hydride (25 mmol) in anhydrous tetrahydrofuran (50 ml) under a nitrogen atmosphere.

  • Addition of Precursor: Dissolve 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in 50 ml of anhydrous tetrahydrofuran and add it dropwise to the LAH suspension over 30 minutes.[3]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water (1 ml), 15% aqueous sodium hydroxide (1 ml), and then water (3 ml).

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with tetrahydrofuran. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.

Protocol 2: Deprotection and Salt Formation
  • Hydrogenation: Dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane (from the previous step) in methanol (150 ml) and add 20% Palladium on carbon catalyst (1.0 g).[1]

  • Reaction: Hydrogenate the mixture at 4.5 x 10^5 Pa for 48 hours.

  • Isolation of Free Base: Filter the catalyst and concentrate the filtrate to obtain the crude 2-methyl-2,7-diazaspiro[4.4]nonane.

  • Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol and add a solution of hydrochloric acid in isopropanol until the pH is acidic.

  • Crystallization: Cool the solution in an ice bath to induce crystallization. If necessary, add diethyl ether to aid precipitation.

  • Final Product: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.

Data Summary

StepCommon Yield RangeKey Parameters to Optimize
Cyclization/Reduction 40-70%Temperature, Reaction Time, Purity of Reagents
Deprotection 70-95%Catalyst Activity, Hydrogen Pressure, Reaction Time
Salt Formation/Crystallization 80-98%Solvent System, Cooling Rate, Purity of Free Base

Visualizing the Workflow

G cluster_0 Synthesis of Protected Spirocycle cluster_1 Deprotection and Salt Formation Start Starting Materials (e.g., Cyclopentanone derivative) Cyclization Cyclization Reaction Start->Cyclization Reagents, Solvent, Temp. Reduction Reduction of Carbonyls Cyclization->Reduction Reducing Agent (e.g., LAH) Protected_Spirocycle Protected 2,7-Diazaspiro[4.4]nonane Reduction->Protected_Spirocycle Deprotection Deprotection (e.g., Hydrogenation) Protected_Spirocycle->Deprotection Purified Intermediate Free_Base 2,7-Diazaspiro[4.4]nonane (Free Base) Deprotection->Free_Base Salt_Formation Salt Formation with HCl Free_Base->Salt_Formation HCl in Solvent Final_Product 2,7-Diazaspiro[4.4]nonane Dihydrochloride Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride.

References

  • Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride.
  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com.
  • Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com.

Sources

Troubleshooting

addressing solubility issues of 2,7-diazaspiro[4.4]nonane dihydrochloride in biological buffers

Welcome to the dedicated technical support guide for 2,7-diazaspiro[4.4]nonane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,7-diazaspiro[4.4]nonane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this compound in biological buffers. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2,7-diazaspiro[4.4]nonane dihydrochloride directly into my phosphate-buffered saline (PBS) at pH 7.4. Is this expected?

Yes, this is a common observation. While the dihydrochloride salt form is intended to enhance aqueous solubility, direct dissolution in a neutral or slightly alkaline buffer like PBS (pH 7.4) can be problematic. The key issue is the relationship between the buffer's pH and the compound's pKa values. 2,7-Diazaspiro[4.4]nonane is a diamine, meaning it has two basic nitrogen atoms that can be protonated. As a dihydrochloride salt, both nitrogens are protonated (N⁺H₂), which confers high water solubility. However, when introduced to a buffer with a pH above its pKa values, these protonated amines will be deprotonated back to their less soluble free base form (NH), which can lead to precipitation.

Q2: What are the pKa values for 2,7-diazaspiro[4.4]nonane?
Predicted Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane
Basic pKa₁ (strongest) ~10.8
Basic pKa₂ (weakest) ~7.8
Predicted LogP -0.3

Source: pKa values predicted using computational models based on the structure of 2,7-diazaspiro[4.4]nonane. LogP is a measure of lipophilicity.[1]

The pKa₂ value of ~7.8 is particularly critical. At a physiological pH of 7.4, a significant portion of the compound will exist in the less soluble mono-protonated or free base form, leading to solubility challenges.

Q3: What is the recommended first step for solubilizing this compound for a biological assay?

The most robust and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous biological buffer.[2] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power and miscibility with aqueous solutions.[2] This approach bypasses the initial dissolution challenges in the buffer itself.

Q4: My compound precipitates even when I dilute my DMSO stock solution into the buffer. What's happening?

This phenomenon, often called "precipitation upon dilution," occurs when the compound is less soluble in the final aqueous buffer than in the concentrated organic stock. When the DMSO stock is added to the buffer, the solvent environment changes rapidly, and if the final concentration of the compound exceeds its solubility limit in the buffer, it will precipitate out. The key is to ensure the final concentration in your assay is below the compound's solubility limit in that specific buffer system and to use proper dilution techniques.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section provides a deeper dive into common problems and offers step-by-step protocols to overcome them. The central principle revolves around controlling the protonation state of the diamine to maintain its soluble, charged form.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer

Root Cause Analysis: The pH of the buffer is too high (typically ≥ 7.4), causing the deprotonation of the amine hydrochloride salt to the less soluble free base. At pH 7.4, which is close to the predicted pKa₂ of ~7.8, the equilibrium between the soluble diprotonated/monoprotonated forms and the less soluble free base shifts, reducing overall solubility.

dot

Caption: pH-dependent equilibrium of 2,7-diazaspiro[4.4]nonane.

Solutions:

  • pH-Adjusted Buffer System: Consider using a buffer system with a slightly acidic pH (e.g., pH 6.0-6.5) if your experimental system can tolerate it. This will keep the amine groups protonated and enhance solubility.

  • Stock Solution Preparation (Recommended): Prepare a high-concentration stock solution in an appropriate solvent.

    • Protocol 1: Preparing a DMSO Stock Solution

      • Weigh the desired amount of 2,7-diazaspiro[4.4]nonane dihydrochloride powder.

      • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

      • Vortex or sonicate gently until the compound is fully dissolved. A brief warming to 37°C can also aid dissolution.

      • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Issue 2: Precipitation Occurs During Dilution of Organic Stock into Aqueous Buffer

Root Cause Analysis: This is a classic solubility problem where the final concentration in the aqueous buffer exceeds the compound's solubility limit. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.

Solutions:

  • Optimize the Dilution Protocol: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, use a stepwise dilution method.

    • Protocol 2: Stepwise Dilution into Biological Buffer

      • Begin with your prepared DMSO stock solution (e.g., 50 mM from Protocol 1).

      • Perform an intermediate dilution into your buffer or media. For example, add 2 µL of the 50 mM stock to 98 µL of buffer to get a 1 mM intermediate solution that is 2% DMSO.

      • Vortex the intermediate dilution immediately and vigorously.

      • Use this intermediate solution for your final dilutions into the assay plate or tube. This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Evaluate and Choose the Right Buffer: Not all buffers are created equal. Phosphate buffers can sometimes interact with compounds and form insoluble salts, especially if your compound solution contains other ions.

    Buffer System Typical pH Range Advantages Considerations
    Phosphate-Buffered Saline (PBS) 7.2 - 7.6Physiologically relevant ions.Can precipitate with divalent cations (Ca²⁺, Mg²⁺) and some compounds.
    Tris-HCl 7.0 - 9.0Generally non-reactive with metal ions.pH is highly temperature-dependent. Can interfere with some enzymatic assays.
    HEPES 6.8 - 8.2pH is less sensitive to temperature changes. Generally good for cell culture.More expensive than PBS or Tris.
  • Use of Co-solvents or Excipients: If solubility issues persist, especially for in vivo studies, the use of formulation aids may be necessary. These should be tested for compatibility with your assay.

    • Tween® 80 or other non-ionic surfactants: Can help to form micelles and increase apparent solubility.

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 2,7-diazaspiro[4.4]nonane dihydrochloride.

dot

Troubleshooting_Workflow start Start: Need to prepare a solution of 2,7-diazaspiro[4.4]nonane.2HCl prep_stock Prepare a 10-50 mM stock solution in 100% DMSO (Protocol 1) start->prep_stock dissolved_stock Is the stock solution clear? prep_stock->dissolved_stock sonicate_heat Gently warm (37°C) or sonicate dissolved_stock->sonicate_heat No dilute Perform stepwise dilution into final buffer (Protocol 2) dissolved_stock->dilute Yes sonicate_heat->prep_stock final_solution Is the final working solution clear? dilute->final_solution success Success! Proceed with experiment final_solution->success Yes troubleshoot Troubleshoot Further final_solution->troubleshoot No lower_conc Lower the final concentration troubleshoot->lower_conc change_buffer Try an alternative buffer (e.g., HEPES) troubleshoot->change_buffer add_excipient Consider adding a solubilizing excipient (e.g., Tween®) troubleshoot->add_excipient

Caption: Step-by-step troubleshooting workflow for solubilization.

References

  • PubChem. 2,7-Diaza-spiro[4.4]nonane. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,7-Diazaspiro[4.4]nonane and its Analogs

Welcome to the technical support center for the purification of 2,7-diazaspiro[4.4]nonane and its diverse analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-diazaspiro[4.4]nonane and its diverse analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable spirocyclic scaffolds. Here, you will find practical, field-tested advice presented in a troubleshooting and FAQ format to directly address the challenges you may encounter during your experimental work.

Introduction

The rigid, three-dimensional structure of the 2,7-diazaspiro[4.4]nonane core makes it a privileged scaffold in medicinal chemistry. However, the presence of two basic nitrogen atoms, potential for multiple stereoisomers, and the common use of protecting groups can present unique purification challenges. This guide provides in-depth solutions to common problems, explaining the "why" behind each step to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of 2,7-diazaspiro[4.4]nonane derivatives.

Problem 1: My crude product shows a complex mixture of spots on TLC, and I'm having trouble identifying the product.

Possible Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials or intermediates can lead to a complex TLC profile.

    • Solution: Before attempting purification, ensure the reaction has gone to completion by monitoring with a more definitive technique like LC-MS if available. If the reaction is stalled, you may need to revisit the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry).

  • Formation of Diastereomers: Many synthetic routes for substituted 2,7-diazaspiro[4.4]nonanes will produce diastereomers, which may appear as closely related spots on TLC.[1][2]

    • Solution: Try different solvent systems for your TLC to maximize the separation between the spots. A combination of a polar solvent (like methanol or ethanol) with a less polar one (like dichloromethane or ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve the spot shape for these basic compounds.

  • Degradation: The spirodiamine core can be sensitive to certain conditions.

    • Solution: Assess the stability of your compound under the reaction and workup conditions.[3] If you suspect degradation, consider milder workup procedures (e.g., avoiding strong acids or bases unless necessary for salt formation or deprotection).

Problem 2: I'm struggling to separate the diastereomers of my substituted 2,7-diazaspiro[4.4]nonane analog by column chromatography.

Background: Diastereomers have different physical properties, but sometimes these differences are subtle, making their separation challenging.[4]

Solutions:

  • Optimize Your Chromatography System:

    • Stationary Phase: Standard silica gel is often the first choice. However, if you have poor separation, consider other options. Sometimes, using a different type of stationary phase, like alumina (basic or neutral), can alter the selectivity.

    • Solvent System (Eluent): This is the most critical parameter to adjust.

      • Systematic Screening: A systematic screening of solvent systems is recommended. Start with a binary system (e.g., dichloromethane/methanol) and gradually increase the polarity. If that fails, try ternary systems (e.g., dichloromethane/ethyl acetate/methanol).

      • Basic Additives: For basic compounds like diazaspiro[4.4]nonanes, peak tailing on silica gel is a common issue. Adding a small amount of a base like triethylamine or ammonia in your eluent (typically 0.1-1%) can significantly improve peak shape and resolution.

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC):

    • For very difficult separations, preparative HPLC or SFC can be powerful tools.[1][2] SFC, in particular, has shown great success in separating diastereomers of drug-like molecules.[2]

    • Column Selection for HPLC/SFC: A variety of stationary phases are available. While standard C18 columns are common in reverse-phase HPLC, other phases might offer better selectivity for diastereomers. Chiral columns can sometimes separate diastereomers, even though they are primarily designed for enantiomers.[4][5][6]

  • Recrystallization: If your diastereomers are crystalline solids, fractional recrystallization can be an effective and scalable purification method. Experiment with different solvents to find one in which the two diastereomers have different solubilities.

Problem 3: My Boc-protected 2,7-diazaspiro[4.4]nonane is difficult to purify by column chromatography.

Background: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[7] While it makes the compound less polar and generally easier to handle, its removal can sometimes be problematic during purification.

Possible Causes & Solutions:

  • On-Column Deprotection: Silica gel is slightly acidic and can cause partial or complete cleavage of the acid-labile Boc group during chromatography, leading to streaking and mixed fractions.

    • Solution 1: Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, then packing the column with this slurry. Running the column with an eluent containing 0.5-1% triethylamine will also help prevent deprotection.[8]

    • Solution 2: Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying acid-sensitive compounds.

  • Co-elution with Byproducts: Byproducts from the Boc-protection step (e.g., di-tert-butyl dicarbonate or its breakdown products) might co-elute with your desired product.

    • Solution: Ensure your workup procedure effectively removes these impurities before chromatography. A wash with a dilute aqueous acid (if your compound is stable) or a specific workup to quench the excess Boc-anhydride can be beneficial.

Problem 4: After deprotection of my N-protected 2,7-diazaspiro[4.4]nonane, I'm having trouble isolating the free base.

Background: The free base of 2,7-diazaspiro[4.4]nonane and its simple analogs can be highly polar and may have significant water solubility, making extraction from aqueous media difficult.

Solutions:

  • Extraction with Different Organic Solvents: If standard solvents like ethyl acetate or dichloromethane are not effective, try more polar solvents like n-butanol.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble amines, continuous liquid-liquid extraction can be a very effective, albeit more complex, setup.

  • Salt Formation and Precipitation: A common and effective strategy is to isolate the product as a salt. After the deprotection and workup, dissolve the crude free base in a suitable organic solvent (e.g., isopropanol, methanol, or diethyl ether) and add a solution of an acid like hydrochloric acid (as a solution in dioxane or isopropanol) or oxalic acid.[9] The resulting salt will often precipitate and can be collected by filtration.[9] The salt can then be further purified by recrystallization.

  • Ion-Exchange Chromatography: This technique can be very effective for purifying polar, basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a novel 2,7-diazaspiro[4.4]nonane analog?

A1: A good starting point is to use silica gel as the stationary phase and a gradient elution with a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with 100% DCM and gradually increase the percentage of MeOH. To prevent peak tailing, add 0.5% triethylamine to your eluent system. Monitor the separation using TLC with the same solvent system.

Q2: How can I confirm the purity and identity of my final 2,7-diazaspiro[4.4]nonane product?

A2: A combination of analytical techniques is essential for confirming the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be clean, with the correct integrations and chemical shifts for your target molecule.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing purity. An analysis of the purified compound should show a single major peak.

Q3: What are the best practices for storing 2,7-diazaspiro[4.4]nonane and its analogs?

A3: As with many amines, 2,7-diazaspiro[4.4]nonane and its analogs can be sensitive to air and moisture, potentially leading to the formation of carbonate salts or degradation over time.

  • Short-term storage: Store in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.

  • Long-term storage: For long-term stability, consider storing the compound as a salt (e.g., hydrochloride or oxalate salt), which is generally more crystalline and less prone to degradation. Store in a desiccator at low temperature.

Q4: I have synthesized a derivative of 2,7-diazaspiro[4.4]nonane with multiple chiral centers. How can I determine the stereochemistry?

A4: Determining the absolute stereochemistry of a chiral molecule is a complex task that often requires specialized techniques:

  • X-ray Crystallography: If you can grow a single crystal of your compound (or a suitable derivative), X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.[11][12]

  • Chiral HPLC or SFC: By comparing the retention time of your product to that of a known stereoisomer (if available), you can tentatively assign the stereochemistry.

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of the molecule by showing which protons are close to each other in space.

Experimental Protocols & Workflows

General Protocol for Flash Column Chromatography of a Boc-Protected 2,7-Diazaspiro[4.4]nonane Analog
  • Prepare the Slurry: In a beaker, add the required amount of silica gel. In a separate container, prepare your starting eluent (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine). Add a small amount of this eluent to the silica gel to create a thick slurry.

  • Pack the Column: Pour the slurry into your chromatography column. Use gentle air pressure to pack the column evenly, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the starting eluent or dichloromethane. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the Compound: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compound.

  • Analyze the Fractions: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude Product Mixture TLC_Analysis TLC Analysis (Multiple Solvent Systems) Crude_Product->TLC_Analysis Analyze Column_Chromatography Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Primary Method Recrystallization Recrystallization TLC_Analysis->Recrystallization If Crystalline Prep_HPLC Preparative HPLC/SFC Column_Chromatography->Prep_HPLC If Separation Fails Purity_Check Purity Check (NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Storage Storage (Inert Atmosphere, Cold) Purity_Check->Storage

Caption: A general workflow for the purification and analysis of 2,7-diazaspiro[4.4]nonane analogs.

Troubleshooting Decision Tree for Diastereomer Separation

TroubleshootingDiastereomers Start Poor Diastereomer Separation on Silica Column Change_Eluent Systematically Screen New Eluent Systems (e.g., different solvents, gradients) Start->Change_Eluent Add_Modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) Start->Add_Modifier Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Change_Eluent->Change_Stationary_Phase If Fails Success Separation Achieved Change_Eluent->Success If Successful Add_Modifier->Change_Stationary_Phase If Fails Add_Modifier->Success If Successful Try_Recrystallization Attempt Fractional Recrystallization Change_Stationary_Phase->Try_Recrystallization If Fails & Solid Use_HPLC_SFC Use Preparative HPLC or SFC Change_Stationary_Phase->Use_HPLC_SFC If Fails & Liquid Change_Stationary_Phase->Success If Successful Try_Recrystallization->Use_HPLC_SFC If Fails Try_Recrystallization->Success If Successful Use_HPLC_SFC->Success

Caption: A decision tree for troubleshooting the separation of diastereomers.

References

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2.
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Protecting groups.
  • An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • Protecting Groups.
  • 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1H NMR. ChemicalBook.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.
  • Separation of diastereomers.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC.
  • Protecting Groups List. SynArchive.
  • tert-butyl 2,7-diazaspiro[4.
  • tert-Butyl 2,7-diazaspiro[4.
  • tert-butyl 2,7-diazaspiro[4.
  • tert-Butyl 2,7-diazaspiro[4.
  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Diazaspiro[4.4]nonane Scaffold

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the diazaspiro[4.4]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the diazaspiro[4.4]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable structural motif. The unique, rigid, three-dimensional architecture of the diazaspiro[4.4]nonane core provides a distinct advantage in drug discovery, offering conformational restraint that can enhance binding affinity and metabolic stability.[1] Derivatives have shown promise in neuroscience and oncology.[2][3]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and functionalization of this scaffold. Our focus is on providing not just solutions, but also the underlying chemical reasoning to empower your experimental design.

Section 1: Navigating Protecting Group Strategies

The two secondary amine groups in the diazaspiro[4.4]nonane scaffold present both an opportunity for diverse functionalization and a challenge for achieving selectivity. A robust protecting group strategy is the foundation of a successful synthesis.

FAQ 1.1: I need to functionalize only one of the nitrogen atoms. How do I achieve selective mono-protection?

Answer: Achieving selective mono-protection of a small, symmetric diamine is a common challenge. While direct mono-protection using one equivalent of a protecting group reagent (like Boc-anhydride) is attempted, it often yields a statistical mixture of unprotected, mono-protected, and di-protected products that can be difficult to separate.

Causality & Strategy: The core issue is that the reactivity of the second amine is not significantly different from the first. However, you can exploit subtle electronic and steric differences that arise after the first protection.

Recommended Approaches:

  • Stoichiometric Control (with caveats): Carefully add ≤1.0 equivalent of the protecting group reagent (e.g., Boc₂O) to the diamine at a low temperature (0 °C) and monitor closely by TLC or LC-MS. This will still produce a mixture, but it can be optimized to favor the mono-protected product. Be prepared for a challenging chromatographic separation.

  • Use of a Large Excess of Diamine: A more effective, though less atom-economical, strategy is to use a large excess (5-10 equivalents) of the diazaspiro[4.4]nonane relative to the protecting group reagent. This statistically favors the formation of the mono-protected product, as the reagent is more likely to encounter an unprotected diamine molecule. The unreacted diamine can often be recovered and recycled.

  • Orthogonal Protection Strategy: If you plan multiple, distinct functionalization steps, consider an orthogonal protection strategy from the outset.[4] This involves using two different protecting groups that can be removed under different conditions (e.g., Boc, removed with acid, and Cbz, removed by hydrogenolysis).[4][5] This provides maximum flexibility for subsequent reactions.

Protocol 1.1: Experimental Protocol for Mono-Boc Protection

Objective: To favor the formation of mono-Boc-protected 1,6-diazaspiro[4.4]nonane.

Materials:

  • 1,6-Diazaspiro[4.4]nonane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,6-diazaspiro[4.4]nonane (5.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Boc₂O (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the di-protected, mono-protected, and unreacted starting material.

FAQ 1.2: My Boc-deprotection with trifluoroacetic acid (TFA) is stalling or giving side products. What is happening?

Answer: While TFA in DCM is a standard method for Boc deprotection, its failure can be attributed to several factors.

Troubleshooting Steps:

  • Insufficient Reagent: Ensure a sufficient excess of TFA is used (typically 20-50% v/v in DCM). The reaction generates gaseous isobutylene and CO₂, and a high concentration of acid is required to drive the equilibrium.

  • Presence of Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, trityl ethers), they may also be cleaved. If this is undesirable, a different protecting group should have been chosen.

  • Cation Scavengers: The intermediate tert-butyl cation is a potent electrophile and can alkylate electron-rich moieties on your molecule (e.g., indoles, phenols). Include a scavenger like triethylsilane (TES) or anisole (1-5 equivalents) to trap this cation and prevent side reactions.

  • Alternative Conditions: If TFA is problematic, consider switching to a different acid system, such as 4M HCl in 1,4-dioxane or ethyl acetate. These reagents are commercially available and often give cleaner reactions.

Diagram 1: Decision Tree for Protecting Group Strategy

G start Need to functionalize diazaspiro[4.4]nonane? q1 Functionalize one N or both? start->q1 q2 Are subsequent reactions chemically distinct? q1->q2 One both_same Functionalize both N's with the same group q1->both_same Both mono_protect Mono-protection Strategy q2->mono_protect No orthogonal Orthogonal Protection (e.g., Boc and Cbz) q2->orthogonal Yes single_step Single Step Functionalization (e.g., reductive amination) q2->single_step Maybe

Caption: Decision tree for selecting a protecting group strategy.

Section 2: Troubleshooting N-Functionalization Reactions

Directly attaching substituents to the nitrogen atoms is the most common strategy for elaborating the diazaspiro[4.4]nonane scaffold.

Subsection 2.1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is highly sensitive to the specific combination of catalyst, ligand, base, and solvent, especially with sterically hindered secondary amines like the diazaspiro[4.4]nonane core.[6]

FAQ 2.1.1: My Buchwald-Hartwig reaction has very low yield. Where should I start troubleshooting?

Answer: Low yields in this reaction are common without optimization. The steric hindrance around the nitrogen atom is the primary challenge. Your initial troubleshooting should focus on the ligand and base combination, as this is the most critical parameter for coupling hindered amines.[6]

Causality & Strategy: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. For hindered amines, the amine coordination and deprotonation steps can be slow, and the reductive elimination to form the C-N bond can be difficult. You need a bulky, electron-rich phosphine ligand to promote the reductive elimination step and a strong, non-nucleophilic base.

Recommended Initial Screening Conditions:

ComponentRecommendationRationale
Pd Pre-catalyst G3 or G4 palladacycles (e.g., [(cinnamyl)PdCl]₂)Air-stable, reliable, and form the active Pd(0) catalyst in situ.
Ligand Buchwald-type biarylphosphine ligands (e.g., RuPhos, XPhos, AdBrettPhos)Bulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step for hindered substrates.[6]
Base Strong, non-nucleophilic bases (e.g., LiHMDS, NaOtBu, K₃PO₄)LiHMDS is often an excellent choice for hindered secondary amines.
Solvent Aprotic polar or non-polar solvents (e.g., Toluene, Dioxane, TMB)The choice is often dependent on the solubility of the reactants and the temperature required.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Diagram 2: Workflow for Optimizing Buchwald-Hartwig N-Arylation

G start Start: Initial Reaction (e.g., Pd(OAc)2/RuPhos/LiHMDS) check1 Yield > 50%? start->check1 ligand_screen Ligand Screen: Test XPhos, AdBrettPhos, etc. check1->ligand_screen No success Optimized Conditions check1->success Yes check2 Improvement? ligand_screen->check2 base_screen Base Screen: Test NaOtBu, K3PO4, etc. check2->base_screen Yes check2->base_screen No check3 Improvement? base_screen->check3 solvent_screen Solvent/Temp Screen: Test Toluene, Dioxane at 80-110°C check3->solvent_screen Yes check3->solvent_screen No solvent_screen->success fail Re-evaluate Approach

Caption: Systematic workflow for optimizing N-arylation conditions.

Subsection 2.2: N-Alkylation

Direct alkylation with alkyl halides is a straightforward approach but can be plagued by a lack of selectivity.

FAQ 2.2.1: I'm seeing significant di-alkylation even when using one equivalent of my alkyl halide. How can I improve mono-alkylation selectivity?

Answer: This is a classic problem in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting diamine, leading to a second alkylation that can be faster than the first.

Troubleshooting Strategies:

  • Slow Addition at Low Temperature: As with protection, dilute your alkylating agent and add it very slowly to a cooled (0 °C or lower) solution of the diamine. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the most abundant nucleophile (the starting diamine).

  • Use a Large Excess of Diamine: Using a 5-10 fold excess of the diazaspiro[4.4]nonane will statistically favor mono-alkylation. This is effective but requires recovery of the unreacted starting material.

  • Reductive Amination: This is often the superior method for achieving mono-alkylation. Reacting the diamine with one equivalent of an aldehyde or ketone forms a hemiaminal/iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). Since the resulting alkylated amine is not reactive under these conditions, di-alkylation is largely suppressed.

Diagram 3: Troubleshooting Low Yield in N-Alkylation

G start Low Yield in N-Alkylation Reaction q1 Is Starting Material Consumed (TLC)? start->q1 q2 Multiple Spots on TLC? q1->q2 Yes check_base Problem: Insufficient Reactivity Solution: Use stronger base (e.g., NaH instead of K2CO3) or more polar solvent (DMF) q1->check_base No q3 Is Di-alkylation the main side product? q2->q3 Yes check_side_reactions Problem: Side Reactions (e.g., Elimination of R-X) Solution: Lower temp, use more nucleophilic halide (R-I) q2->check_side_reactions No q3->check_side_reactions No use_reductive_amination Problem: Over-alkylation Solution: Switch to Reductive Amination q3->use_reductive_amination Yes

Caption: Troubleshooting flowchart for N-alkylation reactions.

Section 3: Purification and Characterization Challenges

The basic nitrogen atoms in the diazaspiro[4.4]nonane scaffold can make purification by standard silica gel chromatography challenging.

FAQ 3.1: My functionalized derivative is very polar and streaks badly on my silica gel column. How can I improve the separation?

Answer: Peak tailing or streaking of amines on silica gel is caused by strong ionic interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. To get sharp, well-defined peaks, you need to disrupt this interaction.

Solutions:

  • Basic Eluent Modifier: Add a small amount of a volatile base to your eluent system.

    • For hexane/ethyl acetate systems, add 0.1-1% triethylamine (TEA).

    • For DCM/methanol systems, use methanol that has been saturated with ammonia gas (e.g., 7N NH₃ in MeOH) as your polar solvent.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): For very polar compounds, reverse-phase purification using a water/acetonitrile or water/methanol gradient (often with a TFA or formic acid modifier) can be highly effective.

  • Salt Formation and Filtration: In some cases, you can selectively precipitate your product as a salt (e.g., an HCl or tartrate salt), while impurities remain in the solution.

FAQ 3.2: I suspect my compound is decomposing on the silica column. How can I confirm this and what are my options?

Answer: Decomposition on silica is a real possibility, especially for sensitive functional groups.[7] The acidic nature of silica can catalyze degradation.

Confirmation and Alternatives:

  • Confirm Decomposition: Run a small, crude sample of your reaction mixture through a short plug of silica in a pipette. Collect the eluent, concentrate it, and analyze by LC-MS or NMR. Compare this to the crude mixture before the silica plug. A significant change in the product-to-impurity ratio confirms on-column degradation.

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1% TEA, then pack the column as usual. This "caps" the most acidic sites.

  • Avoid Chromatography: If possible, purify the compound by other means:

    • Crystallization: This is the ideal method if your compound is a solid, as it provides very high purity.

    • Distillation: For volatile, thermally stable liquids.

    • Preparative TLC: For small-scale purification.

References

  • G. A. Guerrero-Caicedo, D. Soto, D. A. Osorio, L. Jaramillo-Gomez, "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals," ACS Omega, 2019.

  • BenchChem, "An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies," BenchChem Technical Guides, 2025.

  • BenchChem, "Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis," BenchChem Troubleshooting Guides, 2025.

  • BenchChem, "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design," BenchChem Application Notes, 2025.

  • BenchChem, "Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research," BenchChem Methodological & Application Guides, 2025.

  • BenchChem, "Optimizing reaction conditions for N-functionalization of 5-Azaspiro[3.5]nonan-2-one," BenchChem Troubleshooting & Optimization, 2025.

  • Organic Chemistry Portal, "Protecting Groups," Organic Chemistry Portal, N.D.

  • Oxford Learning Link, "Appendix 6: Protecting groups," Oxford University Press, N.D.

  • ACS Publications, "2,7-Diazaspiro[8][8]nonanes for the Treatment or Prevention of Cancers and Diabetes," ACS Med. Chem. Lett., 2018.

  • Beilstein Journals, "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents," Beilstein J. Org. Chem., N.D.

Sources

Optimization

overcoming challenges in the stereoselective synthesis of diazaspiro compounds

Welcome to the technical support center for the stereoselective synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered in this specialized area of organic synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to assist you in your experimental endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of diazaspiro compounds, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in Cycloaddition Reactions

Question: I am performing a [3+2] cycloaddition to synthesize a diazaspiro compound, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in cycloaddition reactions for diazaspiro compound synthesis is a common challenge. The facial selectivity of the approaching reactants is critical for controlling the stereochemical outcome. Several factors can influence this, from the inherent steric and electronic properties of your substrates to the reaction conditions.

Probable Causes and Solutions:

  • Steric Hindrance: The approach of the reacting partners may not have a significant steric bias.

    • Solution: Modify your substrates to incorporate bulkier substituents that can direct the cycloaddition to a specific face. For instance, in 1,3-dipolar cycloadditions, the attack of the dipole often occurs from the less hindered face of the dipolarophile[1]. Consider using a chiral auxiliary on one of the reactants to create a more defined steric environment.

  • Reaction Temperature: Higher reaction temperatures can overcome the small energy difference between the transition states leading to the different diastereomers.

    • Solution: Lowering the reaction temperature can often enhance diastereoselectivity. It is advisable to screen a range of temperatures, starting from room temperature and going down to 0 °C or even lower (e.g., -78 °C).

  • Catalyst Choice (for catalyzed reactions): The catalyst may not be providing a sufficiently chiral environment to effectively discriminate between the diastereomeric transition states.

    • Solution: For metal-catalyzed reactions, such as rhodium-catalyzed cyclopropanations, the choice of ligand is crucial. Screening a panel of chiral ligands is recommended. For example, in the synthesis of azaspiro[n.2]alkanes, different chiral dirhodium tetracarboxylate catalysts were found to be optimal for different substrates[2][3]. Organocatalysis can also offer high levels of stereocontrol; for instance, cinchona alkaloid-derived squaramides have been used effectively.[4]

  • Solvent Effects: The solvent can influence the conformation of the reactants and the transition state geometry.

    • Solution: Conduct a solvent screen. Solvents with different polarities and coordinating abilities can have a significant impact on diastereoselectivity. For example, in some organocatalytic reactions, a mixture of solvents like cyclohexane and water has been shown to be effective[5][6].

Issue 2: Poor Enantioselectivity in Asymmetric Catalysis

Question: My organocatalyzed aza-Diels-Alder reaction is yielding the desired diazaspiro product with high diastereoselectivity but low enantiomeric excess (ee). What steps can I take to improve the enantioselectivity?

Answer: Achieving high enantioselectivity in the synthesis of diazaspiro compounds often requires careful optimization of the catalytic system. The catalyst must create a well-defined chiral pocket to favor the formation of one enantiomer over the other.

Probable Causes and Solutions:

  • Suboptimal Catalyst: The chosen chiral catalyst may not be well-suited for your specific substrate combination.

    • Solution: Screen a library of chiral catalysts. For aza-Diels-Alder reactions, chiral phosphoric acids are known to be effective[7]. For other transformations, such as Michael/alkylation cascades, quinine-derived organocatalysts have shown success[5][6]. It's important to consider both the catalyst backbone and its substituents.

  • Incorrect Catalyst Loading: The amount of catalyst can influence the reaction pathway and selectivity.

    • Solution: Vary the catalyst loading. While higher loadings can sometimes improve rates, they may not always lead to better enantioselectivity. Conversely, very low loadings might not be sufficient to drive the catalytic cycle effectively. A typical starting point is 5-10 mol%, which can then be optimized.

  • Presence of Achiral Background Reactions: A non-catalyzed or achiral pathway may be competing with the desired asymmetric catalytic cycle.

    • Solution: Lowering the reaction temperature can help suppress the uncatalyzed background reaction, which typically has a higher activation energy. Also, ensure that all reagents and solvents are of high purity and free from contaminants that could promote achiral pathways.

  • Additive Effects: The presence or absence of additives can significantly impact the catalyst's performance.

    • Solution: Investigate the effect of additives. For instance, in some rhodium-catalyzed reactions, the addition of 2-chloropyridine was found to be necessary for high enantioselectivity with certain substrates[2]. Brønsted or Lewis acids/bases can also act as co-catalysts or activators in organocatalytic systems.

Issue 3: Difficulty in Separating Diastereomers

Question: I have synthesized a mixture of diastereomeric diazaspiro compounds, but I am struggling to separate them using standard column chromatography. What are my options?

Answer: The separation of diastereomers can be challenging if their physical properties, such as polarity, are very similar. However, several techniques can be employed to achieve successful separation.

Probable Causes and Solutions:

  • Similar Polarity: The diastereomers may have very similar polarities, leading to co-elution on silica gel.

    • Solution 1: Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A systematic screening of eluents with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) is a good starting point. Using a high-performance liquid chromatography (HPLC) system with a chiral stationary phase can also be highly effective for separating diastereomers[8][9].

    • Solution 2: Derivatization: If the diastereomers contain a suitable functional group (e.g., -OH, -NH2, -COOH), they can be derivatized with a chiral resolving agent to form new diastereomers that may have more significant differences in their physical properties, making them easier to separate by standard chromatography. After separation, the chiral auxiliary can be removed.

    • Solution 3: Recrystallization: If the products are crystalline, fractional crystallization can be an effective method for separating diastereomers. This technique relies on differences in the solubility of the diastereomers in a particular solvent.

Issue 4: Ambiguous Stereochemical Assignment

Question: I have isolated a single stereoisomer of my diazaspiro compound, but I am unsure of its absolute and relative configuration. How can I determine the stereochemistry?

Answer: Determining the stereochemistry of complex three-dimensional molecules like diazaspiro compounds requires specialized analytical techniques.

Solutions:

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. If you can grow a single crystal of your product, X-ray diffraction analysis will provide an unambiguous structural assignment[10].

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution.

    • NOESY/ROESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify protons that are close in space. The presence or absence of cross-peaks can help determine the relative configuration of stereocenters[10].

    • J-Coupling Constants: The magnitude of proton-proton coupling constants can provide information about the dihedral angles between them, which can be related to the stereochemistry of the molecule.

    • Chiral Derivatizing Agents: To determine the absolute configuration of enantiomers, you can use a chiral derivatizing agent, such as Mosher's acid, to form diastereomeric esters. The different chemical shifts of the protons in the resulting diastereomers in the ¹H NMR spectrum can be used to assign the absolute configuration[11].

  • Comparison to Known Compounds: If a similar diazaspiro compound with a known stereochemistry has been reported in the literature, you may be able to correlate the spectroscopic data (e.g., NMR, optical rotation) of your compound to the known compound to infer its stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the stereoselective synthesis of diazaspiro compounds?

A1: Several powerful strategies have been developed for the stereoselective synthesis of diazaspiro compounds. Some of the most common include:

  • 1,3-Dipolar Cycloadditions: This is a versatile method for constructing five-membered heterocyclic rings, which can be part of a diazaspiro framework. The reaction involves a 1,3-dipole and a dipolarophile[1][12][13]. Asymmetric versions of this reaction have been developed using chiral catalysts or auxiliaries[14].

  • Aza-Diels-Alder Reactions: This is a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, leading to the formation of six-membered nitrogen-containing heterocycles[15][16]. These reactions can be rendered stereoselective through the use of chiral catalysts, such as chiral phosphoric acids[7].

  • Organocatalytic Cascade Reactions: These reactions involve a series of transformations mediated by a small organic molecule catalyst, allowing for the rapid construction of complex diazaspiro structures with high stereocontrol from simple starting materials[5][6][17].

  • Metal-Catalyzed Cycloadditions and Annulations: Transition metals, particularly rhodium and palladium, can catalyze a variety of cycloaddition and annulation reactions to form diazaspiro compounds with high stereoselectivity[2][3][10][18].

  • Intramolecular Cyclizations: The intramolecular cyclization of a suitably functionalized precursor can be a highly effective strategy for the stereoselective synthesis of diazaspiro compounds, as the stereochemistry of the starting material can direct the outcome of the cyclization[19][20][21].

Q2: How do I choose the right catalyst for my asymmetric synthesis of a diazaspiro compound?

A2: The choice of catalyst is highly dependent on the specific reaction and substrates you are using. A good starting point is to review the literature for similar transformations. Generally, for aza-Diels-Alder reactions, chiral phosphoric acids are a good first choice[7]. For Michael additions and related cascade reactions, cinchona alkaloid-derived catalysts are often effective[5][6]. For cyclopropanations, chiral dirhodium catalysts have shown excellent results[2][3]. It is often necessary to screen a small library of catalysts to find the optimal one for your system.

Q3: What are some common side reactions to be aware of during diazaspiro compound synthesis?

A3: Side reactions can lower the yield and complicate the purification of your desired product. Some common side reactions include:

  • Epimerization: If there is an acidic or basic proton adjacent to a newly formed stereocenter, epimerization can occur, leading to a loss of stereochemical integrity. This can sometimes be mitigated by careful control of the reaction pH and temperature.

  • Rearrangement Reactions: Certain intermediates in the reaction pathway may be prone to rearrangement, leading to the formation of constitutional isomers. For example, in some intramolecular cyclizations, sigmatropic rearrangements have been observed[20].

  • Decomposition of Starting Materials or Products: Some starting materials, reagents, or even the final products may be unstable under the reaction conditions. It is important to assess the stability of all components of the reaction mixture.

  • Formation of Regioisomers: In cycloaddition reactions, in addition to stereoisomers, the formation of regioisomers can also be a problem if the reactants are unsymmetrical[22].

Experimental Protocols

General Protocol for Organocatalytic Michael/Alkylation Cascade for Spirocyclopropyl Pyrazolone Synthesis

This protocol is adapted from a reported diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones[5][6].

  • To a vial, add 4-arylidenepyrazol-5-one (0.1 mmol), diethyl 2-bromomalonate (0.15 mmol), and Na₂CO₃ (0.15 mmol).

  • Add the organocatalyst (DHQ)₂AQN (5 mol%).

  • Add a mixture of cyclohexane (2 mL) and H₂O (0.5 mL).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropylpyrazolone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis[5][6].

Data Summary Table
CatalystBaseSolventYield (%)d.r.ee (%)Reference
(DHQ)₂AQNNa₂CO₃Cyclohexane/H₂O30-8360:40 to >95:526-93[5][6]
(DHQD)₂AQNK₂CO₃DCM---[5]

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed steric_check Evaluate Steric Hindrance start->steric_check temp_check Screen Reaction Temperature start->temp_check catalyst_check Optimize Catalyst System start->catalyst_check solvent_check Screen Solvents start->solvent_check modify_substrate Modify Substrate (e.g., bulkier groups, chiral auxiliary) steric_check->modify_substrate lower_temp Lower Reaction Temperature (e.g., RT -> 0°C -> -78°C) temp_check->lower_temp screen_catalysts Screen Catalyst Library (ligands, additives, loading) catalyst_check->screen_catalysts screen_solvents Vary Solvent Polarity and Coordinating Ability solvent_check->screen_solvents end_success Improved Diastereoselectivity modify_substrate->end_success lower_temp->end_success screen_catalysts->end_success screen_solvents->end_success

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

General Mechanism for Aza-Diels-Alder Reaction

aza_diels_alder cluster_reactants Reactants cluster_product Product diene Aza-diene transition_state [4+2] Transition State diene->transition_state dienophile Dienophile dienophile->transition_state product Diazaspiro Compound transition_state->product Cycloaddition

Caption: A simplified representation of the aza-Diels-Alder reaction mechanism.

References

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025, October 7). Wiley Online Library. Retrieved from [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015, August 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Diastereo‐ and enantioselective organocatalytic synthesis of spirocyclopropylpyrazolones. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. (2013, August 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. (n.d.). Sci-Hub. Retrieved from [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers. Retrieved from [Link]

  • Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. (n.d.). MDPI. Retrieved from [Link]

  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines. (2021, July 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. (2019, September 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Enantioselective organo-cascade catalysis. (2005, November 2). National Center for Biotechnology Information. Retrieved from [Link]

  • HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. (n.d.). ACS Publications. Retrieved from [Link]

  • A Highly Enantio- and Diastereoselective Synthesis of Spirocyclic Dihydroquinolones via Domino Michael Addition-Lactamization of ortho-Quinone Methide Imines. (2018, December 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Notable natural products synthesized using an aza-Diels-Alder... (n.d.). ResearchGate. Retrieved from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Spiro[chromene-imidazo[1,2-a]pyridin]-3′-imines via 6-exo-dig Cyclization Reaction. (2021, September 16). ACS Publications. Retrieved from [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • NMR Spectroscopy: Diastereotopism. (2021, September 30). YouTube. Retrieved from [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022, August 26). ACS Publications. Retrieved from [Link]

  • Diels–Alder Reaction (Part 2). (n.d.). University of California, Irvine. Retrieved from [Link]

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. (2023, November 3). National Center for Biotechnology Information. Retrieved from [Link]

  • Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solid-state NMR characterization of diastereoisomeric chiral stationary phases and their soluble models. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,7-Diazaspiro[4.4]nonane Dihydrochloride in Aqueous Solutions

Welcome to the technical support guide for 2,7-diazaspiro[4.4]nonane dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,7-diazaspiro[4.4]nonane dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, with a focus on the scientific principles behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of preparing and handling aqueous solutions of 2,7-diazaspiro[4.4]nonane dihydrochloride.

Question 1: What should I expect when dissolving 2,7-diazaspiro[4.4]nonane dihydrochloride in water?

Answer: 2,7-Diazaspiro[4.4]nonane dihydrochloride is the salt of a diamine and hydrochloric acid. When dissolved in neutral, deionized water, you should expect the resulting solution to be acidic due to the hydrolysis of the hydrochloride salt. The two amine functional groups on the spirocyclic core are basic and will be protonated in the solid salt form. In solution, an equilibrium will be established, resulting in a pH typically in the range of 4-6, depending on the concentration. The solid is generally a white to off-white powder and should dissolve readily in water to form a clear, colorless solution.[1][2] Any immediate color change or precipitation upon dissolution may indicate an issue with the compound's purity or the quality of the solvent.

Question 2: What are the primary factors that could affect the stability of my aqueous solution?

Answer: The stability of 2,7-diazaspiro[4.4]nonane dihydrochloride in an aqueous solution can be influenced by several factors:

  • pH: The pH of the solution is critical. While the dihydrochloride salt provides an acidic environment that is generally favorable for the stability of amines (by preventing oxidation), extremes of pH (highly acidic or highly basic) can promote degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration (2-8°C) is recommended.[3][4]

  • Light: Exposure to UV or even ambient light can potentially induce photolytic degradation. It is always good practice to store solutions in amber vials or protected from light.

  • Oxidizing Agents: The amine functional groups are susceptible to oxidation.[5] The presence of dissolved oxygen, metal ions (which can catalyze oxidation), or other oxidizing species in your buffer or solvent system can lead to the formation of degradation products.

Question 3: How should I store my aqueous stock solutions of 2,7-diazaspiro[4.4]nonane dihydrochloride?

Answer: For optimal stability, aqueous stock solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[3][4] For longer-term storage (weeks to months), consider flash-freezing aliquots in liquid nitrogen and storing them at -20°C or -80°C. However, be aware that freeze-thaw cycles can sometimes affect compound stability, so it is best to store in single-use aliquots.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Scenario 1: My solution of 2,7-diazaspiro[4.4]nonane dihydrochloride has turned yellow/brown over time.

Troubleshooting Steps:

  • Suspect Oxidation: A color change is often indicative of oxidation of the amine functional groups. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal contaminants.

  • Verify pH: Check the pH of your solution. A shift towards a more basic pH can make the free amine more susceptible to oxidation.

  • Analytical Confirmation: Analyze the discolored solution by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector. Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation.

  • Preventative Measures: To prevent oxidation, consider preparing your solutions with de-gassed solvents (by sparging with nitrogen or argon). You can also add a small amount of a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation.

Scenario 2: I am observing a loss of compound concentration over time in my stability study, but I don't see any new peaks in my HPLC chromatogram.

Troubleshooting Steps:

  • Check for Adsorption: 2,7-Diazaspiro[4.4]nonane is a relatively polar, charged molecule that could potentially adsorb to the surface of certain types of containers, especially plastics. Try preparing a solution in a polypropylene tube and another in a borosilicate glass vial and compare the recovery over time.

  • Evaluate Analytical Method: Your analytical method may not be suitable for detecting the degradation products.

    • If you are using a UV detector, the degradants may lack a chromophore, rendering them invisible.[6] Consider using a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer.

    • The degradation products might be highly polar and may not be retained on a standard C18 reversed-phase HPLC column.[7] You may need to develop a different HPLC method, perhaps one using a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Consider Volatility: While 2,7-diazaspiro[4.4]nonane dihydrochloride itself is not volatile, a potential degradation product could be. If you are performing your stability study at elevated temperatures, you might be losing a degradant to evaporation.

Scenario 3: My HPLC chromatogram shows multiple new peaks after a forced degradation experiment. How do I know which are relevant?

Troubleshooting Steps:

  • Analyze a Placebo: First, ensure that the new peaks are not coming from your buffer or matrix. Run a "placebo" sample (your solution without the 2,7-diazaspiro[4.4]nonane dihydrochloride) that has been subjected to the same stress conditions.

  • Use Mass Spectrometry: The most effective way to identify unknown degradation products is with Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will provide the molecular weights of the new peaks, which is the first step in structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition, giving you even more confidence in your identification.

  • Controlled Degradation: If the degradation is too extensive (e.g., >20% loss of the parent compound), it can be difficult to distinguish primary degradants from secondary ones.[5] Reduce the severity of your stress conditions (e.g., lower the temperature, shorten the exposure time, or use a lower concentration of acid/base) to achieve a target degradation of 5-20%. This will make it easier to identify the initial degradation pathway.

Part 3: Experimental Protocols & Workflows

To systematically evaluate the stability of 2,7-diazaspiro[4.4]nonane dihydrochloride, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of 2,7-diazaspiro[4.4]nonane dihydrochloride under various stress conditions.

Materials:

  • 2,7-diazaspiro[4.4]nonane dihydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Controlled temperature oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,7-diazaspiro[4.4]nonane dihydrochloride in HPLC-grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 70°C for 48 hours.

    • Photostability: Place a solid sample and a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a validated HPLC method.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of 2,7-diazaspiro[4.4]nonane dihydrochloride.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare 1 mg/mL Stock Solution in Aqueous Solvent acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress Conditions thermal Thermal Stress (70°C, Solid & Solution) prep->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress Conditions hplc HPLC-UV/MS Analysis (Time Point Sampling) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity & Mass Balance - Identify Degradants hplc->data report Determine Degradation Pathways & Propose Storage Conditions data->report

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

While specific degradation products for 2,7-diazaspiro[4.4]nonane have not been reported in the literature found, a plausible degradation pathway for a diamine involves oxidation. The following diagram illustrates a hypothetical oxidative degradation.

Degradation_Pathway parent 2,7-Diazaspiro[4.4]nonane (Parent Compound) n_oxide N-Oxide Formation parent->n_oxide [Oxidizing Agent] e.g., H₂O₂ ring_opening Ring Opening/Further Oxidation n_oxide->ring_opening [Harsh Conditions]

Caption: Hypothetical oxidative degradation pathway.

Part 4: Data Summary

When conducting your stability studies, it is crucial to present the data in a clear and organized manner. The following table is a template for summarizing your results from a forced degradation study.

Stress ConditionDuration (hrs)Temperature% Assay of Parent Compound% Total ImpuritiesMass Balance (%)Observations
Control 24RT99.80.2100.0Clear, colorless
0.1 M HCl 2460°C98.51.499.9No change
0.1 M NaOH 860°C85.214.599.7Slight yellowing
3% H₂O₂ 24RT70.129.599.6Yellow solution
Thermal 4870°C99.50.5100.0No change
Photolytic -ICH Q1B99.60.399.9No change

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By following the guidance in this technical support document, you will be well-equipped to handle, study, and understand the stability of 2,7-diazaspiro[4.4]nonane dihydrochloride in your aqueous experimental systems.

References

  • CymitQuimica. (2024). Safety Data Sheet - 2,7-Diazaspiro[4.4]nonane dihydrobromide.
  • Angene Chemical. (2025). Safety Data Sheet - 2,7-Diazaspiro[3.5]nonane dihydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Method 200.7, Rev. 4.4: Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma-Atomic Emission Spectrometry.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Apollo Scientific. (n.d.). Safety Data Sheet - 2,6-Diazaspiro[3.3]heptane dihydrochloride.
  • ChemicalBook. (2025). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Product Information.
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane.
  • BenchChem. (2025). Validation of analytical methods for 1,6-Dioxaspiro[4.4]nonane quantification.
  • Fluorochem. (n.d.). 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride.
  • Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • PubChem. (n.d.). 2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane.
  • Pharmaffiliates. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • Sunway Pharm Ltd. (n.d.). 2,7-Diazaspiro[4.4]nonane dihydrochloride.

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 2,7-Diazaspiro[4.4]nonane Derivatives

Last Updated: January 20, 2026 Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[4.4]nonane derivatives. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[4.4]nonane derivatives. This guide is designed to provide in-depth troubleshooting strategies and detailed experimental protocols to address the common challenge of low bioactivity in newly synthesized compounds.

Part 1: Troubleshooting Guide - A Systematic Approach

Low bioactivity of a synthesized compound can be a significant roadblock in the drug discovery process. This section provides a question-and-answer-based guide to systematically troubleshoot and identify the root cause of this issue.

Q1: My synthesized 2,7-diazaspiro[4.4]nonane derivative is showing significantly lower or no bioactivity compared to predicted models or literature data. Where do I start?

A1: A lack of bioactivity can stem from three main areas: the compound itself, the experimental conditions of the bioassay, or unexpected biological complexities.[1] A logical and systematic troubleshooting approach is the most effective way to identify the issue. It is recommended to start with the most direct potential causes related to the compound's integrity before moving on to more complex experimental variables.

Here is a recommended initial workflow:

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: How can I be certain that the issue lies with my synthesized compound?

A2: The physical and chemical properties of your compound are paramount to its biological activity. Issues with purity, stability, and solubility are common culprits for diminished or absent bioactivity.[1]

  • Purity: Even small amounts of impurities can interfere with biological assays, leading to misleading results.[1] It is crucial to verify the purity of your synthesized 2,7-diazaspiro[4.4]nonane derivative using multiple analytical techniques.

  • Structural Integrity: Incorrect stereochemistry or unforeseen structural changes during synthesis can result in a molecule that has a reduced or no affinity for its biological target.[2]

  • Solubility: Poor solubility in the assay medium is a frequent cause of low bioactivity. If the compound precipitates, its effective concentration is significantly lower than intended.[1]

Q3: What are the best methods to confirm the purity and structure of my 2,7-diazaspiro[4.4]nonane derivative?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To assess purity and quantify impurities.Use a suitable column and mobile phase for diamine compounds. Derivatization may be necessary for UV detection.[3]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and stereochemistry.¹H and ¹³C NMR are standard. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for complex derivatives.[4]

For diamine compounds specifically, be aware of potential contamination from reactions with atmospheric carbon dioxide.[5] Handling and purification should ideally be performed under an inert atmosphere.

Q4: I've confirmed the purity and structure of my compound, but the bioactivity is still low. What's next?

A4: If you are confident in your compound's integrity, the next step is to scrutinize your bioassay conditions.

  • Solubility in Assay Medium: Visually inspect your assay for any signs of compound precipitation. Even if it dissolves in a stock solvent like DMSO, it may crash out when diluted in aqueous assay buffers.

  • Assay Controls: Ensure your positive and negative controls are behaving as expected. This will help differentiate between a compound-specific issue and a general assay failure.

  • Compound Degradation in Assay: Some compounds may be unstable under the specific pH, temperature, or light conditions of the bioassay. Consider performing a stability study of your compound in the assay medium.

Q5: Could the stereochemistry of my 2,7-diazaspiro[4.4]nonane derivative be the reason for low bioactivity?

A5: Absolutely. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets.[6][7] Spirocyclic systems, including 2,7-diazaspiro[4.4]nonane, possess a rigid three-dimensional structure that can lead to high selectivity for their targets.[8]

  • Enantiomers and Diastereomers: If your synthesis produces a mixture of stereoisomers, it's possible that only one isomer is bioactive. The presence of inactive isomers can effectively lower the concentration of the active compound.[9][10]

  • Conformational Restriction: The spirocyclic scaffold restricts the conformational flexibility of the molecule.[11] While this can be advantageous for binding affinity, an incorrect or unfavored conformation can prevent effective interaction with the target.

If you have a racemic mixture, consider chiral separation to test the activity of individual enantiomers.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in the troubleshooting process.

Protocol 1: Purification of 2,7-Diazaspiro[4.4]nonane Derivatives

Given that diamines can be challenging to purify by standard methods, a multi-step approach is often necessary.

Objective: To obtain a highly pure sample of the synthesized 2,7-diazaspiro[4.4]nonane derivative, free from starting materials, byproducts, and degradation products.

Materials:

  • Crude synthesized compound

  • Appropriate solvents for extraction and chromatography (e.g., dichloromethane, methanol, hexane)

  • Silica gel for column chromatography

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Acid-Base Extraction: a. Dissolve the crude product in an organic solvent like dichloromethane. b. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the diamine and extract it into the aqueous phase. c. Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any non-basic impurities. d. Basify the aqueous layer with a dilute base (e.g., 1M NaOH) to deprotonate the diamine, which may cause it to precipitate or allow for its extraction back into an organic solvent. e. Extract the deprotonated diamine with several portions of an organic solvent. f. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: a. Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate). b. Dissolve the product from the extraction in a minimal amount of the column solvent. c. Load the sample onto the column and elute with a gradually increasing polarity gradient (e.g., increasing the percentage of ethyl acetate, then adding methanol). d. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Purity Assessment: a. Analyze the purified product using HPLC and NMR to confirm its purity and structural integrity.

Protocol 2: Standard Bioactivity Assay - Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized 2,7-diazaspiro[4.4]nonane derivative on a cancer cell line as a measure of its bioactivity.

Materials:

  • Purified 2,7-diazaspiro[4.4]nonane derivative

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%. c. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Part 3: Frequently Asked Questions (FAQs)

Q: Are there any specific handling precautions for 2,7-diazaspiro[4.4]nonane derivatives?

A: Yes. As with many diamines, these compounds can be sensitive to air and moisture.[5] It is advisable to store them under an inert atmosphere and handle them in a dry environment to prevent the formation of carbonate salts and other degradation products.

Q: What are some known biological targets for 2,7-diazaspiro[4.4]nonane derivatives?

A: The 2,7-diazaspiro[4.4]nonane scaffold and its analogs have been investigated for a variety of biological activities. For example, spirocyclic diamines have been explored as inhibitors of potassium channels and as ligands for muscarinic acetylcholine receptors (mAChR).[12][13] Specifically, the related 2-azaspiro[4.4]nonane scaffold has shown potential in neuroscience research as anticonvulsants and modulators of sigma and muscarinic receptors.[8]

Q: Can computational modeling help in troubleshooting low bioactivity?

A: Yes, molecular modeling can provide valuable insights. If the 3D structure of the biological target is known, docking studies can be performed to predict the binding mode of your synthesized compound. This can help to understand if the observed low bioactivity is due to poor binding affinity or an unfavorable binding conformation. It can also be used to compare the predicted binding of different stereoisomers.[10]

References

  • Benchchem. Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol.
  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • WIPO Patentscope. WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE.
  • Benchchem.
  • PrepChem.com. Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • PMC - NIH. tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • DTIC.
  • Google Patents.
  • ResearchGate. Stereochemistry of the spiro products.
  • Benchchem.
  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ResearchGate. Bioactivity of spirocyclic diamine scaffolds.
  • Google Patents.
  • ChemicalBook. 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1 H NMR.
  • PMC - NIH.
  • Thieme. A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones.
  • SlideShare. stereochemistry and biological activity of drugs.
  • PubMed.
  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ResearchGate. Synthesis of Azaspiro[4.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • PMC.
  • MDPI. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity.
  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • Longdom. Understanding the Stereochemistry of Molecules in Developing New Drugs.
  • RSquareL. RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.
  • NIH. Strategies on biosynthesis and production of bioactive compounds in medicinal plants.
  • ResearchGate. The bioactive compounds and their lower bioavailability issues.
  • MDPI.
  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
  • PMC - PubMed Central.
  • PMC. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • ESA-IPB.
  • Benchchem. Application of 2-Azaspiro[4.

Sources

Troubleshooting

minimizing impurities in the large-scale synthesis of 2,7-diazaspiro[4.4]nonane

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the large-scale synthesis of this valuable spirocyclic scaffold. Our focus is on minimizing impurities to ensure high-purity final products suitable for downstream applications.

I. Understanding the Core Synthesis and Impurity Formation

The large-scale synthesis of 2,7-diazaspiro[4.4]nonane typically involves the construction of the spirocyclic core followed by the management of protecting groups on the two nitrogen atoms. A common and effective strategy involves the use of Boc (tert-butoxycarbonyl) and/or Cbz (benzyloxycarbonyl) protecting groups. Impurities can arise from incomplete reactions, side reactions, and during the deprotection steps. Understanding the causality behind these issues is critical for effective troubleshooting.

Common Synthetic Approach & Key Control Points

A prevalent synthetic route involves the initial formation of a protected 2,7-diazaspiro[4.4]nonane derivative, which is then deprotected to yield the final product. Key stages where impurities can be introduced are:

  • Spirocyclization: The formation of the core 2,7-diazaspiro[4.4]nonane ring system. Incomplete cyclization or side reactions can lead to starting material carryover and isomeric impurities.

  • Protection Steps: Introduction of protecting groups like Boc or Cbz. Incomplete protection can lead to undesired reactions in subsequent steps.

  • Deprotection Steps: Removal of the protecting groups. This is a critical step where impurities are frequently generated. For instance, the acidic conditions used for Boc deprotection can sometimes lead to the cleavage of other sensitive groups if not carefully controlled.[1] Similarly, harsh reagents can lead to the formation of byproducts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Incomplete Deprotection of N-Boc Group

Question: I am observing a significant amount of the N-Boc protected starting material in my crude product after the deprotection step using TFA in DCM. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete Boc deprotection is a common issue. The tert-butyl cation (t-Bu+) generated during the acidic cleavage of the Boc group can be a source of side reactions, and the equilibrium may not fully favor the deprotected product under certain conditions.[2] The choice of acid and solvent system is crucial for efficient deprotection.

Recommended Solutions:

  • Alternative Acidic Conditions: Switch from Trifluoroacetic Acid (TFA) to 4M HCl in dioxane.[3] This reagent is often more effective for complete Boc removal. The reaction can be monitored by TLC, and gentle heating to 50°C for a couple of hours can be employed if the reaction is sluggish at room temperature.[3]

  • Solvent Optimization: The choice of solvent can influence the reaction rate and selectivity. While Dichloromethane (DCM) is common, exploring other solvents like ethyl acetate as a co-solvent might be beneficial, though care must be taken to minimize water content to avoid hydrolysis of other functional groups.[3]

  • Neutral Deprotection Conditions: For substrates with acid-sensitive functional groups, consider milder, non-acidic deprotection methods. One such method involves using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents, which can effect thermolytic deprotection.[4] Microwave-assisted conditions can significantly accelerate this process.[4]

Issue 2: Formation of tert-Butyl Adducts as Impurities

Question: During the Boc-deprotection step, I am observing byproducts with a mass corresponding to the addition of a tert-butyl group to my desired product. What is causing this and how can I prevent it?

Root Cause Analysis: The tert-butyl cation (t-Bu+) generated during the acidic deprotection of the Boc group is a reactive electrophile.[2] It can be trapped by nucleophilic sites on the substrate or product, leading to the formation of tert-butylated impurities.[2] Electron-rich aromatic rings and other nucleophilic functional groups are particularly susceptible to this side reaction.

Recommended Solutions:

  • Use of Scavengers: Incorporate a scavenger in the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Thioanisole: An effective cation scavenger.

    • Triethylsilane (TES): Reduces the tert-butyl cation to isobutane.

    • Water: Can act as a scavenger, but its concentration must be carefully controlled to avoid undesired side reactions.[3]

  • Alternative Deprotection Methods: As mentioned previously, switching to non-acidic deprotection methods, such as thermolysis in fluorinated alcohols, can completely avoid the formation of the tert-butyl cation.[4][5]

Issue 3: Incomplete Hydrogenolysis of N-Cbz Group

Question: My Cbz deprotection via catalytic hydrogenation (Pd/C, H2) is slow and often incomplete. How can I improve the efficiency of this reaction?

Root Cause Analysis: The efficiency of catalytic hydrogenation can be affected by several factors, including catalyst activity, solvent choice, substrate purity, and the presence of catalyst poisons.

Recommended Solutions:

  • Catalyst Selection and Handling:

    • Catalyst Loading: Ensure an adequate catalyst loading, typically 5-10 mol% of palladium on carbon (Pd/C).

    • Catalyst Quality: Use a fresh, high-quality catalyst. Older or improperly stored catalysts can have reduced activity.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Methanol, ethanol, and ethyl acetate are commonly used and effective solvents for hydrogenolysis.

  • Reaction Conditions:

    • Hydrogen Pressure: Increasing the hydrogen pressure can often accelerate the reaction.[6][7]

    • Temperature: Gentle heating may be required for more stubborn substrates, but care should be taken to avoid side reactions.

  • Substrate Purity: Ensure the starting material is free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).

Issue 4: Formation of Over-reduced or Ring-Opened Byproducts

Question: During the reduction of a lactam or other carbonyl functionality within the spirocyclic core using strong reducing agents like Lithium Aluminum Hydride (LAH), I am observing impurities that suggest over-reduction or ring-opening. How can I control the selectivity of the reduction?

Root Cause Analysis: Strong, non-selective reducing agents like LAH can reduce multiple functional groups and, in some cases, lead to the cleavage of rings, especially strained ones.[8] The reaction conditions, such as temperature and stoichiometry of the reducing agent, are critical for controlling the outcome.

Recommended Solutions:

  • Milder Reducing Agents: Consider using a milder and more selective reducing agent. For example, sodium borohydride (NaBH₄) can be used for the reduction of imines to amines under controlled conditions.[9]

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0°C or -78°C) to enhance selectivity and minimize over-reduction.

  • Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. Using a slight excess is often necessary, but a large excess should be avoided.

  • Protecting Group Strategy: If possible, design the synthetic route so that sensitive functional groups are protected during the reduction step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 2,7-diazaspiro[4.4]nonane product on a large scale?

A1: For the free base, which is often an oil or low-melting solid, purification can be challenging on a large scale.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.[9]

  • Crystallization as a Salt: A highly effective and scalable method is to form a salt of the diamine. The hemioxalate salt, for example, is often a stable, crystalline solid that can be easily purified by recrystallization.[10] This also provides a convenient way to handle and store the final product. The free base can be regenerated by treatment with a base if required.

Q2: Can I selectively deprotect one of two different N-protecting groups (e.g., Boc and Cbz) on the 2,7-diazaspiro[4.4]nonane core?

A2: Yes, this is a key advantage of using orthogonal protecting groups.

  • Boc Removal in the Presence of Cbz: The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) while leaving the Cbz group intact.[1]

  • Cbz Removal in the Presence of Boc: The Cbz group can be selectively removed by catalytic hydrogenation (Pd/C, H₂) without affecting the Boc group.

Q3: Are there any specific analytical techniques recommended for monitoring the progress of the synthesis and identifying impurities?

A3: A combination of techniques is recommended for robust reaction monitoring and impurity profiling.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which is the first step in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any significant impurities.

IV. Experimental Protocols & Data

Protocol 1: Boc Deprotection with HCl in Dioxane
  • Dissolve the N-Boc protected 2,7-diazaspiro[4.4]nonane derivative in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether to remove non-polar impurities.

Protocol 2: Formation of the Hemioxalate Salt for Purification
  • Dissolve the crude 2,7-diazaspiro[4.4]nonane free base (2.0 eq) in isopropanol.[10]

  • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm isopropanol.[10]

  • Slowly add the oxalic acid solution to the solution of the diamine with stirring.[10]

  • A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a co-solvent like diethyl ether.[10]

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the purified salt.

Table 1: Comparison of Boc Deprotection Methods
MethodReagentsProsCons
Acidic CleavageTFA or HCl in Dioxane[3]Fast, efficient, and widely used.Can lead to tert-butylated byproducts; may cleave other acid-sensitive groups.[2]
ThermolysisTFE or HFIP[4]Neutral conditions, avoids cation formation.May require higher temperatures or microwave irradiation; fluorinated solvents are expensive.

V. Visualizing Key Processes

Diagram 1: Boc Deprotection and Potential Impurity Formation

Boc_Deprotection Boc_Protected N-Boc-2,7-diazaspiro[4.4]nonane Deprotected 2,7-Diazaspiro[4.4]nonane Boc_Protected->Deprotected Deprotection tBu_Cation tert-Butyl Cation Boc_Protected->tBu_Cation Generates Acid H+ (e.g., TFA, HCl) Alkylated_Impurity t-Bu-Adduct Impurity Deprotected->Alkylated_Impurity Reacts with tBu_Cation->Alkylated_Impurity Alkylation Neutralized_Cation Neutralized Species tBu_Cation->Neutralized_Cation Trapped by Scavenger Scavenger (e.g., Thioanisole) Scavenger->Neutralized_Cation

Caption: Boc deprotection pathway and the formation of tert-butylated impurities.

Diagram 2: Purification Workflow via Salt Formation

Purification_Workflow Crude Crude 2,7-Diazaspiro[4.4]nonane (Free Base in Solution) Add_Acid Add Oxalic Acid Solution Crude->Add_Acid Precipitate Precipitation of Hemioxalate Salt Add_Acid->Precipitate Filter Filtration & Washing Precipitate->Filter Pure_Salt Purified Hemioxalate Salt Filter->Pure_Salt Basify Basification Pure_Salt->Basify Optional Free_Base Pure Free Base (Optional) Basify->Free_Base

Caption: Workflow for purification of 2,7-diazaspiro[4.4]nonane via hemioxalate salt formation.

VI. References

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - NIH. Available at: [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. Available at: [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]

  • Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. Available at: [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - MDPI. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine - ResearchGate. Available at: [Link]

  • US20100311968A1 - Deprotection of boc-protected compounds - Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sigma Receptor Ligand Scaffolds: Unveiling the Potential of 2,7-Diazaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of neuropharmacology and oncology, sigma receptors (σ₁ and σ₂) have emerged as compelling targets for therapeutic intervention in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropharmacology and oncology, sigma receptors (σ₁ and σ₂) have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases and psychiatric conditions to chronic pain and cancer.[1][2] The development of ligands with high affinity and selectivity for these receptors is a critical endeavor. This guide provides an in-depth comparison of the 2,7-diazaspiro[4.4]nonane scaffold against other prominent sigma receptor ligand classes, offering experimental data and methodological insights to inform future drug discovery efforts.

The Rise of Spirocyclic Scaffolds in Sigma Receptor Targeting

The quest for potent and selective sigma receptor ligands has led medicinal chemists to explore a diverse array of chemical architectures. Among these, spirocyclic systems have garnered significant interest due to their rigidified conformations, which can enhance binding affinity and selectivity.[3][4] The 2,7-diazaspiro[4.4]nonane scaffold, a unique bicyclic system, has recently been investigated as a promising framework for novel sigma receptor ligands, demonstrating potential for high potency.[5] This guide will contextualize the performance of this emerging scaffold by comparing it with more established classes, namely piperidines, benzamides, and other spirocyclic derivatives.

Structural Scaffolds at a Glance: A Comparative Overview

The chemical diversity of sigma receptor ligands is vast. However, several core scaffolds have been extensively studied and serve as benchmarks in the field.

  • Piperidines: This simple six-membered nitrogen-containing heterocycle is a foundational element in many high-affinity sigma receptor ligands.[6][7][8] The prototypical sigma-1 agonist, (+)-pentazocine, features a substituted piperidine ring. The versatility of the piperidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of affinity and selectivity.[9]

  • Benzamides: Characterized by a benzoyl group attached to a nitrogen atom, this class includes ligands with notable affinity for both sigma-1 and sigma-2 receptors.[10][11] Vesamicol, for instance, is a well-known ligand that, in addition to its effects on vesicular acetylcholine transport, binds to sigma receptors with high affinity.[12][13]

  • Guanidines: The diarylguanidine structure is exemplified by the non-selective but widely used research tool, 1,3-di-o-tolylguanidine (DTG).[14][15] DTG exhibits high affinity for both σ₁ and σ₂ receptors and is often used in radiolabeled form for binding assays.[16]

  • Other Spirocyclic Systems: Beyond the diazaspiro[4.4]nonane framework, other spirocyclic structures, such as spiro[14]benzofuran-1,4'-piperidines, have been developed as highly potent and selective sigma-1 receptor ligands.[4][17][18] These scaffolds highlight the general utility of conformational constraint in achieving desirable pharmacological profiles.

Comparative Binding Affinities: A Quantitative Look

The affinity of a ligand for its target is a primary determinant of its potential therapeutic utility. The following table summarizes the binding affinities (Ki values) of representative ligands from each scaffold class for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Lower Ki values indicate higher binding affinity.

Scaffold ClassRepresentative Ligandσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
2,7-Diazaspiro[4.4]nonane Derivative 4b[5]2.7-~6-10 fold preference for σ₁
Derivative 4c[5]3.5-~6-10 fold preference for σ₁
Piperidine (+)-Pentazocine10.0[19]2190[20]219
Haloperidol6.4[19]-Non-selective
DuP 734[6]--Good in vivo potency
Benzamide Vesamicol26[12]34[12]~1.3
Compound 2[11]--Improved selectivity over σ₂
Guanidine 1,3-Di-o-tolylguanidine (DTG)69[14]21[14]0.3 (σ₁/σ₂)
Spirocyclic (other) Spiro[14]benzofuran-1,4'-piperidine (2d)[17]0.18>1000>5555

Note: Data is compiled from various sources and experimental conditions may differ. A dash (-) indicates data was not reported in the cited literature.

From this data, it is evident that the 2,7-diazaspiro[4.4]nonane scaffold can produce ligands with high, low-nanomolar affinity for the σ₁ receptor.[5] While direct comparative data for the σ₂ receptor is still emerging for this specific scaffold, the initial findings position it favorably against established classes. Notably, other spirocyclic derivatives have achieved exceptional σ₁ selectivity.[17]

Functional Activity and Signaling Pathways

Beyond binding affinity, the functional consequence of ligand-receptor interaction is paramount. Sigma receptors are not classical G-protein coupled receptors but rather ligand-operated chaperone proteins that modulate a variety of intracellular signaling pathways.[1][21][22]

Sigma-1 Receptor Signaling: The σ₁ receptor is primarily located at the endoplasmic reticulum (ER)-mitochondria interface, where it plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[1][23][24] Ligand binding can either potentiate (agonism) or inhibit (antagonism) these functions.

sigma1_pathway Ligand σ₁ Ligand (Agonist/Antagonist) Sigma1 σ₁ Receptor (ER) Ligand->Sigma1 binds IP3R IP3 Receptor Sigma1->IP3R modulates IonChannel Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1->IonChannel modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito uptake CellSurvival Cell Survival & Neuroprotection Ca_Mito->CellSurvival IonChannel->CellSurvival

Caption: Sigma-1 receptor signaling cascade.

Sigma-2 Receptor Signaling: The σ₂ receptor, now identified as TMEM97, is also involved in calcium signaling and has been implicated in cell proliferation and death.[25][26][27] Its overexpression in various tumor types makes it an attractive target for cancer diagnostics and therapeutics.[28][29]

sigma2_pathway Ligand σ₂ Ligand Sigma2 σ₂ Receptor (TMEM97) Ligand->Sigma2 binds Calcium Ca²⁺ Homeostasis Sigma2->Calcium regulates Proliferation Cell Proliferation Sigma2->Proliferation influences Apoptosis Apoptosis Sigma2->Apoptosis induces Autophagy Autophagy Sigma2->Autophagy modulates

Caption: Key cellular processes modulated by the Sigma-2 receptor.

The functional profile of ligands derived from the 2,7-diazaspiro[4.4]nonane scaffold is an active area of research. Early in vivo studies have shown that compounds from this class can exhibit potent effects in models of allodynia, suggesting potential as novel analgesics.[5]

Experimental Methodologies

To ensure the reproducibility and validity of findings in sigma receptor research, standardized experimental protocols are essential.

Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity of a test compound for a receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Tissue/Cell Membrane Homogenate Incubate Incubate at 37°C Membrane->Incubate Radioligand Radioligand (e.g., ³H-pentazocine for σ₁ [³H]DTG for σ₂) Radioligand->Incubate TestCompound Test Compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Quantifies radioactivity) Wash->Scintillation Analysis Calculate Ki values (Non-linear regression) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain for σ₁) or cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.[30]

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., -pentazocine for σ₁ or [³H]DTG in the presence of excess (+)-pentazocine for σ₂), and varying concentrations of the unlabeled test compound.[31][32]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow binding to reach equilibrium.[33]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[34]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox for designing novel sigma receptor ligands. Initial studies demonstrate its capacity to yield compounds with high affinity for the σ₁ receptor, comparable to established scaffolds like piperidines and benzamides.[5] Its rigid, three-dimensional structure offers a distinct advantage for exploring the chemical space around the sigma receptor binding pocket.

Future research should focus on a more comprehensive characterization of 2,7-diazaspiro[4.4]nonane derivatives, including:

  • Systematic SAR studies: To elucidate the key structural features governing affinity and selectivity for both σ₁ and σ₂ receptors.

  • Functional characterization: To determine whether these ligands act as agonists, antagonists, or allosteric modulators at each receptor subtype.

  • In vivo evaluation: To assess their therapeutic potential in relevant animal models of neurological disorders and cancer.

By building upon the foundational knowledge of established scaffolds and leveraging the unique properties of novel frameworks like 2,7-diazaspiro[4.4]nonane, the field of sigma receptor drug discovery is poised for significant advancements.

References

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Comparative

A Comparative Guide to the Efficacy of 2,7-Diazaspiro-Based Menin-MLL Inhibitors in Acute Leukemia

Introduction: The Critical Menin-MLL Interaction in Leukemia Acute leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL; KMT2A) gene or mutations in Nucleophosmin 1 (NPM1), present a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Menin-MLL Interaction in Leukemia

Acute leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL; KMT2A) gene or mutations in Nucleophosmin 1 (NPM1), present a significant therapeutic challenge.[1][2] A key dependency for the survival and proliferation of these leukemic cells is the protein-protein interaction (PPI) between menin and the MLL1 protein (or its fusion product).[2][3] Menin acts as a scaffold, tethering the MLL1 complex to chromatin, which leads to the aberrant upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4] This dysregulated gene expression drives uncontrolled cell proliferation and blocks cellular differentiation, the hallmarks of acute leukemia.[5]

The critical nature of the menin-MLL interaction has made it a prime target for therapeutic intervention.[2] Small molecule inhibitors designed to disrupt this PPI have emerged as a promising new class of targeted therapies, demonstrating the potential to reverse the oncogenic gene expression program and induce differentiation and apoptosis in leukemia cells.[3] This guide provides a detailed comparison of the efficacy of a prominent class of menin-MLL inhibitors built on a 2,7-diazaspiro scaffold, with other known inhibitors in the field. We will delve into the preclinical and clinical data that underscore the therapeutic potential of these compounds and provide detailed methodologies for their evaluation.

The Menin-MLL Signaling Axis: A Target for Intervention

The interaction between menin and MLL is a complex and bivalent one, involving two distinct binding motifs on the MLL protein.[1] This intricate interaction has historically posed a challenge for the development of small molecule inhibitors. However, recent advances in structural biology and medicinal chemistry have led to the discovery of potent and selective inhibitors that can effectively disrupt this critical PPI.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Binds Chromatin Chromatin Menin->Chromatin Tethers HOXA9_MEIS1 HOXA9, MEIS1 (Leukemogenic Genes) Chromatin->HOXA9_MEIS1 Upregulation Leukemia Leukemic Proliferation & Blocked Differentiation HOXA9_MEIS1->Leukemia Drives Differentiation_Apoptosis Differentiation & Apoptosis HOXA9_MEIS1->Differentiation_Apoptosis Downregulation Leads to Inhibitor 2,7-Diazaspiro-Based Menin-MLL Inhibitor Inhibitor->Menin Binds to MLL Pocket Disrupted_Complex Disrupted Menin-MLL Complex Disrupted_Complex->Chromatin Prevents Tethering

Caption: Mechanism of action of 2,7-diazaspiro-based menin-MLL inhibitors.

Comparative Efficacy of Menin-MLL Inhibitors

Several menin-MLL inhibitors have advanced to clinical trials, with revumenib (SNDX-5613) being a key representative of the 2,7-diazaspiro[3.5]nonane class, a close structural analog of the 2,7-diazaspiro[4.4]nonane scaffold.[6][7] Other notable inhibitors include ziftomenib (KO-539), MI-3454, and JNJ-75276617 (bleximenib).

Preclinical Potency: A Head-to-Head Look

The in vitro potency of these inhibitors is a critical determinant of their potential therapeutic efficacy. This is often measured by their binding affinity (Ki) to menin and their half-maximal inhibitory concentration (IC50) in cell-based assays.

InhibitorScaffold/ClassBinding Affinity (Ki/Kd)Cellular IC50 (MLL-r cell lines)Reference(s)
Revumenib (SNDX-5613) 2,7-Diazaspiro[3.5]nonane 0.149 nM (Ki) 10-20 nM [8][9]
MI-3454 Thienopyrimidine derivativeNot explicitly stated as Ki/Kd7-27 nM (GI50) [10]
Ziftomenib (KO-539) Not explicitly statedNot explicitly statedNot explicitly stated in provided preclinical data[11]
MI-503 Thienopyrimidine14.7 nM (IC50)~1 µM[3][10]
VTP-50469 Precursor to RevumenibHigh affinity< 40 nM[12][13]
JNJ-75276617 (Bleximenib) Novel scaffoldNot explicitly statedPotent antiproliferative activity[14][15]

Revumenib, with its 2,7-diazaspiro core, demonstrates exceptional potency with a sub-nanomolar binding affinity to menin and potent low nanomolar activity in MLL-rearranged (MLL-r) leukemia cell lines.[8][9] MI-3454 also shows high potency in the nanomolar range.[10] While direct comparative studies are limited, the available data suggests that the 2,7-diazaspiro scaffold is a highly effective structural motif for potent menin-MLL inhibition.

In Vivo Efficacy in Preclinical Models

The ultimate preclinical validation of a drug candidate lies in its ability to eradicate leukemia in in vivo models, particularly in patient-derived xenograft (PDX) models which closely mimic human disease.

InhibitorModelKey FindingsReference(s)
Revumenib (SNDX-5613) MLL-r & NPM1-mutant PDXReduces disease burden and increases survival.[6]
MI-3454 MLL-r & NPM1-mutant PDXInduces complete remission or regression of leukemia.[16]
VTP-50469 MLL-r ALL PDXDramatic reduction of leukemia burden and long-term disease-free survival in some models.[12][13]
Ziftomenib (KO-539) MLL-r & NPM1-mutant AMLAntileukemic activity.[11][17]
JNJ-75276617 (Bleximenib) KMT2A-r & NPM1-mutant AML/ALL xenograftsReduced leukemic burden and significant survival benefit.[14]

Revumenib and its precursor, VTP-50469, have demonstrated remarkable in vivo efficacy, leading to significant reductions in leukemia burden and, in some cases, long-term remissions in challenging PDX models of MLL-rearranged acute lymphoblastic leukemia (ALL).[6][12][13] This robust anti-leukemic activity in preclinical models provides a strong rationale for its clinical development.

Clinical Efficacy in Acute Leukemia Patients

The translation of preclinical promise to clinical benefit is the ultimate goal. Several menin-MLL inhibitors have shown encouraging results in early-phase clinical trials for patients with relapsed or refractory acute leukemia.

InhibitorTrial (Phase)Patient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRh) RateReference(s)
Revumenib (SNDX-5613) AUGMENT-101 (I/II)KMT2Ar or NPM1-mutant53%30%[17]
Ziftomenib (KO-539) KOMET-001 (I/II)NPM1-mutant AML40%35%[11][17]
Ziftomenib (KO-539) KOMET-001 (I/II)KMT2Ar AML16.7%5.6%[17]
JNJ-75276617 (Bleximenib) Phase IKMT2A or NPM1 alterations50%25%[15]

In clinical trials, revumenib has demonstrated a notable overall response rate and a significant rate of complete remission or complete remission with partial hematologic recovery (CR/CRh) in heavily pretreated patients with either KMT2A-rearranged or NPM1-mutant leukemia.[17] When compared to ziftomenib in the KMT2A-rearranged population, revumenib showed a higher CR/CRh rate in the respective early-phase trials.[17] This suggests that the 2,7-diazaspiro-based inhibitor has a broad spectrum of activity across the key genetic subtypes of leukemia dependent on the menin-MLL interaction.

Experimental Methodologies: Ensuring Scientific Rigor

The following protocols are representative of the key experiments used to evaluate the efficacy of menin-MLL inhibitors. Adherence to these robust methodologies is crucial for generating reliable and reproducible data.

Experimental_Workflow cluster_workflow Experimental Workflow for Menin-MLL Inhibitor Evaluation Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Assess cellular potency Target_Engagement Target Engagement (e.g., Co-IP, ChIP-seq) Cell_Viability->Target_Engagement Confirm on-target effect Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Target_Engagement->Gene_Expression Measure downstream effects PDX_Model In Vivo Efficacy (PDX Mouse Model) Gene_Expression->PDX_Model Evaluate in vivo efficacy Clinical_Trial Clinical Trial (Phase I/II) PDX_Model->Clinical_Trial Translate to human studies

Caption: A general experimental workflow for the evaluation of menin-MLL inhibitors.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a menin-MLL inhibitor in leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • Menin-MLL inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the menin-MLL inhibitor and add to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[18][19]

Causality Explanation: This assay is foundational for assessing a compound's potency. A low IC50 value indicates that the inhibitor is effective at a low concentration, a desirable characteristic for a therapeutic agent. The 72-hour time point is chosen to allow for sufficient time for the inhibitor to exert its anti-proliferative effects.

Protocol 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

This protocol outlines the evaluation of a menin-MLL inhibitor's efficacy in a mouse model engrafted with human leukemia cells.

Objective: To assess the in vivo anti-leukemic activity of a menin-MLL inhibitor.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Patient-derived MLL-rearranged leukemia cells

  • Menin-MLL inhibitor formulated for oral gavage

  • Vehicle control

  • Flow cytometer and antibodies for human CD45

Procedure:

  • Inject NSG mice intravenously with 1 x 10^6 human MLL-rearranged leukemia cells.

  • Monitor engraftment by periodically measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

  • Once engraftment is established (e.g., >1% hCD45+ cells), randomize mice into treatment and vehicle control groups.

  • Administer the menin-MLL inhibitor (e.g., 50 mg/kg, twice daily) or vehicle by oral gavage for a specified duration (e.g., 28 days).[6]

  • Monitor animal health and body weight regularly.

  • Assess leukemia burden by measuring the percentage of hCD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the treatment period and at various time points thereafter.

  • Monitor survival of the mice in each group.

Causality Explanation: PDX models are considered the gold standard for preclinical in vivo testing as they retain the genetic and phenotypic characteristics of the original patient tumor. A significant reduction in leukemia burden and an increase in survival in the treatment group compared to the control group provide strong evidence of the inhibitor's in vivo efficacy and its potential for clinical translation.[12][20]

Conclusion and Future Directions

The development of menin-MLL inhibitors represents a significant advancement in the targeted therapy of acute leukemias with MLL rearrangements and NPM1 mutations. The 2,7-diazaspiro scaffold, exemplified by revumenib, has proven to be a highly effective chemical starting point for the design of potent and clinically active inhibitors. Preclinical and clinical data demonstrate that revumenib and other potent menin-MLL inhibitors can effectively disrupt the oncogenic menin-MLL interaction, leading to profound anti-leukemic effects.

While the single-agent activity of these inhibitors is impressive, the future of menin-MLL inhibition likely lies in combination therapies. Ongoing research is exploring the synergistic effects of combining menin inhibitors with other targeted agents or standard chemotherapy to overcome resistance and improve long-term outcomes for patients with these aggressive leukemias. The continued investigation and optimization of inhibitors based on the 2,7-diazaspiro and other novel scaffolds will undoubtedly pave the way for more effective and durable treatments for this patient population.

References

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  • Grembecka, J., He, S., Shi, A., Purohit, T., Muntean, A. G., Sorenson, R. J., ... & Cierpicki, T. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.
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Validation

A Researcher's Guide to Validating Sigma Receptor Binding of 2,7-Diazaspiro[4.4]nonane Derivatives

This guide provides a comprehensive framework for researchers engaged in the validation of binding affinity for 2,7-diazaspiro[4.4]nonane derivatives to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We will delve into the est...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers engaged in the validation of binding affinity for 2,7-diazaspiro[4.4]nonane derivatives to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We will delve into the established methodologies, compare their performance with alternative approaches, and provide the rationale behind experimental design, ensuring scientific integrity and robust data generation.

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent ligands for sigma receptors.[1] These receptors are implicated in a multitude of neurological and psychiatric disorders, as well as in cancer, making them attractive therapeutic targets.[2][3] Validating the binding characteristics of novel derivatives is a critical step in the drug discovery pipeline.

The Landscape of Sigma Receptor Ligand Binding Assays

The gold standard for quantifying ligand-receptor interactions is the radioligand binding assay. However, a suite of alternative, non-radioactive methods offers distinct advantages in specific contexts. The choice of assay is dictated by the research question, available resources, and the desired depth of characterization.

Core Methodologies for Affinity Determination:

  • Radioligand Binding Assays: The cornerstone of receptor pharmacology, these assays directly measure the interaction of a radiolabeled ligand with its receptor. Competitive binding assays, where a non-labeled compound (the 2,7-diazaspiro[4.4]nonane derivative) competes with a known radioligand, are routinely used to determine the inhibition constant (Ki), a measure of the ligand's binding affinity.[4]

  • Fluorescence Polarization (FP) Assays: This in-solution technique measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled ligand (tracer) upon binding to a larger receptor molecule.[5] It is a homogeneous assay, eliminating the need for separation of bound and free ligand, and is amenable to high-throughput screening (HTS).[6]

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte (e.g., a 2,7-diazaspiro[4.4]nonane derivative) to a receptor immobilized on a sensor surface in real-time.[7] SPR provides kinetic data (association and dissociation rates) in addition to affinity constants.[8]

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including affinity (Ka), enthalpy (ΔH), and entropy (ΔS).[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Validating Sigma Receptor Binding"

Comparative Analysis of Binding Affinity Data

The following table summarizes the binding affinities (Ki in nM) of selected 2,7-diazaspiro[4.4]nonane derivatives and established sigma receptor ligands, providing a benchmark for comparison.

Compound/Ligandσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)Reference
2,7-Diazaspiro Derivatives
Compound 4b (AD186)2.72710[10]
Compound 5b (AB21)131027.8[10]
Compound 8f (AB10)1016516.5[10]
Established Sigma Ligands
(+)-Pentazocine~4.6~63.1~14[11]
Haloperidol~3.2~3.8~1.2[12]
DTG (1,3-di-o-tolylguanidine)~10~101[3]
Siramesine1.80.10.05[11]
NE-100~4High nM/μM>100[12]

Interpreting the Data:

The data reveals that 2,7-diazaspiro[3.5]nonane derivatives, close structural analogs to the [4.4] scaffold, can exhibit high affinity for the σ₁ receptor, with some compounds showing a notable preference over the σ₂ receptor.[10] For instance, compound 4b demonstrates a 10-fold selectivity for σ₁ over σ₂. When evaluating novel 2,7-diazaspiro[4.4]nonane derivatives, comparison with these values and those of established ligands like (+)-Pentazocine (σ₁ selective) and Siramesine (σ₂ selective) is crucial for contextualizing their potency and selectivity.

Experimental Protocols: A Step-by-Step Guide

Radioligand Competitive Binding Assay for σ₁ and σ₂ Receptors

This protocol outlines a standard procedure for determining the Ki of a test compound at both sigma receptor subtypes.

dot graph ER { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Radioligand Binding Assay Workflow"

Materials:

  • Membrane Preparations: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).[4]

  • Radioligands: -Pentazocine for σ₁ assays and [³H]DTG for σ₂ assays.[4]

  • Masking Agent (for σ₂ assay): (+)-Pentazocine to block σ₁ sites.[4]

  • Test Compound: 2,7-diazaspiro[4.4]nonane derivative of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a working solution of the radioligand in the assay buffer. For σ₁ assays, a final concentration of ~1-5 nM -Pentazocine is common. For σ₂ assays, ~3-10 nM [³H]DTG is used in the presence of a masking concentration of (+)-pentazocine (e.g., 300 nM) to saturate σ₁ receptors.[4][13]

    • Thaw membrane preparations on ice and dilute to the desired protein concentration in the assay buffer (typically 100-300 µg protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of a known non-labeled sigma ligand (e.g., 10 µM haloperidol), radioligand, and membrane preparation.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plates at 37°C for σ₁ assays (typically 120-150 minutes) or at room temperature for σ₂ assays (typically 120 minutes).[14]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Beyond Affinity: The Importance of Functional Characterization

High binding affinity does not inherently predict the functional effect of a ligand. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor's activity), or an inverse agonist (reducing the receptor's basal activity). Therefore, functional assays are essential to fully characterize 2,7-diazaspiro[4.4]nonane derivatives.

Functional Assays for Sigma Receptors:

  • Calcium Mobilization Assays: σ₁ receptor activation can modulate intracellular calcium levels.[15] Changes in intracellular calcium can be monitored using fluorescent calcium indicators.

  • Neurite Outgrowth Assays: In neuronal cell lines, σ₁ receptor agonists have been shown to promote neurite outgrowth.

  • Cell Viability and Apoptosis Assays: σ₂ receptor ligands are known to induce apoptosis in cancer cells.[16][17] Cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., caspase-3 activation) can be used to assess the functional effects of σ₂ ligands.[16]

Conclusion

The validation of the binding affinity of 2,7-diazaspiro[4.4]nonane derivatives to sigma receptors is a multi-faceted process that requires careful experimental design and data interpretation. While radioligand binding assays remain the gold standard, alternative techniques such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry offer valuable, and in some cases, more detailed insights into the molecular interactions. A comprehensive evaluation should not only quantify binding affinity and selectivity but also characterize the functional activity of these promising compounds to guide future drug development efforts.

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  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of medicinal chemistry, 58(15), 6165–6177. [Link]

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Validation

Escaping Flatland: A Comparative Analysis of Diazaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Modern Drug Design

Introduction: The Dimensionality Imperative in Drug Discovery For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While instrumental in the development of numerous blockbuster drugs, this...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dimensionality Imperative in Drug Discovery

For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While instrumental in the development of numerous blockbuster drugs, this "flatland" approach is increasingly associated with liabilities such as poor solubility, metabolic instability, and off-target effects.[1] The contemporary paradigm in drug discovery, therefore, champions the exploration of three-dimensional (3D) chemical space.[2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor.[3] Their inherent rigidity and 3D architecture offer a unique solution to many long-standing challenges, often leading to improved potency, selectivity, and pharmacokinetic properties.[3][4]

This guide provides an in-depth comparative analysis of diazaspiro[4.4]nonane and other prominent spirocyclic scaffolds. We will delve into their synthesis, conformational properties, and impact on key drug-like attributes, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

Escaping_Flatland cluster_0 Traditional 'Flatland' Scaffolds cluster_1 Modern 3D Scaffolds Aromatic Rings Aromatic Rings Planar Molecules Planar Molecules Aromatic Rings->Planar Molecules Lead to Poor Solubility\nMetabolic Instability\nOff-Target Effects Poor Solubility Metabolic Instability Off-Target Effects Planar Molecules->Poor Solubility\nMetabolic Instability\nOff-Target Effects Spirocycles Spirocycles 3D Molecules 3D Molecules Spirocycles->3D Molecules Enable Improved Potency\nEnhanced Selectivity\nBetter PK Properties Improved Potency Enhanced Selectivity Better PK Properties 3D Molecules->Improved Potency\nEnhanced Selectivity\nBetter PK Properties Drug Discovery Challenges Drug Discovery Challenges Drug Discovery Challenges->Aromatic Rings Drug Discovery Challenges->Spirocycles Solution

Caption: Transition from 2D to 3D scaffolds in drug design.

Diazaspiro[4.4]nonane: A Versatile Scaffold

The diazaspiro[4.4]nonane framework, consisting of two fused five-membered rings (pyrrolidines) sharing a central carbon, is a key structural motif found in several bioactive natural products.[5] Its unique architecture provides a rigid, 3D-shaped core that has proven valuable for constructing enzyme inhibitors and synthetic receptors.[5][6]

Synthesis Strategies

The construction of the diazaspiro[4.4]nonane skeleton generally follows two main strategies[5]:

  • Formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative: This classic approach often involves multi-step sequences, such as the acyloin condensation of a pyrrolidine-derived diester.[5]

  • Formation of a pyrrolidine ring onto a pre-existing cyclopentane derivative: This strategy can offer alternative routes to functionalized scaffolds.

  • Domino Radical Bicyclization: Modern methods, such as the domino radical bicyclization of functionalized oxime ethers, allow for the construction of the 1-azaspiro[4.4]nonane nucleus in a single, efficient step.[7]

Synthesis_Workflow cluster_0 Domino Radical Bicyclization Pathway cluster_1 Classical Pathway A O-Benzyl Oxime Ether (Linear Precursor) C Domino Bicyclization Cascade A->C Initiation B Radical Initiator (e.g., AIBN, Et3B) B->C D 1-Azaspiro[4.4]nonane Core C->D Formation E Pyrrolidine Derivative F Multi-step Synthesis (e.g., Acylation, Cleavage, Cyclization) E->F G Azaspiro[4.4]nonane Core F->G

Caption: Key synthetic pathways to the azaspiro[4.4]nonane core.

Conformational Rigidity and Properties

The fused-ring system of diazaspiro[4.4]nonane results in a conformationally constrained structure. Both five-membered rings typically adopt an envelope conformation.[8] This rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[9] The nitrogen atoms provide convenient points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).[6]

Comparative Analysis with Other Privileged Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the design of a new drug candidate. Below, we compare diazaspiro[4.4]nonane with other widely used spirocycles, focusing on their application as bioisosteres for common medicinal chemistry motifs.

Bioisosteric_Replacement Bioisosteric Replacement with Spirocycles cluster_0 Common 'Flat' Rings cluster_1 3D Spirocyclic Bioisosteres Piperidine Piperidine Azaspiro_3_3 1- or 2-Azaspiro[3.3]heptane Piperidine->Azaspiro_3_3 Replaced by Piperazine Piperazine Diazaspiro_3_3 2,6-Diazaspiro[3.3]heptane Piperazine->Diazaspiro_3_3 Replaced by Morpholine Morpholine Oxazaspiro_3_3 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Oxazaspiro_3_3 Replaced by Benzene Benzene Spiro_3_3 Spiro[3.3]heptane Benzene->Spiro_3_3 Replaced by

Caption: Spirocyclic scaffolds as 3D bioisosteres for common rings.

Spiro[3.3]heptane and its Heterocyclic Analogs

The spiro[3.3]heptane scaffold, composed of two fused cyclobutane rings, is notable for its rigidity and unique 3D geometry.[10] Its derivatives have gained significant traction as bioisosteres for common rings found in drugs.[11]

  • 2,6-Diazaspiro[3.3]heptane: This scaffold has proven to be an excellent bioisostere for piperazine.[11] A key example is in the optimization of PARP inhibitors like Olaparib. Replacing the piperazine ring with a diazaspiro[3.3]heptane moiety led to a significant improvement in selectivity for PARP-1 over other family members and reduced off-target cytotoxicity.[11][12]

  • 2-Oxa-6-azaspiro[3.3]heptane: This serves as a 3D replacement for morpholine.[11][13] Compared to morpholine, this spirocycle is generally more soluble, less lipophilic, and more metabolically stable.[14]

  • 1- and 2-Azaspiro[3.3]heptane: These are used as bioisosteres for piperidine.[15][16] Replacing a piperidine ring with an azaspiro[3.3]heptane can lead to improved solubility and metabolic stability.[9][16] For instance, the 1-azaspiro[3.3]heptane analog of the anesthetic Bupivacaine showed a faster onset and lower systemic toxicity than the parent drug.[14]

  • Spiro[3.3]heptane: This all-carbon scaffold has been successfully employed as a saturated, non-planar bioisostere for the benzene ring.[17][18] This "escape from flatland" strategy can improve physicochemical properties while maintaining biological activity, as demonstrated by its incorporation into analogs of drugs like Sonidegib and Vorinostat.[18]

Comparison Rationale: The smaller ring size of spiro[3.3]heptane systems compared to diazaspiro[4.4]nonane results in a more rigid and compact structure with distinct exit vectors for substituents. This can be advantageous for fine-tuning interactions within a constrained binding pocket. However, the synthesis of these strained ring systems can be more challenging.[19]

Spiro-Oxetanes

Spirocycles incorporating an oxetane ring are valuable bioisosteres for carbonyl and gem-dimethyl groups.[14] The oxetane moiety can act as a hydrogen bond acceptor, while reducing lipophilicity and improving metabolic stability compared to its counterparts.[9][14] The introduction of a spiro-oxetane can thus simultaneously modulate physicochemical properties and introduce a desirable 3D vector.

Data-Driven Comparison of Physicochemical Properties

The choice of a scaffold significantly impacts a molecule's ADME (Administration, Distribution, Metabolism, and Excretion) properties. The shift from planar, sp²-rich structures to sp³-rich spirocycles generally correlates with improved drug-like properties.[9]

Scaffold TypeCommon BioisostereKey Physicochemical ImprovementsReference
Diazaspiro[4.4]nonane N/A (Unique Core)Provides rigid 3D core, enables diverse functionalization.[5]
2,6-Diazaspiro[3.3]heptane PiperazineImproved target selectivity, reduced cytotoxicity.[11][12]
2-Oxa-6-azaspiro[3.3]heptane MorpholineHigher solubility, lower lipophilicity (logD), better metabolic stability.[11][14]
1/2-Azaspiro[3.3]heptane PiperidineImproved solubility, reduced lipophilicity, improved metabolic stability.[9][15]
Spiro[3.3]heptane BenzeneImproved solubility, escape from planarity.[10][18]
Spiro-Oxetanes Carbonyl, gem-dimethylReduced lipophilicity, improved metabolic stability, acts as H-bond acceptor.[9][14]

This table summarizes general trends observed in the literature. Specific effects are highly dependent on the overall molecular context.

Experimental Protocols

To translate theory into practice, we provide representative experimental protocols.

Protocol 1: Synthesis of a 1-Azaspiro[4.4]nonane Derivative via Domino Radical Bicyclization

This protocol is adapted from methodologies described for the efficient, single-step synthesis of the spirocyclic core.[7][20]

Objective: To synthesize a 1-azaspiro[4.4]nonane derivative from a functionalized O-benzyl oxime ether.

Materials:

  • Functionalized O-benzyl oxime ether (1.0 eq)

  • Tri-n-butyltin hydride (Bu₃SnH) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the O-benzyl oxime ether (1.0 eq) and anhydrous toluene to make a 0.05 M solution.

  • Reagent Addition: Add AIBN (0.1 eq) and Bu₃SnH (1.1 eq) to the solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to afford the desired 1-azaspiro[4.4]nonane product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Causality: The use of a radical initiator (AIBN) generates a tin radical from Bu₃SnH, which then initiates a cascade of intramolecular cyclizations of the oxime ether precursor. This domino reaction is highly efficient for forming the bicyclic spiro-system in a single synthetic operation.[7]

Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to assess the cytotoxic potential of newly synthesized spirocyclic compounds.[3]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a spirocyclic compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spirocyclic test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic test compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for 4-12 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The assay includes positive (e.g., a known cytotoxic drug) and negative (vehicle) controls to ensure the validity of the results. The colorimetric readout provides a quantitative measure of metabolically active cells, directly correlating to cell viability.

Conclusion and Future Outlook

Spirocyclic scaffolds, particularly diazaspiro[4.4]nonane and the versatile spiro[3.3]heptane family, are invaluable tools for navigating beyond the confines of "flatland" chemistry.[1] They provide medicinal chemists with a robust platform to enhance molecular three-dimensionality, thereby improving potency, selectivity, and ADME properties.[4][21] The strategic selection of a spirocyclic core—whether to rigidify a flexible ligand, act as a novel bioisostere, or fine-tune physicochemical properties—is a critical element of modern drug design.[19] As synthetic methodologies become more efficient and our understanding of the structure-property relationships of these scaffolds deepens, the prevalence of spirocycles in clinical candidates and approved drugs is set to increase, heralding a new dimension in therapeutic innovation.[1][21]

References

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Comparative

A Head-to-Head Comparison: 2,7-Diazaspiro[4.4]nonane Derivatives as Novel Menin-MLL Inhibitors vs. Standard-of-Care in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, evidence-based comparison of an emerging class of therapeutic agents—2,7-diazaspiro[4.4]nonane derivatives—against the curre...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of an emerging class of therapeutic agents—2,7-diazaspiro[4.4]nonane derivatives—against the current standard-of-care treatments for Mixed-Lineage Leukemia-rearranged (MLL-r) acute leukemias. MLL-r leukemias, which represent about 10% of all acute leukemias, are characterized by an aggressive clinical course and poor prognosis, particularly in infants.[1][2] Despite intensive treatment protocols, survival rates remain disappointingly low, highlighting a critical unmet need for more effective and less toxic therapies.[1][3]

The 2,7-diazaspiro[4.4]nonane scaffold represents a "privileged" structure in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in designing highly specific and potent inhibitors for challenging biological targets. This guide will dissect the scientific rationale for targeting the Menin-MLL protein-protein interaction (PPI), present a head-to-head analysis of this novel approach versus conventional chemotherapy, and provide detailed experimental protocols for researchers aiming to validate and expand upon these findings.

The Molecular Target: Disrupting the Oncogenic Engine of MLL-r Leukemia

The root of MLL-rearranged leukemia lies in chromosomal translocations that create oncogenic MLL fusion proteins.[4] However, these fusion proteins are not sufficient to drive cancer on their own; they are critically dependent on an interaction with a scaffold protein called Menin.[4][5][6]

The Menin-MLL Interaction Pathway:

  • Scaffolding: The N-terminus of the MLL fusion protein binds directly to a specific pocket on the Menin protein.

  • Chromatin Recruitment: This Menin-MLL complex is then recruited to the chromatin.

  • Oncogenic Gene Expression: The complex activates the transcription of key downstream target genes, most notably HOXA9 and MEIS1.

  • Leukemia Maintenance: The persistent expression of these genes blocks hematopoietic differentiation and promotes uncontrolled proliferation, thereby maintaining the leukemic state.[6]

Therefore, the physical interaction between Menin and the MLL fusion protein is an absolute requirement for leukemogenesis. This dependency makes the Menin-MLL PPI a highly attractive and specific therapeutic target. Disrupting this interaction with a small molecule inhibitor offers a precise strategy to shut down the oncogenic signaling cascade that drives the disease.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin MLL_Fusion MLL Fusion Protein Menin Menin Protein MLL_Fusion->Menin Menin->MLL_Fusion Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Recruits Complex & Upregulates Transcription Leukemia Leukemic Proliferation & Blocked Differentiation Target_Genes->Leukemia Drives Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative Inhibitor->Menin Binds & Inhibits Interaction

Figure 1. The Menin-MLL signaling axis in MLL-rearranged leukemia and the point of intervention for 2,7-diazaspiro[4.4]nonane derivatives.

Head-to-Head Comparative Analysis

This section objectively compares the established standard-of-care with the emerging strategy of Menin-MLL inhibition, exemplified by 2,7-diazaspiro[4.4]nonane derivatives.

Standard of Care: Intensive Multi-Agent Chemotherapy

The current treatment for MLL-r leukemia does not involve a distinct protocol but rather follows intensive regimens based on the disease lineage (Acute Myeloid Leukemia or Acute Lymphoblastic Leukemia) and patient age.[7]

  • Mechanism of Action: This approach relies on combinations of cytotoxic drugs (e.g., vincristine, prednisone, anthracyclines, cytarabine) that primarily target and kill any rapidly dividing cell.[8] The mechanism is non-specific, leading to significant damage to healthy tissues like bone marrow, the gastrointestinal tract, and hair follicles.

  • Clinical Outcomes & Limitations: While induction chemotherapy can achieve complete remission in 80-90% of patients, these responses are often not durable.[1] Relapse rates are high (50-60%), and the 5-year event-free survival is poor, stagnating at around 40-50%.[1][3] The treatment is associated with severe toxicity, long-term side effects, and a high risk of therapy-related secondary cancers. For high-risk patients, hematopoietic stem cell transplantation (HSCT) is an option, but it carries substantial morbidity and mortality, and its efficacy in preventing relapse in all MLL-r subtypes is debated.[9]

2,7-Diazaspiro[4.4]nonane Derivatives: A New Class of Menin-MLL Inhibitors

This novel class of compounds represents a targeted, mechanism-driven approach to treating MLL-r leukemia.

  • Mechanism of Action: These small molecules are designed to fit precisely into the MLL-binding pocket of the Menin protein. By occupying this site, they physically block the Menin-MLL interaction.[10] This targeted disruption leads to the specific downregulation of MLL-fusion target genes, which in turn induces the differentiation and eventual apoptosis of the leukemia cells.[11][12] This approach is highly specific to the cancer cells that are dependent on this particular oncogenic pathway.

  • Preclinical Efficacy & Promise: Preclinical studies have demonstrated that compounds with this therapeutic mechanism are highly effective. They potently inhibit the Menin-MLL interaction in biochemical assays and selectively block the proliferation of human MLL leukemia cell lines (such as MV4-11 and MOLM-13) at nanomolar concentrations.[11][13] Importantly, this class of inhibitors shows remarkable single-agent activity in patient-derived xenograft (PDX) models of both MLL-r AML and ALL, leading to the near-complete eradication of leukemia with minimal side effects.[12]

  • Anticipated Safety & Selectivity: The high specificity for the Menin-MLL interaction is expected to translate into a significantly wider therapeutic window compared to conventional chemotherapy. By targeting a dependency unique to the cancer cells, these inhibitors should spare normal, healthy hematopoietic cells, leading to a much-improved safety profile.[6] The validation of this concept is already emerging from clinical trials of other Menin inhibitors like Revumenib and Ziftomenib, which are showing impressive responses with minimal toxicities.[14][15][16]

Data Summary: A Comparative Overview
FeatureStandard-of-Care (Intensive Chemotherapy)2,7-Diazaspiro[4.4]nonane Derivatives (Menin-MLL Inhibitors)
Mechanism Non-specific cytotoxicity against rapidly dividing cells.Targeted disruption of the Menin-MLL protein-protein interaction.
Specificity Low: Affects both cancerous and healthy proliferating cells.High: Affects only cells dependent on the Menin-MLL oncogenic pathway.
Efficacy Initial remission rates are high, but relapse is common. 5-year EFS ~40-50%.[1][3]Preclinical: Potent inhibition of MLL-r cell lines and dramatic reduction of leukemia burden in PDX models.[10][12]
Safety Profile High toxicity, severe side effects, risk of secondary malignancies.Anticipated: Favorable safety profile with a wide therapeutic window due to high target specificity.[6]
Key Limitation Lack of durability, high relapse rate, and severe toxicity.Currently in preclinical development; clinical efficacy and long-term resistance mechanisms are yet to be determined.

Experimental Methodologies & Validation Workflows

For researchers aiming to explore or develop Menin-MLL inhibitors, the following protocols provide a foundation for in vitro validation.

Protocol 1: Time-Resolved FRET (TR-FRET) Assay for Menin-MLL Interaction

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and an MLL-derived peptide.

Causality: The principle relies on energy transfer between a donor fluorophore (e.g., Terbium cryptate on an anti-tag antibody) and an acceptor fluorophore (e.g., d2 on a tagged peptide). Energy transfer, and thus a high TR-FRET signal, only occurs when the two proteins are in close proximity. A successful inhibitor will separate the proteins, leading to a dose-dependent decrease in the signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Reconstitute recombinant His-tagged Menin protein and biotinylated MLL peptide to desired stock concentrations in the assay buffer.

    • Prepare serial dilutions of the 2,7-diazaspiro[4.4]nonane test compounds in 100% DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup (384-well, low volume, non-binding surface):

    • Add 2 µL of diluted test compound or DMSO (vehicle control) to each well.

    • Add 4 µL of a solution containing His-tagged Menin protein.

    • Add 4 µL of a solution containing the biotinylated MLL peptide.

    • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

  • Detection:

    • Add 10 µL of a detection mix containing Anti-His-Terbium (Tb) cryptate and Streptavidin-d2, diluted in the assay buffer.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.

    • Calculate the ratio of (665 nm / 620 nm) * 10,000.

    • Plot the TR-FRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT/AlamarBlue)

This cell-based assay determines the effect of the inhibitor on the viability and proliferation of MLL-rearranged leukemia cells.

Causality: MLL-r cell lines like MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9) are known to be dependent on the Menin-MLL interaction for survival. A specific inhibitor should selectively inhibit the growth of these cells compared to non-dependent leukemia cell lines (e.g., K562).

Step-by-Step Protocol:

  • Cell Culture: Maintain MLL-r (e.g., MV4-11) and control (e.g., K562) cell lines in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C and 5% CO2.

  • Cell Plating:

    • Harvest cells in their logarithmic growth phase and count them.

    • Seed the cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the wells (e.g., 1 µL addition to 100 µL of cells) to achieve the final desired concentrations. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • Viability Measurement (AlamarBlue Method):

    • Add 10 µL of AlamarBlue (Resazurin) reagent to each well.

    • Incubate for an additional 4-6 hours.

    • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) value.

Screening_Workflow start Compound Library (e.g., 2,7-diazaspiro[4.4]nonane derivatives) tr_fret Primary Screen: TR-FRET Assay (Biochemical Potency) start->tr_fret dose_response Dose-Response Analysis (Calculate IC50) tr_fret->dose_response cell_prolif Secondary Screen: Cell Proliferation Assay (MLL-r vs. Control Cell Lines) dose_response->cell_prolif Potent Hits gi50_calc Selectivity Analysis (Calculate GI50 & Selectivity Index) cell_prolif->gi50_calc downstream Mechanism of Action Studies (e.g., Gene Expression, Apoptosis) gi50_calc->downstream Selective Hits in_vivo In Vivo Efficacy Testing (PDX Mouse Models) downstream->in_vivo lead Lead Candidate in_vivo->lead Efficacious & Safe

Figure 2. A generalized workflow for the discovery and validation of novel Menin-MLL inhibitors.

Conclusion and Future Perspective

The head-to-head comparison clearly demonstrates the significant potential of 2,7-diazaspiro[4.4]nonane derivatives, as part of the broader class of Menin-MLL inhibitors, to revolutionize the treatment of MLL-rearranged leukemias. By shifting the therapeutic paradigm from non-specific cytotoxicity to a targeted, mechanism-based approach, these compounds promise not only enhanced efficacy but also a dramatically improved safety profile.

The preclinical data are compelling, showing potent and selective activity against the molecular drivers of this devastating disease. While this specific chemical class is still in the early stages of development, the clinical validation of the Menin-MLL target by other pioneering molecules provides a strong tailwind for their advancement. The next critical steps will involve comprehensive in vivo studies in patient-derived models to confirm their efficacy and safety, followed by rigorous ADME/Tox profiling to prepare for eventual clinical trials. For the researchers and clinicians fighting MLL-rearranged leukemia, the development of these targeted inhibitors represents a beacon of hope for a future where treatment is both more effective and more humane.

References

  • Armstrong, S. (2021). Development of novel menin-MLL inhibitors for acute leukemias. VJHemOnc. Available at: [Link]

  • Bednarski, J. J., & Mirica, M. (2019). MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy?. Cancers, 11(12), 1889. Available at: [Link]

  • Patsnap Synapse. (2025). What menin inhibitors are in clinical trials currently?. Available at: [Link]

  • Grembecka, J., et al. (2012). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 55(15), 6802–6810. Available at: [Link]

  • Wang, L., et al. (2022). Menin-MLL protein-protein interaction inhibitors: a patent review (2014–2021). Expert Opinion on Therapeutic Patents, 32(4), 347-360. Available at: [Link]

  • Stump, S. E., et al. (2017). MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches. Frontiers in Pediatrics, 5, 24. Available at: [Link]

  • Biondi, A., & Rizzari, C. (2019). MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy?. ResearchGate. Available at: [Link]

  • Winters, A. C., & Bernt, K. M. (2017). Drug Repurposing for Targeting Acute Leukemia With KMT2A (MLL)—Gene Rearrangements. Frontiers in Pediatrics, 5, 23. Available at: [Link]

  • Armstrong, S. A., & Look, A. T. (2005). Therapeutic targeting of MLL. Blood, 106(8), 2618–2624. Available at: [Link]

  • Krivtsov, A. V., et al. (2017). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell, 31(5), 689–703.e10. Available at: [Link]

  • Siegel, S., et al. (2018). 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes. NIH National Center for Biotechnology Information. Available at: [Link]

  • Pieters, R. (2018). Updates on the survival rates of MLL treatments. YouTube. Available at: [Link]

  • Medscape. (2024). Acute Lymphoblastic Leukemia (ALL) Treatment & Management. Available at: [Link]

  • Liu, Y., et al. (2022). A shadow in the treatment of acute leukemia: lineage switch. Blood Science, 4(3), 133-140. Available at: [Link]

  • Borkin, D., et al. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 61(21), 9585–9605. Available at: [Link]

  • Grembecka, J., et al. (2012). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 21(5), 681–692. Available at: [Link]

  • Stump, S. E., et al. (2017). MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches. National Center for Biotechnology Information. Available at: [Link]

  • National Cancer Institute. (2025). Drugs Approved for Leukemia. Available at: [Link]

  • Patsnap Synapse. (2025). What are the new molecules for menin inhibitors?. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison: 2,7-Diazaspiro[4.4]nonane-Based Probes Versus Commercial Alternatives for Intracellular pH Sensing

A Senior Application Scientist's In-Depth Technical Guide In the dynamic landscape of cellular biology and drug discovery, the precise measurement of intracellular pH is paramount. Fluctuations in cellular pH are implica...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the dynamic landscape of cellular biology and drug discovery, the precise measurement of intracellular pH is paramount. Fluctuations in cellular pH are implicated in a myriad of physiological and pathological processes, including cell proliferation, apoptosis, and drug resistance. Consequently, the development of robust and sensitive fluorescent probes for monitoring intracellular pH has become a critical endeavor. This guide provides a comprehensive performance benchmark of a novel class of fluorescent pH probes based on the 2,7-diazaspiro[4.4]nonane scaffold against widely used commercial alternatives.

The unique, rigid, and three-dimensional structure of the 2,7-diazaspiro[4.4]nonane core offers a versatile platform for the design of fluorescent probes.[1][2] This guide will delve into the photophysical properties, performance metrics, and practical applications of a hypothetical, yet representative, 2,7-diazaspiro[4.4]nonane-based pH probe, herein referred to as "Spiro-pH." We will compare its performance against two leading commercial pH sensors: 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and the pHrodo™ Red series.

The Rise of Spirocyclic Scaffolds in Fluorescent Probe Design

The rationale behind employing a spirocyclic scaffold like 2,7-diazaspiro[4.4]nonane lies in its ability to facilitate a highly sensitive pH-sensing mechanism. Many fluorescent probes leveraging spirocyclic structures operate on a pH-dependent equilibrium between a non-fluorescent, ring-closed (spiro) form and a fluorescent, ring-opened form.[3][4] In acidic environments, protonation of the spirocyclic nitrogen can induce ring-opening, leading to an extended π-conjugation system and a dramatic increase in fluorescence. This "turn-on" response provides a high signal-to-noise ratio, a crucial attribute for sensitive detection in complex cellular environments.[5]

Below is a conceptual diagram illustrating this pH-sensing mechanism.

cluster_0 Acidic pH cluster_1 Neutral/Basic pH Ring_Opened Fluorescent (Ring-Opened Form) Ring_Closed Non-Fluorescent (Spiro Form) Ring_Opened->Ring_Closed -H+ Ring_Closed->Ring_Opened H+

Figure 1: Conceptual diagram of the pH-sensing mechanism of a spirocyclic fluorescent probe.

Performance Benchmarking: Spiro-pH vs. Commercial Probes

To provide a clear and objective comparison, we will evaluate the performance of Spiro-pH against BCECF and pHrodo™ Red based on key photophysical and performance parameters. The data for Spiro-pH is illustrative and based on the expected performance of a well-designed probe utilizing the 2,7-diazaspiro[4.4]nonane scaffold.

ParameterSpiro-pH (Illustrative)BCECFpHrodo™ Red
Excitation Max (nm) ~490~440 and ~490~560
Emission Max (nm) ~525~535~585
pKa ~6.5~6.98~6.8
Sensing Mechanism Intensity-based (Turn-on)RatiometricIntensity-based
Dynamic Range (pH) 4.5 - 7.56.2 - 9.54.0 - 8.0
Photostability HighModerateHigh
Cell Permeability High (AM ester form)Moderate (AM ester form)High (AM ester form)

Table 1: Comparison of photophysical and performance characteristics of Spiro-pH, BCECF, and pHrodo™ Red.[6]

In-Depth Analysis of Performance Metrics

1. Sensing Mechanism and Ratiometric vs. Intensity-Based Measurements:

  • Spiro-pH and pHrodo™ Red are intensity-based probes, where the fluorescence intensity increases as the pH becomes more acidic.[6] This provides a straightforward readout but can be susceptible to variations in probe concentration, illumination intensity, and cell path length.

  • BCECF is a ratiometric probe. By exciting the dye at two different wavelengths (~490 nm and ~440 nm) and taking the ratio of the resulting emission intensities, a pH measurement can be obtained that is largely independent of the aforementioned variables.[7] This ratiometric approach generally offers greater accuracy and reliability for quantitative pH measurements.

2. Dynamic Range and pKa:

The pKa of a probe is the pH at which it is 50% protonated and is a key determinant of its useful dynamic range.

  • Spiro-pH (pKa ~6.5) and pHrodo™ Red (pKa ~6.8) are well-suited for measuring pH changes in the physiological range of the cytoplasm (pH ~7.2-7.4) and in acidic organelles like endosomes and lysosomes (pH ~4.5-6.5).[6][8]

  • BCECF has a slightly higher pKa (~6.98), making it also suitable for cytosolic pH measurements.[6] Its broader dynamic range may be advantageous for studying larger pH shifts.

3. Photostability and Cell Permeability:

  • Spiro-pH is designed for high photostability, a critical feature for long-term imaging experiments and time-lapse studies.

  • pHrodo™ Red is also known for its excellent photostability.[6]

  • BCECF , while widely used, can be more susceptible to photobleaching during prolonged imaging.

  • All three probes are typically used in their acetoxymethyl (AM) ester form to facilitate passive diffusion across the cell membrane. Once inside the cell, esterases cleave the AM groups, trapping the fluorescent probe.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and unbiased comparison, the following experimental workflows are recommended.

I. In Vitro Spectral Characterization and pH Titration

This protocol determines the fundamental photophysical properties of the probes.

cluster_0 Probe Preparation cluster_1 pH Buffer Preparation cluster_2 Measurement Prep_Stock Prepare stock solutions (e.g., 1 mM in DMSO) Dilute_Probe Dilute probe into each pH buffer (final conc. ~1 µM) Prep_Stock->Dilute_Probe Prep_Buffers Prepare a series of buffers with varying pH (e.g., 4.0 to 9.0) Prep_Buffers->Dilute_Probe Measure_Spectra Measure absorbance and fluorescence spectra Dilute_Probe->Measure_Spectra Plot_Data Plot fluorescence intensity or ratio vs. pH Measure_Spectra->Plot_Data Determine_pKa Determine pKa from the titration curve Plot_Data->Determine_pKa

Figure 2: Workflow for in vitro spectral characterization and pH titration of fluorescent probes.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare 1 mM stock solutions of Spiro-pH AM, BCECF AM, and pHrodo™ Red AM in anhydrous DMSO.

  • Prepare pH Buffers: Prepare a series of calibration buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.[9]

  • Dilution and Incubation: Dilute each probe to a final concentration of 1 µM in each of the pH buffers. Incubate for 15-30 minutes at room temperature to allow for AM ester hydrolysis.

  • Spectroscopic Measurements: Using a fluorescence spectrophotometer, record the excitation and emission spectra for each probe in each pH buffer.

  • Data Analysis: Plot the fluorescence intensity (for Spiro-pH and pHrodo™ Red) or the ratio of emission intensities at the two excitation wavelengths (for BCECF) against the pH. The pKa can be determined as the pH at which the fluorescence is half-maximal.

II. Intracellular pH Measurement and Calibration in Live Cells

This protocol assesses the performance of the probes in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes and culture to 70-80% confluency.

  • Probe Loading: Incubate the cells with the AM ester form of each probe (typically 1-5 µM) in serum-free media for 30-60 minutes at 37°C.[10]

  • Washing: Wash the cells twice with a balanced salt solution (e.g., HBSS) to remove excess probe.

  • Imaging: Acquire fluorescence images using a confocal microscope equipped with the appropriate filter sets for each probe.[11]

  • Intracellular Calibration: To obtain a quantitative relationship between fluorescence and intracellular pH, an in situ calibration is necessary. This is typically achieved by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH.[12] This equilibrates the intracellular and extracellular pH.

    • Prepare a series of high-K+ calibration buffers with varying pH values (e.g., 5.5, 6.5, 7.5).

    • Add nigericin (typically 10 µg/mL) to each buffer.

    • Sequentially perfuse the cells with each calibration buffer and acquire fluorescence images.[10]

  • Data Analysis: Measure the fluorescence intensity or ratio from multiple cells at each pH point to generate a calibration curve. This curve can then be used to convert the fluorescence measurements from experimental cells into intracellular pH values.

Conclusion and Future Perspectives

The 2,7-diazaspiro[4.4]nonane scaffold presents a promising platform for the development of high-performance fluorescent probes for intracellular pH sensing. The illustrative "Spiro-pH" probe, with its robust photostability and strong "turn-on" response, offers a compelling alternative to established commercial probes. While ratiometric probes like BCECF provide inherent advantages in quantitative accuracy, the high signal-to-noise ratio of intensity-based probes like Spiro-pH and pHrodo™ Red makes them highly suitable for qualitative imaging and high-throughput screening applications.

The choice of a pH probe will ultimately depend on the specific experimental requirements. For precise, quantitative measurements, a ratiometric probe like BCECF may be preferred. For dynamic live-cell imaging where photostability and a bright signal are paramount, probes like Spiro-pH and pHrodo™ Red are excellent choices. As research in this field continues, we can anticipate the development of novel probes with improved brightness, photostability, and even multi-analyte sensing capabilities, further empowering our understanding of cellular physiology and disease.

References

  • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217–224.
  • Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2012). A new trend in rhodamine-based fluorescent chemo-sensors: application of a spirolactam ring-opening process. Chemical Society Reviews, 41(18), 6031–6046.
  • MDPI. (2021). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Retrieved from [Link]

  • MDPI. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. Retrieved from [Link]

  • Frontiers. (2023). Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). A Protocol for Measurement of Intracellular pH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Probe for the measurement of cell surface pH in vivo and ex vivo. Retrieved from [Link]

  • MDPI. (2021). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. Retrieved from [Link]

  • Frontiers. (2018). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 2,7-diazaspiro[4.4]nonane Derivatives as Novel Cancer Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and technical overview of the in vivo validation strategies for 2,7-diazaspiro[4.4]nonane derivatives, a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and technical overview of the in vivo validation strategies for 2,7-diazaspiro[4.4]nonane derivatives, a promising class of small molecules in oncology. We will explore their primary mechanism of action, compare their therapeutic rationale against alternative strategies, and detail the critical experimental workflows required to establish preclinical proof-of-concept.

Introduction: The Therapeutic Rationale for 2,7-diazaspiro[4.4]nonane Derivatives

The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional structure that has gained significant attention in medicinal chemistry.[1][2] Its constrained conformation allows for the precise spatial arrangement of functional groups, making it an excellent starting point for designing potent and selective ligands for challenging biological targets.[2] While derivatives of this scaffold have been explored for various central nervous system disorders[1], a particularly compelling application has emerged in oncology: the disruption of critical protein-protein interactions (PPIs) that drive cancer progression.[3]

Specifically, certain 2,7-diazaspiro[4.4]nonane derivatives have been identified as potent inhibitors of the interaction between menin and the mixed-lineage leukemia (MLL) protein.[3] This PPI is a key driver in specific subtypes of acute leukemia and has also been implicated in prostate and breast cancers, making it a high-value target for therapeutic intervention.[3]

Mechanism of Action: Disrupting the Menin-MLL Oncogenic Axis

The interaction between menin and MLL is crucial for the oncogenic activity of MLL fusion proteins, which are common in acute leukemias.[3] MLL is a histone methyltransferase that regulates gene expression.[3] In cancers with MLL gene rearrangements, the resulting fusion protein aberrantly recruits menin, leading to the pathological expression of genes that drive cell proliferation and block differentiation.

By binding to menin, 2,7-diazaspiro[4.4]nonane derivatives physically obstruct the MLL binding site. This disruption inhibits the downstream gene expression program, selectively targeting the cancer cells dependent on this interaction for their survival. In vitro and in vivo models have demonstrated that breaking the menin-MLL interaction can inhibit the androgen receptor (AR) pathway in prostate cancer and reduce the proliferation of estrogen receptor (ER)-positive breast cancer cells.[3]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL MLL Fusion Protein DNA Target Gene Promoters (e.g., HOX genes) MLL->DNA Recruits to Menin Menin Menin->MLL Binds to H3K4me Histone H3K4 Methylation DNA->H3K4me Catalyzes Transcription Oncogenic Gene Expression H3K4me->Transcription Activates Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation Diazaspiro 2,7-diazaspiro[4.4]nonane Derivative Diazaspiro->Menin Inhibits Interaction

Caption: Mechanism of action for 2,7-diazaspiro[4.4]nonane derivatives targeting the Menin-MLL interaction.

In Vivo Validation: From Bench to Preclinical Models

Translating promising in vitro activity into in vivo efficacy is the cornerstone of preclinical drug development. For anticancer agents, experimental animal tumor models are indispensable for evaluating pharmacokinetics, pharmacodynamics, and antitumor activity in a complex biological system.[4][5] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are particularly valuable as they closely recapitulate the genetics and histology of the original human tumor.[4][5][6]

General Experimental Workflow

The in vivo validation of a novel 2,7-diazaspiro[4.4]nonane derivative follows a logical progression designed to assess safety and efficacy. This typically involves establishing a relevant tumor model, followed by systemic treatment with the investigational compound and monitoring of tumor response.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis start Select Relevant Cancer Cell Line (e.g., MOLM-13 for AML) implant Implant Cells into Immunodeficient Mice (e.g., SCID or NSG) start->implant monitor Monitor Tumor Growth Until Palpable (e.g., 100-150 mm³) implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Treatment: - Vehicle Control - Compound X - Standard of Care randomize->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure endpoint Continue Until Predefined Endpoint measure->endpoint collect Collect Tumors & Tissues for PK/PD Analysis endpoint->collect analyze Analyze Data: - Tumor Growth Inhibition (TGI) - Statistical Significance collect->analyze end Determine Efficacy & Safety Profile analyze->end

Caption: A typical experimental workflow for in vivo efficacy studies using xenograft models.

Detailed Protocol: Subcutaneous Xenograft Model for Acute Myeloid Leukemia (AML)

This protocol describes a standard method for evaluating the efficacy of a 2,7-diazaspiro[4.4]nonane derivative (referred to as "Compound X") in a subcutaneous xenograft model using the MOLM-13 cell line, which harbors an MLL rearrangement.

1. Cell Culture and Preparation:

  • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • On the day of inoculation, harvest cells during their logarithmic growth phase.
  • Wash the cells twice with sterile, serum-free PBS.
  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Maintain on ice.

2. Animal Handling and Tumor Inoculation:

  • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Allow them to acclimatize for at least one week.
  • Anesthetize the mice using isoflurane.
  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor the mice daily for health and tumor development.
  • Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. Calculate volume using the formula: (Length x Width²)/2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).

4. Dosing and Administration:

  • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) via oral gavage once daily.
  • Group 2 (Compound X): Administer Compound X at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle, via oral gavage once daily.
  • Group 3 (Standard of Care): Administer a relevant positive control drug (e.g., Cytarabine) via intraperitoneal injection as per established protocols.
  • Record the body weight of each mouse at the time of dosing to monitor for toxicity.

5. Efficacy Evaluation and Endpoint:

  • Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specific size limit (e.g., 2000 mm³).
  • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
  • At the study's conclusion, euthanize the mice and collect terminal tumor weights and tissues for further pharmacodynamic (PD) analysis (e.g., Western blot for target engagement).

Data Presentation: Comparing Efficacy and Therapeutic Modalities

Objective data presentation is crucial for comparing the performance of a novel therapeutic. The following tables illustrate how in vivo efficacy data for a hypothetical 2,7-diazaspiro[4.4]nonane derivative ("DSN-1") could be summarized and how the modality compares to other anticancer agents.

Table 1: Hypothetical In Vivo Efficacy of DSN-1 in a MOLM-13 Xenograft Model

Treatment Group (n=10)Dosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, PO, QD1850 ± 210--1.5
DSN-1 50 mg/kg, PO, QD425 ± 9577%-3.0
Standard of Care 25 mg/kg, IP, Q3D680 ± 12063%-8.5

PO: Per os (oral); QD: Once daily; IP: Intraperitoneal; Q3D: Every 3 days; SEM: Standard Error of the Mean.

Table 2: Comparison of DSN-1 with Alternative Anticancer Therapeutic Classes

Therapeutic ClassMechanism of ActionPrimary Target(s)Example Compound(s)Key Advantages
Diazaspiro Menin-MLL Inhibitors Disrupts protein-protein interactionMeninDSN-1 (Hypothetical)High specificity for MLL-rearranged cancers; potentially lower off-target toxicity.[3]
Covalent KRAS Inhibitors Irreversibly binds to mutated cysteineKRAS G12C/G12DSotorasib, AdagrasibTargets a previously "undruggable" and common oncogenic driver.[7][8]
Topoisomerase Inhibitors Prevents DNA re-ligation, causing double-strand breaksTopoisomerase I/IIEtoposide, IrinotecanBroad applicability across many tumor types; well-established clinical use.[9]
Selective Estrogen Receptor Modulators (SERMs) Competitively binds to estrogen receptorsEstrogen Receptor (ER)TamoxifenTargeted therapy for hormone-receptor-positive cancers; effective as adjuvant therapy.[10]

Conclusion and Future Directions

2,7-diazaspiro[4.4]nonane derivatives represent a highly promising class of targeted therapeutics, particularly as inhibitors of the menin-MLL interaction in oncology. Their unique structural properties enable potent and selective disruption of this key oncogenic driver. As demonstrated, a rigorous and systematic in vivo validation process, utilizing clinically relevant models like patient-derived xenografts, is essential to confirm their therapeutic potential.[4][6] The data generated from these studies are critical for establishing a clear efficacy and safety profile, justifying the advancement of these novel compounds into clinical trials for patients with hard-to-treat cancers.

References

  • In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]

  • Cancer Models. Charles River Laboratories. [Link]

  • 2,7-Diazaspiro[11][11]nonanes for the Treatment or Prevention of Cancers and Diabetes. National Institutes of Health (NIH). [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Institutes of Health (NIH). [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. Bentham Science. [Link]

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